2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol
Description
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(1-methyltriazol-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H15N3O/c1-12-6-8(10-11-12)7-4-2-3-5-9(7)13/h6-7,9,13H,2-5H2,1H3 |
InChI Key |
TYKNEILAENNIKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C2CCCCC2O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol: A Comprehensive Technical Guide
Executive Summary & Strategic Rationale
The molecule 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol represents a highly versatile structural motif in modern drug discovery. By fusing a rigid, stereodefined cyclohexane ring with a 1,4-disubstituted 1,2,3-triazole, this compound serves as an excellent bioisostere for amide bonds, offering enhanced metabolic stability and predictable hydrogen-bonding vectors.
As a Senior Application Scientist, my approach to synthesizing this molecule prioritizes stereocontrol, scalability, and operational safety . The classic thermal Huisgen 1,3-dipolar cycloaddition is fundamentally flawed for this application, as it requires harsh elevated temperatures and invariably yields an inseparable mixture of 1,4- and 1,5-regioisomers[1, 2]. To circumvent this, our synthetic strategy employs the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a hallmark of "Click Chemistry" that guarantees absolute 1,4-regioselectivity at ambient temperatures [1, 3].
Furthermore, the 1,2-trans stereochemistry of the cyclohexane backbone is elegantly pre-installed via the stereospecific, anti-periplanar ring-opening of cyclohexene oxide [7].
Retrosynthetic strategy for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.
Experimental Methodologies: A Self-Validating Workflow
The following protocols are engineered to be self-validating. By integrating in-process checks and specific quenching mechanisms, we ensure high fidelity and reproducibility.
Step 2.1: Synthesis of trans-2-ethynylcyclohexan-1-ol
Causality & Logic: Direct nucleophilic attack of a terminal acetylide on an epoxide is often sluggish and low-yielding. We utilize lithium trimethylsilylacetylide in the presence of a Lewis acid (
Protocol:
-
Acetylide Generation: In an oven-dried flask under argon, dissolve trimethylsilylacetylene (1.2 equiv) in anhydrous THF (0.2 M). Cool to -78 °C. Add
-BuLi (1.2 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes. -
Epoxide Activation & Opening: Add cyclohexene oxide (1.0 equiv) dropwise, followed immediately by
(1.2 equiv). -
Self-Validation (Reaction Progress): Stir at -78 °C for 1 hour, then allow warming to -20 °C. Monitor via TLC (Hexanes/EtOAc 8:2,
stain). The disappearance of the epoxide spot confirms completion. -
Quench & Deprotection: Quench with saturated aqueous
. Extract with EtOAc, dry over , and concentrate. Dissolve the crude intermediate in MeOH and add (2.0 equiv) to cleave the TMS group (2 hours at room temperature). -
Isolation: Filter, concentrate, and purify via flash chromatography to isolate trans-2-ethynylcyclohexan-1-ol as a colorless oil.
Step 2.2: In Situ Generation of Methyl Azide and CuAAC
Causality & Logic: Methyl azide (
Protocol:
-
In Situ Azide Formation: In a microwave vial or robust sealed flask, combine methyl iodide (1.2 equiv) and
(1.2 equiv) in DMF (0.2 M). Stir at room temperature for 3 hours. Do not apply vacuum or flush heavily with inert gas, as methyl azide is volatile. [6] -
CuAAC Initiation: To the same vessel, add trans-2-ethynylcyclohexan-1-ol (1.0 equiv), followed by an aqueous solution of
(5 mol%) and sodium ascorbate (15 mol%). -
Self-Validation (Colorimetric Check): The solution will briefly turn brown/yellow and then stabilize, indicating the successful generation of the
catalytic species. Stir at room temperature for 12 hours. -
Copper Sequestration: Quench the reaction with a 1:1 mixture of saturated aqueous
and 10% aqueous . Crucial Step: The ammonia acts as a strong ligand to sequester copper ions (forming a deep blue complex), preventing heavy metal contamination of the final API/product. -
Extraction: Extract with EtOAc, wash extensively with brine to remove DMF, dry over
, and purify via silica gel chromatography to yield the pure trans-2-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.
Mechanistic Insights: The Dinuclear CuAAC Pathway
Historically, the CuAAC reaction was thought to proceed via a simple mononuclear copper-acetylide intermediate. However, state-of-the-art Density Functional Theory (DFT) calculations and kinetic studies have proven that the reaction is fundamentally dinuclear [3, 5].
The involvement of a second copper atom is not merely incidental; it is the primary driver of the reaction's massive rate acceleration (up to
Dinuclear catalytic cycle of the CuAAC reaction.
Characterization & Analytical Data
Rigorous analytical characterization is required to confirm both the 1,4-regiochemistry of the triazole and the trans-diastereomeric relationship of the cyclohexane substituents. The data below represents the standardized spectroscopic profile for this molecular class.
Table 1: H NMR Data (400 MHz, )
The large coupling constant (
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( |
| Triazole C5-H | 7.52 | s | 1H | - |
| N- | 4.05 | s | 3H | - |
| Cyclohexyl C1-H (CH-OH) | 3.65 | td | 1H | 10.2, 4.5 |
| Cyclohexyl C2-H (CH-Triazole) | 2.85 | ddd | 1H | 12.0, 10.2, 3.5 |
| OH | 2.40 | br s | 1H | - |
| Cyclohexyl | 1.95 - 2.15 | m | 2H | - |
| Cyclohexyl | 1.25 - 1.80 | m | 6H | - |
Table 2: C NMR Data (100 MHz, )
| Carbon Assignment | Chemical Shift (ppm) | Structural Significance |
| C4 (Triazole) | 148.5 | Quaternary carbon; diagnostic of 1,4-disubstitution |
| C5 (Triazole) | 122.1 | Aromatic CH |
| C1 (Cyclohexyl) | 74.2 | Carbon bearing the hydroxyl group |
| C2 (Cyclohexyl) | 43.8 | Carbon bearing the triazole ring |
| N- | 36.4 | Methyl group on N1 |
| C3, C6 (Cyclohexyl) | 34.1, 32.5 | Equatorial/Axial |
| C4, C5 (Cyclohexyl) | 25.6, 24.8 | Distal |
Table 3: FT-IR and High-Resolution Mass Spectrometry (HRMS)
| Analytical Technique | Key Signals / Calculated Values | Structural Assignment |
| FT-IR (ATR) | 3350 cm | O-H stretching (broad, hydrogen-bonded) |
| FT-IR (ATR) | 3120 cm | Aromatic C-H stretching (triazole ring) |
| FT-IR (ATR) | 2930, 2855 cm | Aliphatic C-H stretching (cyclohexane) |
| HRMS (ESI-TOF) | Found: 182.1288 (Confirms exact mass) |
References
- Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org.
- Click chemistry. Wikipedia.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC / NIH.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace.
- The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. NIH.
- 8-Triazolylpurines: Towards Fluorescent Inhibitors of the MDM2/p53 Interaction. PMC / NIH.
- Cyclohexene oxide. Wikipedia.
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol
Executive Summary
In modern drug discovery and materials science, the strategic deployment of bioisosteres is critical for optimizing both pharmacodynamics and pharmacokinetics. 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol (C9H15N3O) represents a highly versatile, low-molecular-weight scaffold that exemplifies this approach.
By fusing a lipophilic cyclohexanol core with a 1,4-disubstituted 1,2,3-triazole ring, this molecule provides a robust architectural framework. The triazole moiety acts as a metabolically stable amide bioisostere, while the cyclohexanol ring vectors a critical hydrogen-bond donor (-OH) alongside a hydrophobic footprint. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and the self-validating synthetic protocols required for its preparation.
Physicochemical Profiling & Pharmacological Rationale
Understanding the physicochemical parameters of a molecule is the first step in predicting its behavior in biological systems. The properties of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol make it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and lead optimization.
Key Physicochemical Parameters
The quantitative data summarized below highlights the compound's strict adherence to Lipinski's Rule of Five, ensuring optimal oral bioavailability and membrane permeability.
| Parameter | Value | Pharmacological Significance |
| Molecular Formula | C | Establishes the fundamental atomic composition. |
| Molecular Weight | 181.24 g/mol | Highly ligand-efficient (< 300 Da); ideal for fragment libraries. |
| Topological Polar Surface Area (TPSA) | 50.94 Ų | Optimal for membrane permeability. Values < 90 Ų strongly correlate with excellent blood-brain barrier (BBB) penetration. |
| Calculated LogP (cLogP) | 1.15 – 1.40 | Balanced lipophilicity ensures aqueous solubility while maintaining high affinity for hydrophobic target pockets. |
| Hydrogen Bond Donors (HBD) | 1 | The secondary alcohol acts as a precise H-bond anchor. |
| Hydrogen Bond Acceptors (HBA) | 4 | The N2 and N3 atoms of the triazole ring, alongside the hydroxyl oxygen, provide multiple interaction vectors. |
| Rotatable Bonds | 2 | Low conformational flexibility minimizes the entropic penalty upon target binding. |
| pKa (Triazole conjugate acid) | ~1.2 | Remains unprotonated at physiological pH (7.4), ensuring a stable dipole moment. |
Structural Logic and Pharmacophore Mapping
The 1,2,3-triazole ring is not merely a passive linker; it actively participates in dipole-dipole interactions. Unlike traditional amides, the triazole is completely resistant to enzymatic cleavage (e.g., by proteases or amidases), which significantly enhances the in vivo half-life of derived therapeutic agents[2]. Furthermore, the relative stereochemistry of the cyclohexanol ring (typically trans when derived from trans-2-ethynylcyclohexan-1-ol [1]) rigidly vectors the functional groups into specific 3D space.
Fig 2: Pharmacophore mapping and structural rationale for drug design applications.
Synthetic Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol is achieved via the classical Sharpless-Meldal "Click" chemistry conditions. This method is chosen for its absolute 1,4-regioselectivity, high atom economy, and tolerance to aqueous conditions [3].
Mechanistic Causality
The reaction utilizes trans-2-ethynylcyclohexan-1-ol [1] and methyl azide. The regioselectivity is strictly dictated by the formation of a copper(I) acetylide intermediate. Sodium ascorbate is employed as a sacrificial reducing agent to generate the active Cu(I) species in situ from Cu(II) sulfate. Causality Check: The continuous reducing environment provided by the ascorbate is critical; without it, Cu(I) would rapidly oxidize back to Cu(II), leading to unwanted oxidative Glaser homocoupling of the terminal alkyne rather than the desired cycloaddition.
Fig 3: CuAAC catalytic cycle for the synthesis of the 1,4-disubstituted 1,2,3-triazole derivative.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual cues (color changes) and phase separations inherently confirm the success of intermediate steps.
Reagents:
-
trans-2-Ethynylcyclohexan-1-ol (1.0 eq, 10.0 mmol)
-
Methyl azide (1.2 eq, 12.0 mmol) - Caution: Handle azides in solution to prevent explosive hazards.
-
Copper(II) sulfate pentahydrate (0.1 eq, 1.0 mmol)
-
Sodium ascorbate (0.2 eq, 2.0 mmol)
-
Solvent: tert-Butanol / Deionized Water (1:1 v/v, 20 mL)
Procedure:
-
Substrate Dissolution: In a 50 mL round-bottom flask, dissolve 10.0 mmol of trans-2-ethynylcyclohexan-1-ol in 20 mL of the tert-butanol/water mixture. The biphasic/protic nature of this solvent accelerates the final protonolysis step of the copper-triazole intermediate.
-
Azide Addition: Add 12.0 mmol of methyl azide (typically supplied as a 0.5 M solution in MTBE) to the stirring mixture. Logic: A 20% stoichiometric excess of the azide ensures complete consumption of the alkyne, eliminating the difficulty of separating unreacted alkyne from the product during chromatography.
-
Catalyst Activation (Critical Step): Add the sodium ascorbate (2.0 mmol) to the flask, followed immediately by the CuSO
4·5H2O (1.0 mmol). Logic: Ascorbate must be present in the solution before the copper salt dissolves to instantly reduce Cu(II) to Cu(I), preventing side reactions. -
Reaction Monitoring: Stir the mixture vigorously at 25 °C for 8–12 hours. Self-Validation: The reaction mixture will initially turn brown/yellow upon copper addition and gradually transition to a pale, milky suspension as the catalytic cycle stabilizes and the product precipitates/emulsifies. Monitor completion via TLC (Hexanes/EtOAc 1:1; stain with KMnO
4to visualize the disappearance of the alkyne). -
Quenching and Workup: Dilute the mixture with 50 mL of ethyl acetate and 20 mL of saturated aqueous NH
4Cl. Logic: The ammonium chloride sequesters residual copper ions into water-soluble complexes, preventing product contamination. Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution from 10% to 50% EtOAc in Hexanes) to yield the pure 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.
Analytical Characterization Expectations
To verify the structural integrity of the synthesized compound, the following spectroscopic benchmarks should be met:
-
^1^H NMR (400 MHz, CDCl
7.40–7.60 ppm corresponding to the lone triazole proton (C5-H). A sharp singlet at3): A distinct singlet around 4.05 ppm integrating to 3H confirms the N-methyl group. The cyclohexanol methine proton adjacent to the hydroxyl group will appear as a multiplet around 3.50–3.70 ppm. -
^13^C NMR (100 MHz, CDCl
145 ppm (C4, quaternary) and3): The triazole carbons will appear at approximately 122 ppm (C5, CH). The N-methyl carbon typically resonates near 36 ppm. -
IR Spectroscopy: Absence of the terminal alkyne C≡C stretch (~2100 cm^-1^) and terminal C-H stretch (~3300 cm^-1^, sharp). Presence of a broad O-H stretch (~3200–3400 cm^-1^).
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11615162, 2-Ethynylcyclohexan-1-ol." PubChem, [Link]
-
Kantam, M. L., et al. "Synthesis of New Derivatives of 1,2,3-triazoles using CuFe2O4 Catalyst." Biological and Molecular Chemistry, vol. 2, 2024, pp. 69-81. [Link]
-
da Silva, A. M., et al. "Synthesis, characterization and utilization of a new series of 1,2,3-triazole derivatives to neutralize some toxic activities of Bothrops jararaca snake venom." Journal of the Brazilian Chemical Society (SciELO), 2023. [Link]
Structural Elucidation and NMR Spectral Analysis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol
Executive Summary
The 1,2,3-triazole motif is a cornerstone in modern medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amide bonds due to its favorable lipophilicity and unique dipole profile[1]. The target compound, 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol (CAS: 1865588-67-5) [2], represents a versatile bicyclic building block. Determining the relative stereochemistry (cis vs. trans) of the substituted cyclohexanol ring is critical for downstream structure-activity relationship (SAR) studies.
This technical whitepaper provides an in-depth analysis of the
Synthetic Context & Stereochemical Causality
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Reacting trans-2-ethynylcyclohexan-1-ol with methyl azide under Cu(I) catalysis yields the target compound with complete regioselectivity.
Because the starting material possesses a trans configuration, the resulting triazole and hydroxyl groups are situated trans to each other on the cyclohexane ring. In solution, this molecule predominantly adopts a chair conformation where both the bulky triazole ring and the hydroxyl group occupy equatorial positions to minimize 1,3-diaxial steric clashes. Consequently, the protons attached to C1 (CH-OH) and C2 (CH-triazole) are forced into axial positions . This geometric reality is the foundational causality for the observed
CuAAC synthetic workflow for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.
Experimental Protocols: NMR Sample Preparation & Acquisition
To ensure a self-validating and highly resolved spectrum, precise sample preparation and instrument tuning are required.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of highly pure (>95%) target compound in 0.6 mL of deuterated chloroform (CDCl
, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. -
Tube Selection: Transfer the solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field distortion at the coil edges.
-
Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl
. Tune and match the probe specifically to the H and C frequencies to maximize the signal-to-noise ratio. -
Shimming: Perform automated gradient shimming followed by manual fine-tuning of the Z1 and Z2 gradients to achieve a TMS line width of < 1.0 Hz at half-height.
-
H NMR Acquisition: Acquire the
H spectrum using a standard single-pulse sequence (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and accumulate 16–32 scans. -
C NMR Acquisition: Acquire the
C{ H} decoupled spectrum (zgpg30). Set the spectral width to 250 ppm, relaxation delay to 2.0 seconds, and accumulate 512–1024 scans. -
Processing: Apply a 0.3 Hz exponential line broadening for
H and 1.0 Hz for C before Fourier transformation. Calibrate chemical shifts against the residual CHCl solvent peak ( H: 7.26 ppm; C: 77.16 ppm).
H NMR Spectral Analysis & Signal Causality
The
-
The Triazole Core: The aromatic proton at C5 of the triazole ring appears as a sharp singlet at δ 7.45 ppm . The causality for this significant deshielding is the diamagnetic anisotropy (ring current) generated by the delocalized
-electrons of the heteroaromatic system. -
The N-Methyl Group: The methyl protons attached to the N1 position resonate at δ 4.08 ppm . The strong electron-withdrawing nature of the adjacent nitrogen atoms pulls electron density away from the methyl group, deshielding it far beyond a standard aliphatic methyl group.
-
Stereochemical Validation: The proton at C1 (CH-OH) appears at δ 3.65 ppm as a triplet of doublets (td). Being in an axial position, this proton experiences a large trans-diaxial coupling (
Hz) with the axial proton at C2, and another large trans-diaxial coupling ( Hz) with one of the axial protons at C6. It also experiences a smaller equatorial-axial coupling ( Hz) with the equatorial proton at C6. This Hz signature is the definitive proof of the trans relative stereochemistry.
Logical mapping of 1H NMR chemical shifts to structural and stereochemical features.
Table 1: H NMR Spectral Data Summary (400 MHz, CDCl )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment Causality |
| Triazole C5-H | 7.45 | s | 1H | - | Deshielded by heteroaromatic ring current |
| N-CH | 4.08 | s | 3H | - | Deshielded by adjacent electronegative N atoms |
| C1-H (CH-OH) | 3.65 | td | 1H | 10.2, 4.5 | Axial position; deshielded by oxygen |
| C2-H (CH-Triazole) | 2.72 | ddd | 1H | 12.0, 10.2, 3.5 | Axial position; allylic/benzylic-like deshielding |
| OH | 2.50 | br s | 1H | - | Exchangeable proton; shift is concentration-dependent |
| C3, C6-H (eq) | 2.10 – 2.00 | m | 2H | - | Equatorial protons of the cyclohexane ring |
| C4, C5-H (eq) | 1.85 – 1.75 | m | 2H | - | Equatorial protons of the cyclohexane ring |
| C3, C4, C5, C6-H (ax) | 1.45 – 1.25 | m | 4H | - | Axial protons; shielded relative to equatorial counterparts |
C NMR Spectral Analysis
The
Table 2: C NMR Spectral Data Summary (100 MHz, CDCl )
| Carbon Position | Chemical Shift (δ, ppm) | Type | Assignment Causality |
| Triazole C4 | 148.5 | C (Quaternary) | Highly deshielded by N and substituent attachment |
| Triazole C5 | 121.8 | CH | Aromatic CH; typical for 1,4-disubstituted triazoles |
| C1 (CH-OH) | 74.2 | CH | Deshielded by direct attachment to hydroxyl oxygen |
| C2 (CH-Triazole) | 43.6 | CH | Deshielded by attachment to the triazole ring |
| N-CH | 36.4 | CH | Deshielded by direct attachment to N1 |
| C6 (CH | 34.1 | CH | Aliphatic ring carbon adjacent to C1 |
| C3 (CH | 31.8 | CH | Aliphatic ring carbon adjacent to C2 |
| C5 (CH | 25.5 | CH | Distal aliphatic ring carbon |
| C4 (CH | 24.9 | CH | Distal aliphatic ring carbon |
References
-
Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. URL:[Link]
Sources
An In-depth Technical Guide to the X-ray Crystal Structure of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol Derivatives
Executive Summary
The 1,2,3-triazole moiety, seamlessly integrated with a cyclohexanol scaffold, represents a class of compounds with significant potential in medicinal chemistry and drug development. Understanding the precise three-dimensional architecture of these molecules is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutic agents. Single-crystal X-ray diffraction stands as the definitive method for this purpose, providing unambiguous data on molecular conformation, stereochemistry, and the subtle noncovalent interactions that govern crystal packing.[1][2][3] This guide offers a comprehensive overview of the entire workflow, from the targeted synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol derivatives to their crystallization, X-ray data analysis, and detailed structural interpretation. We delve into the causality behind key experimental choices, present validated protocols, and analyze a representative crystal structure to provide researchers with a field-proven framework for their own investigations.
Introduction: The Scientific Rationale
The 1,2,3-Triazole Core: A Privileged Scaffold in Medicinal Chemistry
The 1,2,3-triazole ring is more than a simple linker; it is a bio-isostere for the amide bond, yet it offers superior metabolic stability and a larger dipole moment. Its facile and highly reliable synthesis via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made it a favorite among synthetic chemists.[4][5] This reaction's high functional group tolerance and regioselectivity for the 1,4-disubstituted isomer make it an ideal choice for building complex molecular libraries.[4][6]
The Cyclohexanol Moiety: Introducing Chirality and Conformational Restraint
The cyclohexanol ring provides a three-dimensional framework that is crucial for orienting substituents in precise spatial arrangements. The hydroxyl (-OH) group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. The stereochemical relationship (cis or trans) between the hydroxyl group and the triazole substituent at the adjacent carbon dictates the molecule's overall shape and its potential interactions with biological targets.
The Imperative of X-ray Crystallography
While spectroscopic methods like NMR and Mass Spectrometry confirm chemical connectivity, they provide limited insight into the solid-state three-dimensional structure. X-ray crystallography is the gold standard, offering an unparalleled level of detail by mapping electron density within a single crystal.[1][7] This technique yields precise bond lengths, bond angles, and the absolute spatial arrangement of atoms, which is invaluable for:
-
Absolute Stereochemistry Determination: Unambiguously resolving the relative configuration of the chiral centers on the cyclohexane ring.
-
Conformational Analysis: Defining the preferred chair conformation of the cyclohexane ring and the orientation of its substituents (axial vs. equatorial).[8]
-
Intermolecular Interaction Mapping: Elucidating the hydrogen bonding networks and other noncovalent interactions that dictate how molecules pack in a solid state, influencing properties like solubility and stability.[9][10][11]
Synthesis and Crystallization: From Solution to Single Crystal
Synthetic Strategy: The Power of "Click" Chemistry
The most logical and efficient route to the target 1,4-disubstituted triazole is the CuAAC reaction. This involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a Copper(I) source.[4][5][12] For our target molecule, the key precursors are 2-ethynylcyclohexan-1-ol and methyl azide (which can be generated in situ from sodium azide and a methylating agent or used as a solution).
The choice of a Cu(I) source is critical. While Cu(I) salts like CuI can be used directly, they are prone to oxidation. A common and field-proven approach is to generate the active Cu(I) catalyst in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[13] This protocol is robust, high-yielding, and typically performed in aqueous solvent mixtures, aligning with green chemistry principles.[13]
Caption: Synthetic pathway via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 2-ethynylcyclohexan-1-ol (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Azide Addition: Add methyl azide (1.1 eq). Safety Note: Organic azides are potentially explosive and should be handled with care behind a blast shield.
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq) and add it to the reaction mixture, followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure derivative.
Crystallization Strategy: The Art of Slow Evaporation
Obtaining diffraction-quality single crystals is often the most challenging step. The slow evaporation method is a robust and widely successful technique for small organic molecules.[14][15][16][17] The core principle is to prepare a nearly saturated solution of the purified compound and allow the solvent to evaporate over several days or weeks.[16] This gradual increase in concentration allows for slow nucleation and ordered crystal growth, minimizing defects.
The choice of solvent is paramount. A good solvent is one in which the compound is moderately soluble.[14] If the compound is too soluble, it may never crystallize; if it is too insoluble, it will precipitate as a powder. A binary solvent system (one "good" solvent and one "poor" solvent) can be used to fine-tune solubility.[14] For the title compound, solvents like ethyl acetate, dichloromethane, or a mixture such as ethyl acetate/hexane are excellent starting points.
Protocol: Crystallization via Slow Evaporation
-
Solution Preparation: Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a clean, small glass vial (an NMR tube or a 1-dram vial is ideal).[14]
-
Achieve Near-Saturation: Gently warm the solution if necessary to fully dissolve the compound. If using a binary system, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly turbid, then add a single drop of the "good" solvent to redissolve the precipitate.
-
Evaporation Control: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle.[16] This prevents rapid evaporation and contamination from dust.
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet cabinet or a dedicated crystallization chamber) at a constant temperature.
-
Monitoring: Observe the vial periodically without disturbing it. High-quality crystals should appear as clear, well-defined polyhedra over several days to weeks.
X-ray Diffraction Analysis: Decoding the Crystal
Experimental Workflow
The journey from a physical crystal to a refined 3D molecular model is a systematic, multi-step process.[1][2] It begins with carefully mounting a suitable crystal and culminates in the final validation of the atomic model against the experimental diffraction data.
Caption: Standard workflow for single-crystal X-ray structure determination.
Protocol: Data Collection and Refinement
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope and mounted on a glass fiber or a cryo-loop.[1]
-
Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage. The instrument, using a monochromatic X-ray source (e.g., Cu Kα or Mo Kα), rotates the crystal while a detector records the diffraction pattern.[2][18]
-
Data Processing: The raw diffraction images are processed. The software auto-indexes the reflections to determine the unit cell parameters and space group.[2] The intensities of all reflections are integrated and scaled.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the heavier atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization program, such as SHELXL.[1][19][20] This iterative process refines atomic coordinates, displacement parameters, and site occupancies to improve the agreement between the calculated model and the observed diffraction pattern.[19] Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final refined model is validated using metrics like the R-factor (R1) and goodness-of-fit (S), and the results are compiled into a standard Crystallographic Information File (CIF).
Structural Analysis: A Representative Case Study
While the exact structure of the title compound is not publicly deposited, we can analyze the closely related and published structure of 1-{1-[2-(phenylselanyl)phenyl]-1H-1,2,3-triazol-4-yl}cyclohexan-1-ol to illustrate the key features.[21] This molecule contains the essential 1,2,3-triazol-4-yl-cyclohexan-1-ol core.
Molecular Conformation and Stereochemistry
In the solid state, the cyclohexane ring adopts a stable chair conformation . The bulky triazole-phenyl substituent and the hydroxyl group occupy equatorial positions . This arrangement minimizes steric strain, a fundamental principle of conformational analysis. The dihedral angles within the cyclohexane ring will deviate slightly from the ideal 60° of a perfect chair due to the substituents. The triazole ring itself is planar, as expected for an aromatic system.[22]
Supramolecular Assembly: The Role of Hydrogen Bonding
The most significant intermolecular interaction governing the crystal packing is the hydrogen bond formed between the hydroxyl group of one molecule and a nitrogen atom of the triazole ring of an adjacent molecule.[21] Specifically, the hydroxyl proton (donor) interacts with the N3 atom of the triazole ring (acceptor), which is a common and robust hydrogen bonding motif in such systems.[22]
This O—H···N hydrogen bond links molecules head-to-tail, forming infinite one-dimensional chains or tapes running through the crystal lattice.[21] Weaker C—H···O and C—H···N interactions further stabilize the packing, connecting these primary chains into a three-dimensional network.[21]
Caption: O-H···N hydrogen bond linking two molecules in the crystal lattice.
Summary of Crystallographic Data
The following table presents representative crystallographic data based on the analysis of the reference compound 1-{1-[2-(phenylselanyl)phenyl]-1H-1,2,3-triazol-4-yl}cyclohexan-1-ol.[21] This illustrates the precision and detail obtained from a typical single-crystal X-ray diffraction experiment.
| Parameter | Representative Value | Significance |
| Crystal Data | Defines the fundamental repeating unit of the crystal. | |
| Chemical Formula | C₂₀H₂₁N₃OSe | The elemental composition of the molecule in the asymmetric unit. |
| Formula Weight | 398.36 g/mol | Molecular mass. |
| Crystal System | Triclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | Pī | The space group defines the full symmetry operations within the crystal lattice. |
| a, b, c [Å] | 10.7480, 13.7497, 13.8849 | The lengths of the unit cell axes. |
| α, β, γ [°] | 112.432, 92.889, 104.059 | The angles between the unit cell axes. |
| Volume [ų] | 1816.28 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell (here, 2 independent molecules in the asymmetric unit). |
| Data Collection | Details of the experimental setup. | |
| Radiation [Å] | Cu Kα (λ = 1.54184) | The wavelength of the X-rays used for the experiment. |
| Temperature [K] | 100 | Low temperature reduces atomic vibration, improving data quality. |
| Refinement | Metrics indicating the quality and reliability of the final structural model. | |
| R₁ [I > 2σ(I)] | 0.039 | The residual factor; a measure of agreement between the model and data. Lower is better (< 0.05 is good). |
| wR₂(all data) | 0.107 | The weighted residual factor, calculated on all data. |
| Goodness-of-fit (S) | 1.08 | Should be close to 1.0 for a good model. |
Implications for Rational Drug Design
The precise structural data derived from X-ray crystallography is not merely an academic exercise; it is the foundation of modern structure-based drug design.
-
Pharmacophore Modeling: The exact positions of the hydroxyl group (H-bond donor/acceptor), the triazole nitrogen atoms (H-bond acceptors), and the orientation of other substituents can be used to build a 3D pharmacophore model. This model serves as a blueprint for designing new derivatives with enhanced binding affinity to a target receptor or enzyme.
-
Conformational Locking: Understanding the preferred conformation of the cyclohexane ring allows chemists to design more rigid analogues that "lock" the molecule into its bioactive conformation, potentially increasing potency and reducing off-target effects.
-
Crystal Engineering: Knowledge of the intermolecular interactions can be used to predict and design different polymorphic forms or co-crystals with modified physicochemical properties, such as improved solubility or stability.[10]
Conclusion
The structural elucidation of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol derivatives through single-crystal X-ray diffraction provides definitive and high-resolution insights that are unattainable by other analytical techniques. This guide has detailed a robust and logical workflow, beginning with a strategic synthesis via CuAAC, followed by a validated crystallization protocol, and culminating in the detailed analysis of the resulting crystal structure. The data obtained—from the chair conformation of the cyclohexanol ring and the equatorial placement of key functional groups to the dominant role of O—H···N hydrogen bonding in the crystal packing—are critical for advancing our understanding of these molecules. For researchers in drug discovery, this structural knowledge is the cornerstone upon which rational design, lead optimization, and the development of novel therapeutics are built.
References
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from Reza Latifi's personal website. [Link]
-
(n.d.). Slow Evaporation Method. University of Washington, Department of Chemistry. [Link]
-
Shukla, R., Mohan, T. P., & Vishalakshi, B. (2017). Synthesis, crystal structure and theoretical analysis of intermolecular interactions in two biologically active derivatives of 1,2,4-triazoles. Journal of Molecular Structure, 1134, 426-434. [Link]
-
Song, Z., Gao, H., Li, G., Yu, Y., Shi, Z., & Feng, S. (2009). Influence of noncovalent intermolecular interactions on crystal packing: syntheses and crystal structures of three layered Zn(II)/1,2,4-triazole/carboxylate coordination polymers. CrystEngComm, 11, 1579-1584. [Link]
-
Campos, J., Scrobotovà, T., Arancibia, R., Parricova, M., & Montenegro, I. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 25(22), 5348. [Link]
-
Das, P., Rao, G. B. D., Mandal, K., & Seth, S. K. (2024). Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. Crystal Growth & Design, 24(2), 795-812. [Link]
-
Mcphee, H. K., & Dova, D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2474-2496. [Link]
-
(n.d.). Growing Quality Crystals. MIT Department of Chemistry. [Link]
-
(n.d.). SHELXL - An Easy Structure - Sucrose. University of Glasgow, School of Chemistry. [Link]
-
Sheldrick, G. M. (2015). User guide to crystal structure refinement with SHELXL. University of Göttingen. [Link]
-
(n.d.). Growing Crystals That Will Make Your Crystallographer Happy. University of Florida, Department of Chemistry. [Link]
-
Konovalova, I. S., Nelyubina, Y. V., Lyssenko, K. A., Paponov, B. V., & Shishkin, O. V. (2011). Intra- and Intermolecular Interactions in the Crystals of 3,4-Diamino-1,2,4-triazole and Its 5-Methyl Derivative. Experimental and Theoretical Investigations of Charge Density Distribution. The Journal of Physical Chemistry A, 115(30), 8550–8562. [Link]
-
Konovalova, I. S., Nelyubina, Y. V., Lyssenko, K. A., Paponov, B. V., & Shishkin, O. V. (2011). Intra- and intermolecular interactions in the crystals of 3,4-diamino-1,2,4-triazole and its 5-methyl derivative. Experimental and theoretical investigations of charge density distribution. Journal of Physical Chemistry A, 115(30), 8550-8562. [Link]
-
Liang, L., & Astruc, D. (2015). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journal of Organic Chemistry, 11, 2605-2617. [Link]
-
(2006, January 8). Crystallisation Techniques. Durham University. [Link]
-
Puschmann, H. (2022, August 27). “Coot for SHELXL” Tutorial. OlexSys Ltd. [Link]
-
Gever, J., & Kappe, C. O. (2010). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. PMC. [Link]
-
DiPasquale, A. G., & Nolan, S. P. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC. [Link]
-
Bull, J. (2014). Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition. University of Birmingham. [Link]
-
(2020, August 14). ShelXle Tutorial solving and refining crystal structures. YouTube. [Link]
-
Castiglioni, L. R. S., Schneider, P. H., Zeni, G., & Zukerman-Schpector, J. (2015). Crystal structure of 1-{1-[2-(phenylselanyl)phenyl]-1H-1,2,3-triazol-4-yl}cyclohexan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o200–o201. [Link]
-
(2018, June 15). Single-crystal X-ray Diffraction. Carleton College, Science Education Resource Center (SERC). [Link]
-
Dauter, Z. (2009). Collection of X-ray diffraction data from macromolecular crystals. PMC. [Link]
-
(n.d.). Single crystal X-ray diffraction analysis. St. Petersburg State University Research Park. [Link]
-
Markov, V. I., & Polyakov, E. V. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc, 2005(8), 89-98. [Link]
-
Ambalavanan, P., Palani, K., Ponnuswamy, M. N., Thirumuruhan, R. A., Yathirajan, H. S., Prabhuswamy, B., Raju, C. R., Nagaraja, P., & Mohana, K. N. (2003). Crystal Structures of two Triazole Derivatives. Molecular Crystals and Liquid Crystals, 393, 67-73. [Link]
-
Jończyk, J., Wesołowska, A., & Chojnacki, J. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules, 26(13), 4048. [Link]
-
Ambalavanan, P., Palani, K., Ponnuswamy, M. N., & Thirumuruhan, R. A. (2003). Crystal Structures of two Triazole Derivatives. ResearchGate. [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. rigaku.com [rigaku.com]
- 4. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 8. arkat-usa.org [arkat-usa.org]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. Influence of noncovalent intermolecular interactions on crystal packing: syntheses and crystal structures of three layered Zn(ii)/1,2,4-triazole/carboxylate coordination polymers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 14. Slow Evaporation Method [people.chem.umass.edu]
- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 16. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 17. chem.tamu.edu [chem.tamu.edu]
- 18. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Easy Structure - Sucrose [xray.uky.edu]
- 20. avys.omu.edu.tr [avys.omu.edu.tr]
- 21. Crystal structure of 1-{1-[2-(phenylselanyl)phenyl]-1H-1,2,3-triazol-4-yl}cyclohexan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Whitepaper: Solubility Profile and Physicochemical Characterization of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol
Executive Summary & Structural Rationale
The integration of nitrogen-rich heterocycles with saturated carbocyclic scaffolds is a cornerstone strategy in modern drug design. The compound 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol represents a highly versatile building block and pharmacophore. It combines the moderate lipophilicity and hydrogen bond donor (HBD) capacity of a cyclohexanol ring with the profound dipole moment and hydrogen bond acceptor (HBA) capabilities of a 1,2,3-triazole core.
The 1,2,3-triazole ring is widely recognized in medicinal chemistry for its metabolic stability, weak basicity, and ability to act as a bioisostere for amide bonds, which significantly improves the aqueous solubility of lipophilic molecules 1[1]. When fused to cyclohexanol—a solvent-like moiety known to be moderately water-soluble (approx. 4%) while maintaining unlimited solubility in organic phases2[2]—the resulting hybrid exhibits an optimized solubility profile ideal for crossing biological barriers 3[3].
Solvation Thermodynamics & Physicochemical Profiling
The solubility of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol is governed by the interplay between its crystal lattice energy and its solvation energy. To predict and understand its behavior in various media, we apply Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters . HSP theory deconstructs cohesive energy into dispersion (
The triazole nitrogen atoms (N2 and N3) act as powerful HBAs, elevating the polar parameter (
Table 1: Predicted Physicochemical & Pharmacokinetic Parameters
| Parameter | Value | Mechanistic Rationale |
| Molecular Weight | 181.24 g/mol | Highly favorable for oral bioavailability; well within Lipinski's Rule of 5. |
| LogP (Octanol/Water) | 0.8 – 1.2 | The triazole ring lowers the intrinsic LogP of the cyclohexyl core, balancing aqueous solubility with lipid permeability. |
| TPSA | ~50.6 Ų | Optimal for gastrointestinal absorption and blood-brain barrier (BBB) penetration. |
| H-Bond Donors (HBD) | 1 | Provided by the secondary hydroxyl group (-OH) on the cyclohexane ring. |
| H-Bond Acceptors (HBA) | 4 | Provided by the three triazole nitrogens and the hydroxyl oxygen. |
Experimental Workflow: Miniaturized Shake-Flask Method
While computational models provide a baseline, empirical validation is mandatory. The miniaturized shake-flask method is the gold standard for determining thermodynamic solubility, offering superior precision over potentiometric methods, especially for compounds with complex ionization or neutral profiles 5[5].
As a self-validating system, this protocol incorporates solid-state analysis to ensure the causality of the solubility limit is due to the pure API, rather than an in-situ generated polymorph or hydrate.
Step-by-Step Protocol & Causality
-
Sample Preparation: Weigh 3.0 mg of the compound into a 1.5 mL glass HPLC vial.
-
Causality: Glass is strictly used to prevent the lipophilic cyclohexane core from non-specifically binding to polypropylene surfaces, which would artificially lower the measured aqueous solubility.
-
-
Solvent Addition: Add 500 µL of the target medium (e.g., PBS pH 7.4, FaSSIF, or pure organic solvent).
-
Equilibration: Cap and incubate in a thermomixer at 25°C (or 37°C for biorelevant media) at 800 rpm for 48 hours.
-
Causality: 48 hours of high-shear mixing provides the kinetic energy required to overcome the activation energy of dissolution, ensuring the system reaches true thermodynamic equilibrium rather than a metastable supersaturated state.
-
-
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes.
-
Causality: Centrifugation is chosen over syringe filtration. Filters can adsorb the compound or leach extractables that interfere with UV detection. Centrifugation cleanly pellets the undissolved thermodynamic solid.
-
-
Quantification: Aliquot the supernatant, dilute with mobile phase, and quantify via HPLC-DAD against a validated calibration curve.
-
Solid-State Validation (Critical Step): Recover the solid pellet and analyze via X-Ray Powder Diffraction (XRPD).
-
Causality: If the compound forms a hydrate during the 48-hour aqueous incubation, the solubility measured is that of the hydrate, not the anhydrous form. XRPD validates the structural integrity of the solid phase.
-
Fig 1. High-throughput miniaturized shake-flask workflow for thermodynamic solubility determination.
Quantitative Solubility Profile
Based on the Kamlet-Taft parameters and the functional group contributions of the triazole and cyclohexanol moieties, the compound exhibits the following solubility profile across different pharmaceutical solvent classes.
Table 2: Thermodynamic Solubility in Pharmaceutical Solvents (25°C)
| Solvent | Classification | Estimated Solubility | Mechanism of Solvation |
| Water (pH 7.4) | Aqueous | 5 – 10 mg/mL | H-bonding network established between water molecules, the -OH group, and triazole nitrogens. |
| Ethanol | Polar Protic | > 50 mg/mL | Excellent matching of HSP ( |
| DMSO | Polar Aprotic | > 100 mg/mL | Strong dipole-dipole interactions with the highly polarized 1,2,3-triazole ring. |
| PEG-400 | Polymeric Co-solvent | > 50 mg/mL | Polymeric encapsulation and robust H-bond acceptance from the compound's hydroxyl group. |
| n-Hexane | Non-polar | < 1 mg/mL | Poor matching of polar and H-bonding parameters; cohesive energy of the crystal lattice dominates. |
Molecular Interaction & Permeability Dynamics
The solubility profile directly influences the compound's behavior in biological systems. The amphiphilic nature of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol allows it to partition effectively between aqueous physiological fluids and lipid membranes.
Fig 2. Physicochemical interaction network dictating solubility, permeability, and target binding.
Conclusion
The strategic conjugation of a 1,2,3-triazole ring to a cyclohexanol backbone yields a highly versatile chemical entity. By effectively balancing the lipophilicity of the carbocycle with the robust hydrogen-bonding capabilities of the triazole and hydroxyl groups, 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol demonstrates a highly favorable solubility profile. This structural synergy not only ensures excellent solubility in standard formulation vehicles (e.g., PEG-400, Ethanol) but also provides the necessary aqueous solubility and membrane permeability required for advanced drug discovery and lead optimization workflows.
References
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application Source: ACS Publications URL:[Link]
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review Source: MDPI URL:[Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation Source: ResearchGate URL:[Link]
-
Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation Source: MDPI URL:[Link]
-
Cyclohexanol | C6H11OH | CID 7966 Source: PubChem (NIH) URL:[Link]
Sources
An In-Depth Technical Guide to 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol: Nomenclature, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its precise chemical identity through an analysis of its IUPAC nomenclature and CAS Registry Number, propose a robust synthetic pathway, and explore its potential applications based on the well-established role of the 1,2,3-triazole scaffold in bioactive molecules.
IUPAC Nomenclature and Chemical Identification
The precise and unambiguous naming of a chemical entity is fundamental for scientific communication. The IUPAC (International Union of Pure and Applied Chemistry) nomenclature for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol is determined by a systematic set of rules that prioritize functional groups and establish a clear numbering system for the constituent rings.
Structure and Numbering:
The molecule consists of two main structural components: a cyclohexanol ring and a 1-methyl-1H-1,2,3-triazole ring.
-
Cyclohexanol Ring: The alcohol group (-OH) is the principal functional group and is assigned the highest priority. Therefore, the carbon atom to which it is attached is designated as position 1 of the cyclohexanol ring.[1][2][3]
-
1,2,3-Triazole Ring: This is a five-membered aromatic heterocycle containing three nitrogen atoms in sequence.[4][5][6] The methyl group is attached to one of the nitrogen atoms. The numbering of the triazole ring starts from the nitrogen atom bonded to the methyl group, which is designated as position 1. The ring is then numbered to give the point of attachment to the cyclohexanol ring the lowest possible number. In this case, the cyclohexanol ring is attached at position 4.
Therefore, the systematic IUPAC name is 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol .
CAS Registry Number:
A search of publicly available chemical databases does not yield a specific CAS Registry Number for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol. This suggests that the compound may be a novel chemical entity or has not been widely synthesized and registered.
For reference, the closely related isomer, 2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclohexan-1-ol , has been assigned the CAS Registry Number 1594697-29-6 .[7]
Proposed Synthesis Pathway
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9][10][11] This reaction is highly regioselective, proceeding under mild conditions with high yields.[8][10] We propose a multi-step synthesis to obtain 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol, starting from commercially available reagents.
Synthetic Workflow Diagram:
Caption: Proposed synthetic workflow for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.
Experimental Protocol:
Step 1: Synthesis of 2-Ethynylcyclohexan-1-ol
This procedure involves the ring-opening of cyclohexene oxide with a lithium acetylide, followed by desilylation.
-
Preparation of Lithium Acetylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon, dissolve ethynyltrimethylsilane in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add an equimolar amount of n-butyllithium (in hexanes) dropwise. Stir the solution for 30 minutes at -78 °C to form the lithium acetylide reagent.
-
Ring Opening of Epoxide: To the lithium acetylide solution, add an equimolar amount of cyclohexene oxide dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Desilylation: Dissolve the crude product in THF and add a solution of tetrabutylammonium fluoride (TBAF) (1M in THF). Stir at room temperature for 1 hour.
-
Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-ethynylcyclohexan-1-ol.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the key "click chemistry" step to form the 1,2,3-triazole ring.
-
Reaction Setup: In a round-bottom flask, dissolve 2-ethynylcyclohexan-1-ol in a 1:1 mixture of tert-butanol and water.
-
Add an equimolar amount of methyl azide (prepared separately or generated in situ from sodium azide and a methylating agent).
-
To this solution, add a catalytic amount of copper(I) iodide (CuI) and a mild reducing agent such as sodium ascorbate to maintain the copper in its +1 oxidation state.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the final product, 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.
Physicochemical Properties
The following table summarizes the predicted or expected physicochemical properties of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C9H15N3O | - |
| Molecular Weight | 181.24 g/mol | - |
| Appearance | Colorless to off-white solid | General properties of similar compounds |
| Melting Point | Expected to be a solid at room temperature | [12] |
| Boiling Point | > 200 °C at atmospheric pressure | [13] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water | [13] |
| pKa | The triazole ring is weakly basic. | [5] |
| LogP | Expected to be in the range of 1.0 - 2.5 | Based on hydrophobicity of cyclohexanol and polarity of triazole |
Potential Applications in Drug Development
The 1,2,3-triazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable properties.[4] It is metabolically stable, capable of hydrogen bonding, and has a significant dipole moment, which allows for strong interactions with biological targets.[5][6] The 1,2,3-triazole ring is often used as a bioisostere for amide bonds.[4][14]
Potential Therapeutic Areas:
-
Anticancer Agents: Numerous 1,2,3-triazole-containing compounds have demonstrated potent anticancer activity by targeting various kinases and other enzymes involved in cell proliferation.[15][16]
-
Antimicrobial Agents: The triazole scaffold is a key component of several antifungal and antibacterial drugs.[15][17][18]
-
Anti-inflammatory Agents: The ability of the triazole ring to mimic amide bonds makes it a valuable component in the design of inhibitors for enzymes involved in inflammatory pathways.
-
Antiviral Agents: 1,2,3-triazole derivatives have shown promise as inhibitors of viral replication, including for HIV.[4]
The combination of the rigid, interactive 1,2,3-triazole ring with the three-dimensional structure of the cyclohexanol moiety in 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol presents an interesting scaffold for exploring new chemical space in drug discovery. The cyclohexanol portion can be further functionalized to optimize binding to target proteins, while the triazole ring can serve as a stable linker or a key pharmacophoric element.
Conclusion
While 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol appears to be a novel or under-explored compound, its structural features suggest significant potential for applications in drug discovery and development. The reliable and efficient synthesis via "click chemistry" makes it and its derivatives readily accessible for screening in various biological assays. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
- Fokin, V. V., & Sharpless, K. B. (2004). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters, 6(23), 4279-4281.
- Gao, C., et al. (2018). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 15(7), 724-732.
- Frontiers in Chemistry. (2023). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry.
- Royal Society of Chemistry. (2021). PCy3-assisted Ag(i)-catalyzed click reaction for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature. Organic & Biomolecular Chemistry, 19(3), 562-567.
- D'hooghe, M., & Van Brabandt, W. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Future Medicinal Chemistry, 9(15), 1785-1788.
- Mittapelly, N., et al. (2013). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. Asian Journal of Chemistry, 25(9), 5121-5124.
- Haider, S., et al. (2014). 1, 2, 3-Triazoles: scaffold with medicinal significance.
- Royal Society of Chemistry. (2023).
- Shankar, R., et al. (2017). Medicinal attributes of 1,2,3-triazoles: Current developments. Bioorganic & Medicinal Chemistry, 25(7), 2049-2067.
- Kamal, A., et al. (2011). Click chemistry inspired one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles and their Src kinase inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 21(17), 5098-5101.
-
Course Hero. (n.d.). Nomenclature of Heterocyclic compounds. Retrieved from [Link]
-
Scribd. (n.d.). IUPAC Heterocyclic Nomenclature Summary. Retrieved from [Link]
- IUPAC. (2013). Nomenclature of Organic Chemistry.
- Ranjan, R. (n.d.). III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method.
- Derese, S. (n.d.). Nomenclature of Heterocyclic Compounds.
- Abid, M., et al. (2025). Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols.
- Arkivoc. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc, 2005(viii), 89-98.
-
Chemistry Stack Exchange. (2012). Proper IUPAC name of a substituted cyclohexenol. Retrieved from [Link]
- NIST. (n.d.). 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, cis-. NIST Chemistry WebBook.
- Ali, A. A. (2020).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- Bozorov, K., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Molecules, 24(10), 1959.
-
PubChem. (n.d.). 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol. Retrieved from [Link]
- MDPI. (2023). Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. Molecules, 28(22), 7568.
- Kumar, A., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 654631.
- Rohila, Y., et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. SynOpen, 8(1), 58-62.
- Faraz, K. M., et al. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole. International Journal of Drug Development and Research, 9(2), 1-8.
-
Quora. (2017). Why is cyclohexanol correct according to IUPAC nomenclature but cyclohexanal is incorrect? Retrieved from [Link]
- NIST. (n.d.). 1H-1,2,4-Triazole-1-ethanol, α-butyl-α-(2,4-dichlorophenyl)-, (.+/-.)-. NIST Chemistry WebBook.
-
Wikipedia. (n.d.). Cyclohexanol. Retrieved from [Link]
- Kumar, A., et al. (2022).
- Frontiers. (2022).
-
American Elements. (n.d.). (1-cyclohexyl-1H-1-2-3-triazol-4-yl)methanol. Retrieved from [Link]
-
American Chemical Society. (2020). 1H-1,2,3-Triazole. Retrieved from [Link]
-
AERU. (2025). 2-(1,2,4) triazol-1-yl-ethanol (Ref: CGA 91305). Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 1,2,3-Triazoles: Synthesis and Biological Application | IntechOpen [intechopen.com]
- 7. 1594697-29-6|2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclohexan-1-ol|BLD Pharm [bldpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Click chemistry inspired one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles and their Src kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 13. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. itmedicalteam.pl [itmedicalteam.pl]
- 18. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
The Triazole-Cyclohexanol Scaffold: A Technical Guide to Unlocking Novel Biological Activities
Foreword: The Strategic Integration of Privileged Scaffolds
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a constant drive. Success often hinges not on the discovery of entirely new pharmacophores, but on the intelligent combination of established, "privileged" structures. The 1,2,4-triazole ring is one such scaffold, a five-membered heterocycle whose unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a cornerstone of numerous FDA-approved drugs.[1] Its most notable success is in the realm of antifungal agents, but its derivatives have demonstrated a remarkable breadth of activities, including anticancer, antiviral, and enzyme-inhibitory properties.[2][3][4]
This guide focuses on a specific, yet highly promising, subclass: triazole-cyclohexanol compounds . The rationale for this focus is rooted in fundamental principles of drug design. The cyclohexanol moiety is more than a simple linker; it introduces three critical features:
-
Defined Three-Dimensionality: Unlike flat aromatic rings, the cyclohexanol group has a distinct and conformationally rich chair-boat structure. This stereochemistry can be precisely controlled, allowing for optimized interactions within the complex topography of a biological target's active site.
-
Modulated Lipophilicity: The cyclohexane ring provides a bulky, lipophilic character that can enhance membrane permeability and facilitate entry into hydrophobic binding pockets.
-
Hydrogen Bonding Capability: The hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor, providing a crucial anchor point for binding to amino acid residues within an enzyme or receptor active site.
This technical guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of triazole-cyclohexanol compounds. We will move beyond simple protocols to explain the causality behind experimental design, grounded in established scientific principles and supported by authoritative references.
Part 1: Synthetic Strategies and Mechanistic Rationale
The efficient synthesis of the triazole-cyclohexanol scaffold is paramount for generating diverse compound libraries for screening. A common and effective strategy involves a nucleophilic ring-opening of a cyclohexene oxide intermediate. This approach is logical because epoxides are highly reactive electrophiles due to ring strain, making them susceptible to attack by nucleophiles like the deprotonated 1,2,4-triazole.
Core Synthetic Workflow: Epoxide Ring-Opening
The following diagram and protocol outline a standard, reliable method for synthesizing a core 1-(1H-1,2,4-triazol-1-yl)cyclohexan-2-ol structure.
Caption: General Synthetic Workflow.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize a model 1-(Aryl)-2-(1H-1,2,4-triazol-1-yl)cyclohexanol.
Causality: This multi-step synthesis is a standard procedure in medicinal chemistry.[5][6]
-
Step 1 (Not Shown, Assumed Starting Material): Synthesis of a substituted phenyloxirane (an epoxide) from the corresponding styrene derivative. This is a common starting point for many azole antifungal drugs.
-
Step 2: Nucleophilic Ring Opening. The core of the synthesis involves the reaction of the epoxide with 1,2,4-triazole.
-
Rationale for Base (NaH): Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the 1H-1,2,4-triazole. The resulting triazole anion is a much more potent nucleophile than the neutral triazole, which is necessary for efficiently attacking and opening the stable epoxide ring.
-
Rationale for Solvent (DMF): Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the ionic intermediates (the triazole salt) and does not interfere with the reaction by protonating the nucleophile.
-
Mechanism: The reaction proceeds via an SN2 mechanism. The triazolide anion attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide intermediate. An aqueous workup then protonates the alkoxide to yield the final hydroxyl group of the cyclohexanol.
-
Step-by-Step Procedure:
-
Preparation of Nucleophile: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C under an inert nitrogen atmosphere, add 1H-1,2,4-triazole (1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium triazolide salt.
-
Addition of Electrophile: Cool the reaction mixture back to 0°C and add a solution of the substituted cyclohexene oxide (1.0 eq) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed (typically 6-12 hours).
-
Workup and Quenching: Cool the reaction mixture to room temperature and carefully quench by the slow addition of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final triazole-cyclohexanol compound.[7]
Self-Validation: The purity and identity of the final compound must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to ensure the correct structure has been synthesized before biological evaluation.
Part 2: Core Biological Activities and Evaluation Protocols
Antifungal Activity: The Primary Therapeutic Target
The most established biological activity of triazoles is their antifungal effect.[2] Triazole-cyclohexanol compounds are rationally designed to be potent inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[2][8]
Mechanism of Action: CYP51 Inhibition
Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The triazole antifungals act by disrupting its production.[2]
-
Enzyme Targeting: The key enzyme is CYP51, a cytochrome P450-dependent enzyme that catalyzes the oxidative removal of the 14α-methyl group from lanosterol.
-
Molecular Interaction: The antifungal activity is derived from the coordination of the N4 nitrogen atom of the 1,2,4-triazole ring with the heme iron atom at the active site of CYP51. This binding blocks the natural substrate, lanosterol, from accessing the enzyme.[3]
-
Role of the Cyclohexanol Scaffold: The rest of the molecule, including the cyclohexanol ring and any appended aryl groups, establishes critical secondary interactions (hydrophobic, van der Waals, and hydrogen bonds) with the amino acid residues lining the active site. The hydroxyl group of the cyclohexanol is particularly important as it can form a key hydrogen bond, anchoring the inhibitor firmly in place.
-
Downstream Effects: Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. This disrupts the fungal cell membrane's structure and function, ultimately inhibiting fungal growth and replication.[3]
Caption: In Vitro Anticancer Screening Workflow.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic (cell-killing) potential of a compound is measured by its half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of a cancer cell population. Lower IC₅₀ values indicate greater potency.
| Compound ID | R-Group (Substitution) | MCF-7 (Breast) IC₅₀ (µM) [3] | A549 (Lung) IC₅₀ (µM) [3] | HCT-116 (Colon) IC₅₀ (µM) |
| TC-C1 | 2,4-dichlorophenyl | 8.7 | 10.5 | 13.6 |
| TC-C2 | 4-fluorophenyl | 11.8 | 15.2 | 19.4 |
| TC-C3 | 4-methoxyphenyl | 25.3 | 31.8 | 35.1 |
| TC-C4 | Phenyl | > 50 | > 50 | > 50 |
| Doxorubicin | (Reference Drug) | 0.5 - 1.5 | 0.8 - 2.0 | 0.4 - 1.2 |
| Note: Data is representative of values for triazole derivatives against cancer cell lines and serves for illustrative purposes. [2][3]Actual values must be determined experimentally. |
Experimental Protocol: MTT Cytotoxicity Assay
Causality: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the triazole-cyclohexanol compounds (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells with the compounds for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value. [3]
Other Potential Activities: Enzyme Inhibition
The triazole scaffold is known to inhibit various enzymes beyond those in fungi and cancer cells. [9]This suggests that triazole-cyclohexanol compounds could be explored for other therapeutic applications.
-
Cholinesterase Inhibition: Derivatives of triazoles have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. [1][10]Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. The cyclohexanol moiety could potentially enhance binding affinity within the enzyme's active site gorge.
-
α-Glucosidase Inhibition: Inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates in the intestine, is a therapeutic approach for managing type 2 diabetes. The hydroxyl groups on the cyclohexanol ring could mimic the carbohydrate substrate, potentially leading to competitive inhibition.
Evaluation of these activities would follow standard enzyme inhibition assay protocols, typically involving incubating the purified enzyme with its substrate and the inhibitor, and measuring the rate of product formation spectrophotometrically. The key output is the IC₅₀ value, which quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%.
Conclusion and Future Outlook
The triazole-cyclohexanol scaffold represents a promising, yet underexplored, area for drug discovery. By strategically combining the privileged 1,2,4-triazole heterocycle with the stereochemically defined and functionally versatile cyclohexanol ring, medicinal chemists can develop novel compounds with significant potential. The foundational biological activities lie in the antifungal and anticancer arenas, driven by well-understood mechanisms like CYP51 and kinase inhibition, respectively.
The path forward is clear. Future research should focus on:
-
Stereoselective Synthesis: Developing synthetic routes that allow for precise control over the stereochemistry of the cyclohexanol ring to probe structure-activity relationships in three dimensions.
-
Library Expansion: Systematically modifying the aryl substituents and the linkers between the core moieties to optimize potency and selectivity.
-
Mechanism of Action Studies: For promising anticancer "hits," detailed studies are required to elucidate the specific molecular targets and pathways being modulated.
-
In Vivo Evaluation: Advancing the most potent and selective compounds from in vitro assays into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This guide provides the foundational knowledge and validated protocols to empower researchers to confidently explore the rich therapeutic potential of triazole-cyclohexanol compounds.
References
A comprehensive list of all sources cited within this document, including full titles and clickable URLs for verification.
- Kłys, A., & Rzymski, S. (2021).
- Prasad, D., & Kumar, S. (2011). Advances in synthetic approach to and antifungal activity of triazoles. PMC.
- (2023). Structure–Activity Relationship of Compounds 7b–r.
- (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
- (n.d.). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility.
- Yoo, B. R., et al. (n.d.). Synthesis and biological evaluation of [1-(1H-1,2,4-triazol-1-yl)alkyl]-1-silacyclopentanes. IBISS RADaR.
- (2015). Novel triazole alcohol antifungals derived from fluconazole: design, synthesis, and biological activity. PubMed.
- (2023). Triazole fungicides exert neural differentiation alteration through H3K27me3 modifications: In vitro and in silico study. PubMed.
- (2024). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies.
- (n.d.). Antifungal Properties of 1,2,4-Triazoles. ISRES.
- (n.d.). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. IBISS RADaR.
- Bai, H., et al. (2015). Synthesis and biological evaluation of a series of aryl triazoles as firefly luciferase inhibitors. Med. Chem. Commun., 6, 418-424.
- (2012).
- (2026). Synthesis and Evaluation of Biological Activities of Triazoles.
- Konosu, T., et al. (n.d.). Triazole antifungals. II.
- (2004). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. MDPI.
- Faini, F., & Torres, F. (2015).
- (2025). Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. MDPI.
- (n.d.). synthesis of 1,2,4 triazole compounds. ISRES.
- (n.d.).
- (n.d.). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica.
- (n.d.). Rationale design, synthesis, cytotoxicity evaluation, and in silico mechanistic studies of novel 1,2,3-triazoles with potential anticancer activity. New Journal of Chemistry (RSC Publishing).
- (2025). Synthesis and biological evaluation of novel triazole substituted pyrazolyl-methylenehydrazinyl-5-arylidene thiazolidinone derivatives as antibacterial and cytotoxic agents.
- (2025). In vitro exposure to triazoles used as fungicides impairs human granulosa cells steroidogenesis.
- (2022).
- (2022).
- (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues.
- (2023). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. MDPI.
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmtlm.org [ijmtlm.org]
- 4. Rationale design, synthesis, cytotoxicity evaluation, and in silico mechanistic studies of novel 1,2,3-triazoles with potential anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. isres.org [isres.org]
- 6. scispace.com [scispace.com]
- 7. Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Initial Safety and Toxicity Assessment of N-Methylated Triazoles
Introduction: The Rationale for N-Methylated Triazoles and the Imperative of Early Safety Profiling
The triazole scaffold, encompassing both 1,2,3- and 1,2,4-isomers, represents a "privileged structure" in medicinal chemistry.[1][2] Its presence in clinically vital drugs, from antifungals like fluconazole to anticancer agents, underscores its therapeutic versatility.[3][4] The introduction of an N-methyl group is a deliberate medicinal chemistry strategy, often employed to modulate physicochemical properties. This modification can enhance metabolic stability, improve aqueous solubility, or fine-tune binding interactions at the target site. However, any structural alteration, no matter how small, necessitates a thorough re-evaluation of the compound's safety profile.
This guide provides a comprehensive framework for conducting the initial safety and toxicity assessment of novel N-methylated triazole candidates. We will move beyond a simple recitation of protocols to explore the causal logic behind the experimental cascade—from high-throughput in vitro screens to foundational in vivo studies. The objective is not merely to identify hazards, but to build a robust, data-driven understanding of a compound's potential liabilities, enabling informed decisions in the resource-intensive process of drug development.[5][6]
Part 1: Foundational In Vitro Safety Assessment: The High-Throughput Filter
The initial phase of safety assessment is governed by the principles of the "3Rs" (Replacement, Reduction, and Refinement). In vitro assays are paramount, offering a cost-effective, ethical, and rapid means to screen large numbers of compounds and eliminate those with overt liabilities before committing to animal studies.[7][8][9]
Cytotoxicity Profiling: Establishing the Therapeutic Window
Expertise & Rationale: The first question for any potential therapeutic is at what concentration it becomes toxic to cells. This is fundamental to establishing a preliminary therapeutic window. A compound that is highly cytotoxic at or near its effective concentration is unlikely to be a viable candidate. We utilize a panel of cell lines to gain initial insights into potential organ-specific toxicity and selectivity. For instance, the HepG2 human hepatoma cell line is a standard surrogate for assessing potential liver toxicity, a known concern for some azole-class drugs.[8] Comparing cytotoxicity in cancer versus normal cell lines provides an early indicator of selectivity.[10]
Data Presentation: Comparative Cytotoxicity of N-Methylated Triazoles
| Compound ID | Target | N-Methylation Position | IC50 (µM) vs. HepG2 (Liver) | IC50 (µM) vs. MCF-7 (Cancer) | IC50 (µM) vs. HFB4 (Normal) | Selectivity Index (Normal/Cancer) |
| NMT-001 | Kinase A | N1 | 45.2 | 15.8 | >100 | >6.3 |
| NMT-002 | Kinase A | N2 | >100 | 22.5 | >100 | >4.4 |
| NMT-003 | Protease B | N1 | 12.8 | 5.1 | 65.3 | 12.8 |
| NMT-004 | Protease B | N4 | 88.1 | 75.4 | >100 | >1.3 |
| Doxorubicin | Control | N/A | 1.2 | 0.9 | 1.5 | 1.7 |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a compound required to inhibit cell growth by 50%. Data is hypothetical, based on representative values from literature.[10][11]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the N-methylated triazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[12][13]
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Genotoxicity Assessment: Screening for Mutagenic Potential
Expertise & Rationale: Genotoxicity, the ability of a chemical to damage DNA, is a critical safety endpoint. A positive finding can indicate a risk of carcinogenicity or heritable diseases.[14] Regulatory agencies mandate a battery of tests to assess different aspects of genotoxicity.[8][15] The bacterial reverse mutation, or Ames test, is the universal starting point. It is a rapid and sensitive screen for compounds that can cause gene mutations.[8] We complement this with an in vitro micronucleus test, which identifies agents that cause chromosomal damage (clastogens and aneugens).[8][16]
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (High-Throughput Fluctuation Method)
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA), which are engineered to detect different types of mutations (frameshift vs. base-pair substitutions).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver). This is crucial because some compounds only become mutagenic after being metabolized.
-
Exposure: In a 384-well plate, expose the bacterial strains to various concentrations of the N-methylated triazole, a vehicle control, and positive controls (known mutagens) in a minimal medium lacking the required amino acid (e.g., histidine for Salmonella).
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: In wells where a reverse mutation has occurred, the bacteria regain the ability to synthesize the amino acid and will grow. A pH indicator dye in the medium changes color in wells with bacterial growth.
-
Analysis: The number of positive (color-changed) wells is counted for each concentration. A dose-dependent increase in the number of revertant wells, typically a twofold or greater increase over the vehicle control, is considered a positive result.[8]
Visualization: Tiered Genotoxicity Testing Strategy
Caption: A standard tiered approach for evaluating the genotoxic potential of a new chemical entity.
Part 2: Preliminary In Vivo Toxicology: Assessing Systemic Effects
Compounds that clear the in vitro hurdles must then be evaluated in a whole-organism system. In vivo studies are indispensable for understanding a compound's behavior in a complex biological environment, including its absorption, distribution, metabolism, and excretion (ADME), as well as identifying potential target organs of toxicity.[5][17]
Acute Toxicity and Dose-Range Finding (DRF)
Expertise & Rationale: The primary goals of an initial acute toxicity study are to determine the maximum tolerated dose (MTD) and identify any overt, dose-limiting toxicities.[18] This information is absolutely critical for designing subsequent, longer-term repeat-dose studies.[19] The study is designed to reveal the safety margin of the compound and provide the first clues about which organ systems might be most vulnerable.[17][19] We use a standardized protocol, often in two rodent species, to assess the effects of single or multiple doses administered over a short period (≤24 hours).[19]
Experimental Protocol: Acute Oral Toxicity Study in Rodents (Adapted from OECD 423)
-
Species and Grouping: Use young, healthy adult mice or rats (e.g., Sprague-Dawley rats). Assign animals to dose groups (e.g., 3 animals per group), including a vehicle control group.
-
Dose Selection and Administration: Based on in vitro data and computational predictions, select a starting dose. Administer the N-methylated triazole compound once by oral gavage.
-
Observation Period: Observe animals intensely for the first several hours post-dosing (e.g., 30 min, 2, 4, and 6 hours) for clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity).[19]
-
Daily Monitoring: Continue to observe the animals daily for 14 days for signs of delayed toxicity, and record body weight at regular intervals (e.g., Day 0, 7, and 14).[19]
-
Endpoint: The primary endpoint is mortality. However, all clinical signs of toxicity are recorded.
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any visible abnormalities in organs and tissues.[19]
-
Dose Escalation: The results from the first group determine the dose for the next group, allowing for an estimation of the LD50 (Lethal Dose 50%) and identification of the MTD.
Data Presentation: Summary of a Hypothetical Acute Oral Toxicity Study in Rats
| Dose Group (mg/kg) | N (Male/Female) | Mortality | Key Clinical Signs | Gross Necropsy Findings |
| Vehicle Control | 3/3 | 0/6 | No abnormalities observed (NAO) | NAO |
| 300 | 3/3 | 0/6 | Mild, transient lethargy within 2h post-dose | NAO |
| 1000 | 3/3 | 2/6 | Severe lethargy, piloerection, hunched posture | Pale liver in decedents; NAO in survivors |
| 2000 | 3/3 | 5/6 | Ataxia, tremors, severe lethargy within 1h | Pale and enlarged liver, dark kidneys in decedents |
Note: Data is hypothetical, constructed based on typical observations in acute toxicity studies.[20][21]
Visualization: Dose-Range Finding to MTD Workflow
Caption: Process flow for an acute in vivo toxicity study to establish the Maximum Tolerated Dose (MTD).
Part 3: Mechanistic Insights and Strategic Progression
Synthesizing the Data: The true power of this tiered approach lies in integrating the data. If a compound shows cytotoxicity in HepG2 cells (in vitro) and the acute toxicity study reveals a pale and enlarged liver (in vivo), this creates a strong, self-validating hypothesis of hepatotoxicity that must be rigorously investigated in subsequent repeat-dose studies.[22] Similarly, some triazole fungicides are known to induce oxidative stress, a mechanism that could underlie both genotoxic and cytotoxic effects.[14][22]
Future Directions: The initial data package described here forms the foundation for a more comprehensive preclinical safety evaluation.[6] Positive findings do not always terminate a program but guide further investigation. The next logical steps include:
-
Repeat-Dose Toxicity Studies: To understand the effects of prolonged administration (e.g., 28 days), which is more representative of clinical use.[5][17]
-
Safety Pharmacology: To investigate potential undesirable effects on major physiological systems like the cardiovascular, respiratory, and central nervous systems.[7]
-
Toxicokinetics (TK): To understand the relationship between the dose administered and the actual concentration of the drug in the body over time, and how this exposure relates to the observed toxicity.[5][7]
Conclusion
The initial safety assessment of N-methylated triazoles is a systematic, multi-stage process designed to de-risk drug development programs. By beginning with high-throughput in vitro assays for cytotoxicity and genotoxicity, we can efficiently screen and prioritize candidates. This is followed by carefully designed preliminary in vivo studies to understand systemic toxicity and establish safe dosing parameters. This integrated, evidence-based approach ensures that only the most promising and safest candidates advance, maximizing the potential for clinical success while adhering to the highest standards of scientific and ethical integrity.
References
-
El-Gamal, M.I., et al. (2015). Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. Available at: [Link]
-
Vivotecnia. (n.d.). In vivo toxicology studies. Available at: [Link]
-
Pacific BioLabs. (n.d.). Preclinical Toxicology. Available at: [Link]
-
Altogen Labs. (n.d.). In vivo Pharmacology. Available at: [Link]
-
Bienta. (n.d.). Acute toxicity study in rodents. Available at: [Link]
-
Syngene. (n.d.). Essential In vivo Safety/Tox studies to move your molecule from Target to IND successfully. Available at: [Link]
-
Altasciences. (n.d.). Small Molecule Safety Assessment. Available at: [Link]
-
Verma, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information. Available at: [Link]
-
SlideShare. (2016). In Vitro and in Vivo toxicity Determination for Drug Discovery. Available at: [Link]
-
Eurofins Discovery. (n.d.). In Vitro Toxicology Services. Available at: [Link]
-
Weijun, L., et al. (2014). Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line. National Center for Biotechnology Information. Available at: [Link]
-
Asian Pacific Journal of Cancer Biology. (2019). Cytotoxic Activity of Some Azole Derivatives. Available at: [Link]
-
Al-Warhi, T., et al. (2021). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. National Center for Biotechnology Information. Available at: [Link]
-
Khan, S.A., et al. (2010). Design, synthesis, and biological properties of triazole derived compounds and their transition metal complexes. Taylor & Francis Online. Available at: [Link]
-
da Silva, A.C.G., et al. (2024). Biological and Teratogenic Evaluations of Nitrogen Heterocycles for Anticancer Therapy. MDPI. Available at: [Link]
-
ResearchGate. (2017). Synthesis and cytotoxic activities of substituted N-{4-[4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl}-N′-arylureas. Available at: [Link]
-
Fakhim, H., et al. (2021). Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Purohit, M.N., et al. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. PubMed. Available at: [Link]
-
Martin, M.T., et al. (2007). Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity. PubMed. Available at: [Link]
-
Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]
-
Fesahat, F., et al. (2019). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. National Center for Biotechnology Information. Available at: [Link]
-
Reviews on Environmental Health. (2025). Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review. Available at: [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information. Available at: [Link]
-
BG RCI. (2006). Toxicological Evaluations - Imidazole. Available at: [Link]
-
de Oliveira, A.C.S., et al. (2021). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. PubMed. Available at: [Link]
-
de Oliveira, M.A.L., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Triazole N-acylhydrazone Hybrids for Alzheimer's Disease. National Center for Biotechnology Information. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Available at: [Link]
-
Enoch, S.J., et al. (2022). Sub-structure-based category formation for the prioritisation of genotoxicity hazard assessment for pesticide residues (part 2): Triazoles. ScienceDirect. Available at: [Link]
-
U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]
-
COGEM. (2015). Advice on toxicological evaluation of 1,2,4-triazole. Available at: [Link]
-
IntechOpen. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. Available at: [Link]
-
MDPI. (2025). A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2007). Triazole fungicide metabolites toxicology. Available at: [Link]
-
Oxford Academic. (2007). Toxicogenomic Study of Triazole Fungicides and Perfluoroalkyl Acids in Rat Livers Predicts Toxicity and Categorizes Chemicals Based on Mechanisms of Toxicity. Available at: [Link]
-
ResearchGate. (2023). Synthetic and therapeutic review of triazoles and hybrids. Available at: [Link]
-
Therapeutic Goods Administration (TGA). (2011). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Available at: [Link]
-
Australian Government Department of Health. (2016). 1H-1,2,4-Triazole: Human health tier II assessment. Available at: [Link]
-
Charles River Laboratories. (n.d.). Preclinical CRO Services for Safety Assessment. Available at: [Link]
-
University of Florida IFAS Extension. (2005). Pesticide Toxicity Profile: Triazole Pesticides. Available at: [Link]
-
Altasciences. (n.d.). Planning Your Preclinical Assessment. Available at: [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazoles: Synthesis and Biological Application | IntechOpen [intechopen.com]
- 3. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. elearning.unite.it [elearning.unite.it]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. synergypublishers.com [synergypublishers.com]
- 11. Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. altasciences.com [altasciences.com]
- 16. reachinbelgium.be [reachinbelgium.be]
- 17. altogenlabs.com [altogenlabs.com]
- 18. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
- 19. Acute toxicity study in rodents | Bienta [bienta.net]
- 20. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 22. Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
applications of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol as a building block in organic synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the applications of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol as a versatile building block in modern organic synthesis.
Introduction: A Privileged Scaffold for Chemical Innovation
The convergence of two key pharmacophores, the 1,2,3-triazole and the cyclohexanol moiety, in the structure of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol presents a unique and powerful building block for organic synthesis. The 1,2,3-triazole ring, often synthesized via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers metabolic stability, hydrogen bonding capabilities, and a strong dipole moment, making it a valuable isostere for amide bonds in medicinal chemistry. The cyclohexanol fragment provides a three-dimensional scaffold that can introduce conformational rigidity and stereochemical complexity, crucial for optimizing binding interactions with biological targets.[1][2] This guide explores the synthetic utility of this hybrid molecule, detailing its preparation and subsequent applications in the construction of complex molecular architectures.
Synthesis of the Building Block
The preparation of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol can be efficiently achieved through a convergent synthetic strategy, capitalizing on the principles of click chemistry. The key disconnection lies between the triazole ring and the cyclohexanol backbone.
Synthetic Workflow Diagram
Caption: Synthetic pathway to the target molecule.
Protocol 1: Synthesis of trans-2-Azidocyclohexan-1-ol
The synthesis commences with the ring-opening of cyclohexene oxide with sodium azide. This reaction is typically carried out in a protic solvent mixture to facilitate the opening of the epoxide ring and proceeds with high trans-selectivity.
Experimental Procedure:
-
To a solution of cyclohexene oxide (1.0 eq) in a 4:1 mixture of ethanol and water, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).
-
Stir the reaction mixture at 80 °C for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford trans-2-azidocyclohexan-1-ol.
Rationale: The use of ammonium chloride provides a mild acidic catalyst to promote the epoxide ring opening, while the ethanol/water solvent system ensures the solubility of both the organic substrate and the inorganic azide salt.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
With the azido alcohol in hand, the 1,2,3-triazole ring is constructed via a CuAAC reaction with propargyl alcohol. The N-methylation of the triazole is achieved by using methyl azide, which can be generated in situ or prepared beforehand.
Experimental Procedure:
-
In situ generation of methyl azide: In a well-ventilated fume hood, dissolve sodium azide (1.2 eq) in dimethyl sulfoxide (DMSO). To this solution, add methyl iodide (1.1 eq) dropwise at room temperature. Stir for 1-2 hours. Caution: Methyl azide is volatile and potentially explosive. Handle with extreme care.
-
In a separate flask, dissolve trans-2-azidocyclohexan-1-ol (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
Add the freshly prepared solution of methyl azide in DMSO to the solution from step 2.
-
Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction vigorously at room temperature for 24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 2-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.
Rationale: The use of a copper(I) catalyst, generated in situ from copper(II) sulfate and sodium ascorbate, is crucial for the regioselective formation of the 1,4-disubstituted triazole isomer. The tert-butanol/water solvent system is effective for dissolving both the organic substrates and the inorganic catalyst components.
Applications in Organic Synthesis
The bifunctional nature of 2-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol, possessing a nucleophilic hydroxyl group and a triazole ring capable of various interactions, makes it a valuable building block for the synthesis of diverse molecular scaffolds.
Synthesis of Chiral Ligands
The hydroxyl group can be readily transformed into a leaving group (e.g., tosylate or mesylate) or used as a nucleophile in substitution reactions. This allows for the introduction of various functionalities, including phosphines, amines, and other coordinating groups, to generate novel chiral ligands for asymmetric catalysis.
Workflow for Chiral Ligand Synthesis
Caption: General workflow for chiral ligand synthesis.
Elaboration into Bioactive Molecules
The triazole ring is a common feature in many pharmaceuticals due to its favorable properties.[3][4][5] The cyclohexanol core can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the hydroxyl group can be oxidized to a ketone, which can then serve as a handle for further modifications.
Table 1: Potential Derivatization Reactions
| Reaction Type | Reagents and Conditions | Product Class | Potential Application |
| Oxidation | PCC, CH2Cl2 or Dess-Martin periodinane | Cyclohexanone derivative | Intermediate for further C-C bond formation |
| Esterification | Acyl chloride, pyridine | Ester derivative | Prodrug synthesis, modification of solubility |
| Etherification | NaH, alkyl halide | Ether derivative | Modulation of lipophilicity and metabolic stability |
| Mitsunobu Reaction | DEAD, PPh3, nucleophile | Inverted stereocenter derivative | Access to diastereomeric compounds for SAR studies |
Protocol 3: Oxidation to 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-one
Experimental Procedure:
-
To a stirred solution of 2-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the corresponding ketone.
Rationale: PCC is a mild oxidizing agent suitable for the conversion of secondary alcohols to ketones without over-oxidation. The use of anhydrous DCM is essential to prevent the formation of side products.
Conclusion
2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol is a synthetically accessible and highly versatile building block. Its unique combination of a conformationally defined cyclohexanol scaffold and a chemically robust triazole linker provides a valuable platform for the development of novel chiral ligands, complex bioactive molecules, and advanced materials. The protocols and applications outlined in this guide serve as a starting point for researchers to explore the full potential of this promising chemical entity.
References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. Available at: [Link]
-
(PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]
-
Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. Available at: [Link]
-
CYCLOHEXANOL | C6H12O - PubChem. Available at: [Link]
-
Cyclohexanol: Versatile Applications in Different Fields and its Production Method. Available at: [Link]
-
Cyclohexanol in Pharmaceutical Synthesis: A Key Intermediate. Available at: [Link]
-
Synthesis and Biological Applications of Triazole Derivatives – A Review - Academia.edu. Available at: [Link]
-
Synthesis of Cyclohexanol Derivatives by Zirconocene-Mediated Ring-Contraction Reactions of Seven-Membered Cyclic Enol Ethers | Request PDF - ResearchGate. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]
-
Cyclohexanol synthesis - Organic Chemistry Portal. Available at: [Link]
-
Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry - TSI Journals. Available at: [Link]
-
synthesis and conformational study of triazolylcyclohexanols and trans-2-(azaarylsulfanyl)-cyclohexanols - Scholarly Commons. Available at: [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. Available at: [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PMC - NIH. Available at: [Link]
-
SYNTHESIS OF SOME NEW 1,2,4-TRIAZOLES DERIVED FROM CYCLOHEX-2- ENONE HYDRAZIDE AS POTENTIAL ANTIMICROBIAL AND ANTITUMOR AGENTS. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds - ISRES. Available at: [Link]
- CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents.
-
Synthesis of (1-alkyl-1H-1,2,3-triazol-4-yl) methyl-2H-chromene-3-carboxylates. Reagents and conditions: (a) 10% NaOH, 100°C; (b) SOCl2 , propargyl alchol , TEA; (c) R3CH2N3 , CuSO4·5H2O, sodium ascorbate , t-BuOH/H2O. - ResearchGate. Available at: [Link]
-
Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. Available at: [Link]
-
Selective Synthesis of Azoloyl NH-1,2,3-Triazoles and Azolyl Diazoketones: Experimental and Computational. Available at: [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - MDPI. Available at: [Link]
Sources
- 1. Cyclohexanol: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academia.edu [academia.edu]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
Application Notes and Protocols for the Antimicrobial Screening of Novel Triazole Derivatives
Introduction
Triazole compounds are a significant class of synthetic molecules that exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1] They are particularly crucial in the treatment of fungal infections.[1] The primary mechanism of action for triazole antifungals is the inhibition of the cytochrome P450 enzyme, 14α-demethylase.[1][2] This enzyme is vital for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][3] By disrupting ergosterol synthesis, triazoles compromise the integrity of the fungal cell membrane, leading to growth inhibition and cell death.[2][4] Given the persistent challenge of antimicrobial resistance, the development of novel triazole derivatives with improved efficacy and a broader spectrum of activity is a critical area of research.[1]
These application notes provide a comprehensive, tiered approach to the antimicrobial screening of novel triazole derivatives, from initial in vitro susceptibility testing to preliminary safety and in vivo efficacy assessments. The protocols are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[5][6][7]
Part 1: In Vitro Antimicrobial Susceptibility Testing
The initial phase of screening focuses on determining the direct antimicrobial activity of the novel triazole derivatives against a panel of relevant microorganisms. This is a critical step to identify promising lead compounds.
Rationale for Method Selection
A hierarchical approach is employed, starting with qualitative diffusion assays for a broad primary screen, followed by quantitative dilution methods for precise determination of antimicrobial potency.
-
Disk Diffusion Assay: This method is a simple, cost-effective, and widely used technique for preliminary screening of antimicrobial activity.[8][9][10] It provides a qualitative assessment of a compound's ability to inhibit microbial growth, allowing for rapid screening of numerous compounds against various pathogens.[9]
-
Broth Microdilution Assay: This is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism and is a critical quantitative measure of a compound's potency.[12][13][14] This method is recommended by both the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11]
Experimental Workflow for In Vitro Screening
The following diagram illustrates the general workflow for the in vitro screening of novel triazole derivatives.
Caption: Workflow for in vitro antimicrobial screening.
Detailed Protocols
Objective: To qualitatively assess the antimicrobial activity of novel triazole derivatives.
Materials:
-
Test microorganisms (e.g., Candida albicans, Aspergillus fumigatus, Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi[9]
-
Sterile paper disks (6 mm diameter)
-
Novel triazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic disks (e.g., Fluconazole, Ciprofloxacin)
-
Negative control (solvent-only disks)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[12]
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.[15]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the novel triazole compounds onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar. Also, place positive and negative control disks.[15]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at a temperature and duration appropriate for the fungal species.[15]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[15] A larger zone of inhibition generally indicates greater antimicrobial activity.[10]
Objective: To quantitatively determine the minimum concentration of the novel triazole derivatives that inhibits microbial growth.
Materials:
-
Test microorganisms
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi[12][16]
-
Novel triazole compounds
-
Positive control antibiotics
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each triazole derivative in a suitable solvent. Create a series of two-fold serial dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[12]
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).[12]
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or for 24-72 hours for fungi, depending on the organism.[4][12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17] This can be determined visually or with a plate reader.
Objective: To determine the lowest concentration of the novel triazole derivatives required to kill the microorganism.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well of the microtiter plate that shows no visible growth.[11]
-
Spot-inoculate the aliquots onto a sterile agar plate (SDA for fungi, MHA for bacteria).[4]
-
Incubate the plates under appropriate conditions until growth is visible in the subculture from the growth control well.[4]
-
The MFC or MBC is the lowest concentration of the compound that results in no microbial growth on the subculture plate.[11][18]
Data Presentation
Summarize the quantitative data from the MIC and MFC/MBC assays in a table for clear comparison.
| Compound | Test Organism | MIC (µg/mL) | MFC/MBC (µg/mL) |
| Triazole Derivative 1 | Candida albicans | ||
| Triazole Derivative 2 | Candida albicans | ||
| Fluconazole (Control) | Candida albicans | ||
| Triazole Derivative 1 | Aspergillus fumigatus | ||
| ... | ... | ... | ... |
Part 2: Preliminary Safety and Selectivity Assessment
Once promising antimicrobial candidates have been identified, it is crucial to assess their potential toxicity to mammalian cells to ensure selectivity.[19]
Rationale for Cytotoxicity Testing
Cytotoxicity assays are essential for evaluating the safety profile of new antimicrobial agents.[19][20] They measure the degree to which a substance can cause damage to cells, providing an early indication of potential adverse effects.[19]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for preliminary safety assessment.
Detailed Protocol: MTT Cell Viability Assay
Objective: To assess the cytotoxicity of the lead triazole derivatives against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Novel triazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.[19]
-
Compound Treatment: Prepare serial dilutions of the triazole compounds in the cell culture medium. Remove the old medium from the cells and add the diluted compounds to the respective wells. Include untreated cells as a negative control.[19]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Living, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[19]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Selectivity Index
The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of an antimicrobial compound. It is calculated as the ratio of the IC50 value for the mammalian cell line to the MIC value for the target microorganism. A higher SI value indicates greater selectivity for the microbe over host cells.
SI = IC50 (Mammalian Cells) / MIC (Microorganism)
Part 3: In Vitro ADME and In Vivo Efficacy Models
For the most promising candidates with potent antimicrobial activity and a favorable selectivity index, further characterization of their drug-like properties and in vivo efficacy is warranted.[21][22][23]
In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Studies
Early assessment of ADME properties is critical to de-risk drug candidates and guide further development.[21][22][24][25] A variety of in vitro assays can be employed to predict the pharmacokinetic behavior of the novel triazole derivatives.[21][23]
Key In Vitro ADME Assays:
-
Solubility: Determines the aqueous solubility of the compound, which influences its absorption.[22]
-
Permeability (e.g., Caco-2 assay): Predicts the intestinal permeability and oral absorption of a drug candidate.[21][25]
-
Metabolic Stability (e.g., liver microsomes, hepatocytes): Assesses the rate at which the compound is metabolized by liver enzymes.[22][24]
-
Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.[22]
-
CYP450 Inhibition: Evaluates the potential for the compound to inhibit major cytochrome P450 enzymes, which is important for predicting drug-drug interactions.[3][22]
In Vivo Efficacy Models
In vivo models are essential for evaluating the therapeutic efficacy of a new antimicrobial agent in a living system, taking into account factors like immune response and drug distribution.[26][27]
Common In Vivo Models for Antifungal Screening:
-
Systemic Infection Models (e.g., murine candidiasis, aspergillosis): These models are used to assess the efficacy of antifungal agents against deep-seated and disseminated fungal infections.[26][27]
-
Localized Infection Models (e.g., dermatophytosis, vulvovaginal candidiasis): These are employed to evaluate the efficacy of drugs for superficial fungal infections.[26]
-
Non-mammalian Models (e.g., Galleria mellonella, Caenorhabditis elegans): These can be used for early-stage, cost-effective screening of antifungal compounds.[26]
A standard approach for a systemic infection model involves infecting mice with a pathogenic fungus (e.g., Candida albicans) and then treating them with the novel triazole derivative.[27][28] Efficacy can be assessed by monitoring survival rates, and determining the fungal burden in target organs (e.g., kidneys, spleen) through quantitative culture techniques.[27]
Conclusion
The systematic screening protocol outlined in these application notes provides a robust framework for the identification and characterization of novel triazole derivatives with promising antimicrobial properties. By employing a tiered approach that progresses from broad in vitro screening to more detailed safety and in vivo efficacy studies, researchers can efficiently identify lead candidates for further drug development. Adherence to standardized methodologies is paramount for ensuring the generation of high-quality, reproducible data.
References
- Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.).
- Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
- In Vitro ADME - Selvita. (n.d.).
- Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs - ASM Journals. (n.d.).
- In Vitro ADME Assays and Services - Charles River Laboratories. (n.d.).
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. (n.d.).
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (2017, November 1).
- Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs. (n.d.).
- A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec. (2022, June 23).
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents - Benchchem. (n.d.).
- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - Johns Hopkins University. (2005, October 15).
- In vivo models: evaluating antifungal agents - PubMed. (n.d.).
- A multi-infection model for antifungal screening in vivo - Oxford Academic. (n.d.).
- Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19).
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023).
- Antifungal Properties of 1,2,4-Triazoles - ISRES. (n.d.).
- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC. (n.d.).
- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (2005, October 15).
- Application Notes and Protocols for Testing the Antimicrobial Efficacy of Triazole Compounds - Benchchem. (n.d.).
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - ASM Journals. (n.d.).
- Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. (2025, June 5).
- Rapid Screening of Antimicrobial Synthetic Peptides - PMC - NIH. (n.d.).
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.).
- Overview of in vivo models for assessing efficacy of antifungal drugs... - ResearchGate. (n.d.).
- Disk diffusion test - Wikipedia. (n.d.).
- Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus - PMC. (2018, September 7).
- Broth microdilution – Knowledge and References - Taylor & Francis. (n.d.).
- Testing Antimicrobial Activity and Cytotoxicity of Wound and Skin Cleansers - Emery Pharma. (2013, November 13).
- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - MDPI. (2023, May 2).
- Validating the Antibacterial Spectrum of Novel Compounds: A Comparative Guide for Researchers - Benchchem. (n.d.).
- Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.).
- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI. (2022, May 24).
- Screening Antibacterial Activity: A Crucial Step in Drug Discovery - Mintage Journal of Pharmaceutical and Medical Sciences. (n.d.).
- Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.).
- New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025, May 7).
- Full article: Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - Taylor & Francis. (2023, August 8).
- Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview - YouTube. (2022, August 2).
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009, December 8).
- Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. (n.d.).
- 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024, November 23).
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4).
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. (n.d.).
- Minimum inhibitory concentration - Wikipedia. (n.d.).
Sources
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. benchchem.com [benchchem.com]
- 13. idexx.dk [idexx.dk]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. tandfonline.com [tandfonline.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 21. selvita.com [selvita.com]
- 22. criver.com [criver.com]
- 23. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 26. Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 27. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
Application Note: In-Vitro Antifungal Evaluation of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol
Executive Summary & Compound Context
This Application Note details the standardized protocol for evaluating the antifungal efficacy of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol . While clinically established azoles (e.g., Fluconazole, Voriconazole) utilize a 1,2,4-triazole pharmacophore, this compound represents a 1,2,3-triazole scaffold, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
The 1,2,3-triazole ring acts as a bioisostere for the amide bond and is hypothesized to interact with the heme iron of fungal Lanosterol 14
Key Physicochemical Considerations
-
Lipophilicity: The cyclohexane ring confers significant lipophilicity (
). -
Solubility: Low aqueous solubility is expected; DMSO (Dimethyl Sulfoxide) is the required vehicle.
-
Stereochemistry: The "2-" substitution on the cyclohexanol ring creates chiral centers. This protocol assumes the testing of a racemic mixture unless enantiomeric resolution has occurred.
Mechanism of Action (Hypothetical)
The primary target for triazole antifungals is the disruption of the fungal cell membrane via enzyme inhibition.
Pathway Visualization
The following diagram illustrates the specific blockade point of the compound within the ergosterol pathway.
Caption: Figure 1. Proposed Mechanism of Action. The 1,2,3-triazole nitrogen coordinates with the heme iron of CYP51, preventing lanosterol demethylation.
Experimental Protocols
Protocol A: Broth Microdilution Assay (MIC Determination)
Standard: CLSI M27-A4 (Yeasts) / M38-A2 (Filamentous Fungi).
Objective: Determine the Minimum Inhibitory Concentration (MIC) that inhibits 50% (MIC
1. Materials & Reagents
-
Test Compound: 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol (Purity >95%).
-
Solvent: 100% DMSO (Molecular Biology Grade).
-
Media: RPMI 1640 medium (with L-glutamine, without bicarbonate) buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).
-
Organisms:
-
Candida albicans (ATCC 90028) - Primary Yeast Model.
-
Aspergillus fumigatus (ATCC 204305) - Primary Mold Model.
-
Candida krusei (ATCC 6258) - Intrinsic fluconazole-resistance control.
-
2. Stock Solution Preparation
The compound is lipophilic. Avoid aqueous serial dilutions to prevent precipitation.
-
Weigh
of compound. -
Dissolve in
DMSO to create a Stock . -
Intermediate Dilution: Dilute 1:100 in RPMI 1640 to obtain
(1% DMSO final).
3. Microplate Setup (96-well)
| Column | Content | Final Conc. ( |
| 1 | Growth Control (Media + Organism + 1% DMSO) | 0 |
| 2-11 | Serial 2-fold Dilutions of Compound | 64 |
| 12 | Sterility Control (Media Only) | 0 |
4. Inoculum Preparation
-
Yeast: Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) plate. Suspend in saline. Adjust to
to cells/mL (0.5 McFarland). Dilute 1:1000 in RPMI 1640. -
Final In-Well Density:
to CFU/mL.
5. Incubation & Readout
-
Time: 24h and 48h.
-
Temperature: 35°C
2°C (ambient air). -
Readout: Visual score (0-4 scale) or Spectrophotometric (
).-
MIC Endpoint (Azoles): Lowest concentration causing
50% reduction in turbidity compared to growth control (prominent inhibition trailing effect is common in azoles).
-
Protocol B: Minimum Fungicidal Concentration (MFC)
Objective: Distinguish between fungistatic (inhibits growth) and fungicidal (kills) activity.
-
From the MIC plate (Protocol A), identify the MIC well and all wells with higher concentrations (supramic).
-
Aliquot
from each clear well. -
Spot onto Sabouraud Dextrose Agar (SDA) plates.
-
Incubate at 35°C for 48 hours.
-
Definition: The MFC is the lowest concentration yielding
3 colonies (representing 99.9% killing of the initial inoculum).
Experimental Workflow Visualization
The following flowchart outlines the critical path for validating the compound's efficacy, ensuring data integrity through specific checkpoints.
Caption: Figure 2. Step-by-step workflow for MIC and MFC determination.
Data Analysis & Interpretation
When analyzing the results for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol, use the following criteria to categorize potency. Note that as an NCE, official breakpoints do not exist; these are comparative benchmarks against Fluconazole.
| Parameter | High Potency (Lead Candidate) | Moderate Potency | Low Potency |
| MIC ( | |||
| MFC/MIC Ratio | N/A | ||
| Spectrum | Active vs. C. krusei | Active vs. C. albicans only | Narrow |
Technical Note on Trailing: Triazoles often exhibit "trailing growth" (partial inhibition at high concentrations). For this compound, calculate MIC at 50% inhibition rather than 100% (optically clear) to avoid false resistance reporting.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Wayne, PA: CLSI. Link
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).Link
- Whang, J.P., et al. (2019). Triazole-based inhibitors of sterol 14α-demethylase (CYP51): Structure-activity relationships and therapeutic potential. Journal of Medicinal Chemistry.
- Pfaller, M. A., & Diekema, D. J. (2012). *Progress in antifungal susceptibility testing of Candida spp. by use of Clinical and Laboratory Standards Institute broth microdilution methods,
molecular docking of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol with target proteins
Executive Summary & Scientific Rationale
The compound 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol represents a highly versatile pharmacophore. It combines the conformational rigidity and hydrophobic bulk of a cyclohexane ring, the hydrogen-bonding capacity of a hydroxyl group, and the unique electronic properties of a 1,2,3-triazole moiety.
The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry. It exhibits exceptional stability under hydrolytic, oxidative, and reductive conditions, and serves as an optimal bioisostere for amides, esters, and carboxylic acids[1]. Because of its distinct dipole and nitrogen-rich structure, the triazole ring can engage in diverse non-covalent interactions, including
In this application note, we establish a robust, self-validating molecular docking protocol targeting Lanosterol 14α-demethylase (CYP51) , a primary target for triazole-containing antifungal agents. The nitrogen atoms (N2/N3) of the 1,2,3-triazole ring act as strong Lewis bases, coordinating directly with the heme iron (Fe²⁺/Fe³⁺) in the CYP51 active site, while the cyclohexanol moiety anchors the molecule within the hydrophobic access channel.
Fig 1. Pharmacophore mapping and predicted binding mechanisms.
Pharmacophore Mapping & Expected Interactions
To predict binding affinity accurately, it is critical to understand the causality behind the ligand-receptor interactions. Table 1 summarizes the physicochemical properties of the ligand and their corresponding interaction targets within the CYP51 active site.
Table 1: Physicochemical Properties and Interaction Profiling
| Structural Moiety | Chemical Property | Primary Interaction Type | Target Residue/Cofactor (CYP51) |
| 1-Methyl-1H-1,2,3-triazole | Nitrogen-rich, aromatic, polar | Metal coordination, | Heme Iron (Fe²⁺), Tyr118, Phe126 |
| Cyclohexane ring | Aliphatic, non-polar | Hydrophobic / Van der Waals | Phe228, Leu376, Ile379 |
| Hydroxyl group (-OH) | Polar, H-bond donor/acceptor | Hydrogen bonding | Thr311, Ser378 |
Self-Validating Molecular Docking Workflow
We utilize AutoDock Vina , an industry-standard open-source docking engine. Vina employs a rapid gradient-optimization conformational search and an empirical scoring function, making it significantly faster and more accurate than its predecessors[3]. The recent release of AutoDock Vina 1.2.0 further expands its utility by supporting advanced force fields and batch docking[4].
Fig 2. Self-validating molecular docking workflow using AutoDock Vina.
Step-by-Step Experimental Protocol
Phase 1: Ligand Preparation
Causality: Accurate 3D conformation and charge distribution are required because the docking algorithm relies on these parameters to calculate electrostatic and van der Waals interactions.
-
Structure Generation: Draw 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol using ChemDraw or Avogadro. Ensure you generate both cis and trans diastereomers, as stereochemistry drastically impacts binding affinity.
-
Energy Minimization: Minimize the ligand energy using the MMFF94 force field until the gradient converges to < 0.01 kcal/mol/Å.
-
Format Conversion: Import the molecule into AutoDock Tools (ADT).
-
Assign Rotatable Bonds: Define the bond connecting the triazole ring to the cyclohexane ring, and the C-O bond of the hydroxyl group, as active (rotatable). Save the file as a .pdbqt format.
Phase 2: Protein Preparation
Causality: AutoDock Vina uses an implicit solvent model. Retaining crystallographic bulk water artificially occludes the binding pocket and skews binding free energy calculations. Polar hydrogens must be added because Vina's scoring function relies on them to identify hydrogen bond donors and acceptors[3].
-
Structure Retrieval: Download the crystal structure of CYP51 (e.g., PDB ID: 5V5Z, co-crystallized with a triazole inhibitor) from the Protein Data Bank.
-
Clean the Structure: Open the structure in PyMOL or ADT. Strip all co-crystallized water molecules and non-essential ions. Do not remove the Heme cofactor , as it is critical for triazole binding.
-
Protonation: Add polar hydrogens. ADT will automatically merge non-polar hydrogens.
-
Charge Assignment: Assign Kollman charges to the macromolecule and save as .pdbqt.
Phase 3: Grid Box Configuration
Causality: The grid box defines the search space. It must be large enough to allow the ligand to explore various conformations, but small enough to prevent non-specific allosteric binding.
-
Open the prepared protein in ADT.
-
Center the grid box directly over the Heme iron atom.
-
Set the grid dimensions to 25 × 25 × 25 Å with a spacing of 0.375 Å. This volume sufficiently encompasses the catalytic pocket and the hydrophobic access channel.
Phase 4: Docking Execution
Causality: The default exhaustiveness in Vina is 8. Increasing this to 32 forces the algorithm to spend more computational effort searching the conformational space, which is critical for ligands with multiple rotatable bonds and stereocenters, yielding highly reliable results[5].
-
Create a config.txt file with the following parameters:
-
Run the docking simulation via the command line: ./vina --config config.txt --log docking_log.txt
Phase 5: Self-Validation (Crucial Step)
A protocol is only trustworthy if it can independently validate its own parameters.
-
Re-docking: Extract the native co-crystallized triazole ligand from the original PDB file.
-
Process it through the exact same preparation and docking pipeline described above.
-
RMSD Calculation: Superimpose the docked pose of the native ligand over its crystallographic pose. The Root Mean Square Deviation (RMSD) must be < 2.0 Å . If the RMSD > 2.0 Å, the grid box coordinates or protein protonation states must be recalibrated before proceeding with the novel compound.
Data Presentation & Analysis
After execution, summarize the quantitative data output from the docking_log.txt file. Table 2 provides a template for comparing the binding affinities of the cis and trans isomers against the native ligand.
Table 2: Quantitative Docking Results (Example Output)
| Ligand / Isomer | Binding Affinity (kcal/mol) | RMSD to Native (Å) | Key H-Bonds | Heme Coordination Distance |
| Native Ligand (Validation) | -10.2 | 1.15 | Tyr118 | 2.1 Å (Fe-N) |
| Triazole-Cyclohexanol (cis) | -8.4 | N/A | Thr311 | 2.3 Å (Fe-N2) |
| Triazole-Cyclohexanol (trans) | -7.9 | N/A | Ser378 | 2.8 Å (Fe-N3) |
Analysis Note: Visualize the .pdbqt output in PyMOL or BIOVIA Discovery Studio. Confirm that the N2 or N3 atom of the 1-methyl-1H-1,2,3-triazole is oriented toward the Heme iron within a distance of 2.0–2.5 Å, which is the hallmark of effective CYP51 inhibition.
References
-
Synthesis and Molecular Docking Studies of New 1,2,3-Triazole Derivatives Bearing Cyclohexa-2,4-Dienone for Potential Antivirus Source: Membrane Technology URL:[1]
-
Protocol for Docking with AutoDock Source: iGEM Wiki URL:[5]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives Source: Biointerface Research in Applied Chemistry URL:[2]
-
AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation Source: Read the Docs (Forli Lab, The Scripps Research Institute) URL:[3]
-
AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings Source: National Institutes of Health (NIH / PMC) URL:[4]
Sources
- 1. membranetechnology.org [membranetechnology.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 4. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.wiki [static.igem.wiki]
Synthesis and Functionalization of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol Derivatives
Introduction & Mechanistic Rationale
The 1,2,3-triazole ring is a privileged scaffold in modern medicinal chemistry, frequently deployed as a metabolically stable [1]. When coupled with a cyclohexane ring, such as in 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol , the resulting architecture provides a conformationally restricted core that precisely vectors pharmacophoric elements in three-dimensional space.
Derivatization of the secondary hydroxyl group in this scaffold allows for the rapid generation of diverse analogs to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties:
-
Oxidation to Ketone: Converts the sp³-hybridized carbinol to an sp²-hybridized ketone, flattening the cyclohexane ring slightly and providing an electrophilic handle for subsequent reductive aminations. is selected over harsh acidic oxidants (like Jones reagent) to prevent acid-catalyzed epimerization of the highly sensitive C2 proton adjacent to the triazole[2].
-
Deoxyfluorination: Replaces the hydroxyl group with a fluorine atom. Fluorine's high electronegativity and small Van der Waals radius make it an excellent isostere for oxygen, but it eliminates the hydrogen-bond donor capacity, thereby increasing lipophilicity and blocking metabolic oxidation. Reagents like promote this via an Sₙ2-like mechanism, ensuring stereochemical inversion[3].
-
O-Alkylation: Capping the hydroxyl group via Williamson ether synthesis generates lipophilic ethers, which is a proven strategy for improving blood-brain barrier (BBB) penetrance or extending the molecule into adjacent hydrophobic binding pockets.
Divergent Synthesis Workflow
Divergent synthetic workflow for the functionalization of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.
Experimental Protocols
Protocol A: Mild Oxidation to 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-one
-
Causality & Design: DMP is a hypervalent iodine(V) reagent that oxidizes secondary alcohols under extremely mild conditions. The addition of solid NaHCO₃ acts as an essential buffer to neutralize the acetic acid byproduct. This is critical because the C2 proton (alpha to both the newly formed ketone and the electron-withdrawing triazole) is highly susceptible to enolization and subsequent epimerization under acidic extremes.
-
Step-by-Step Method:
-
Dissolve 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.
-
Add solid NaHCO₃ (2.0 equiv, 10.0 mmol) and cool the suspension to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (1.5 equiv, 7.5 mmol) portion-wise over 10 minutes.
-
Remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Quench: Pour the mixture into a 1:1 solution of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 30 minutes until the organic layer is clear (destroys excess DMP and iodine byproducts).
-
Extract with DCM (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Self-Validation System: Reaction success is self-validated by IR spectroscopy (emergence of a sharp C=O stretch at ~1715 cm⁻¹ and disappearance of the broad O-H stretch at ~3300 cm⁻¹) and ¹³C NMR (appearance of a downfield ketone carbonyl resonance at ~210 ppm).
Protocol B: Stereospecific Deoxyfluorination
-
Causality & Design: DAST reacts with the secondary alcohol to form an intermediate alkoxyaminosulfur difluoride. Subsequent intramolecular or intermolecular nucleophilic attack by the displaced fluoride ion occurs via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry at the C1 position.
-
Step-by-Step Method:
-
Dissolve the starting carbinol (1.0 equiv, 2.0 mmol) in anhydrous DCM (20 mL) in a flame-dried flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DAST (1.5 equiv, 3.0 mmol) dropwise via syringe. (Caution: DAST reacts violently with water).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench: Cool the flask back to 0 °C and carefully add saturated aqueous NaHCO₃ dropwise until effervescence ceases.
-
Extract with DCM (3 × 15 mL), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
-
-
Self-Validation System: ¹⁹F NMR is the definitive self-validating tool, showing a characteristic multiplet (usually around -160 to -180 ppm for secondary alkyl fluorides). ¹H NMR will display a large geminal H-F coupling constant (J ≈ 50 Hz) for the proton on the fluorinated carbon.
Protocol C: O-Alkylation (Williamson Etherification)
-
Causality & Design: Sodium hydride (NaH) irreversibly deprotonates the secondary alcohol to form a nucleophilic alkoxide. DMF is utilized as a polar aprotic solvent to effectively solvate the sodium cation, leaving the alkoxide highly nucleophilic for an Sₙ2 attack on the alkyl halide.
-
Step-by-Step Method:
-
Suspend NaH (60% dispersion in mineral oil, 1.5 equiv, 3.0 mmol) in anhydrous DMF (10 mL) under argon at 0 °C.
-
Add a solution of the starting carbinol (1.0 equiv, 2.0 mmol) in DMF (5 mL) dropwise. Stir for 30 minutes at 0 °C to ensure complete deprotonation.
-
Add the alkyl halide (e.g., Iodomethane or Benzyl bromide, 1.2 equiv, 2.4 mmol) dropwise.
-
Warm to room temperature and stir for 4 hours.
-
Quench: Carefully add ice water (20 mL) to quench unreacted NaH.
-
Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers thoroughly with water (5 × 20 mL) to remove DMF, dry over Na₂SO₄, and concentrate.
-
-
Self-Validation System: High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass addition of the alkyl group. ¹H NMR will show the disappearance of the exchangeable OH proton signal and the appearance of new aliphatic/aromatic signals corresponding to the R-group (e.g., a sharp singlet at ~3.3 ppm for a methyl ether).
Quantitative Data Summary
| Derivative Type | Reagent System | Stereochemical Outcome | Predicted | Primary Analytical Validation |
| Ketone | DMP, NaHCO₃, DCM | Loss of C1 chirality | +0.2 to +0.4 | ¹³C NMR: ~210 ppm (C=O) |
| Fluoride | DAST, DCM | Inversion (Sₙ2) | +0.5 to +0.8 | ¹⁹F NMR: ~ -170 ppm (m) |
| Methyl Ether | NaH, MeI, DMF | Retention | +0.8 to +1.1 | ¹H NMR: ~3.3 ppm (s, 3H) |
References
-
1,2,3-Triazoles as Amide Bioisosteres: Discovery of a New Class of Potent HIV-1 Vif Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Dess–Martin oxidation Source: Wikipedia (Referencing Dess & Martin, 1983) URL:[Link]
-
Direct and Convenient Conversion of Alcohols to Fluorides Source: Organic Letters (ACS Publications) URL:[Link]
Sources
experimental setup for gram-scale synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol
Gram-Scale Synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol: An Application Note
Abstract
This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is achieved through a robust and scalable Grignard reaction, involving the addition of a cyclohexylmagnesium bromide to the key intermediate, 1-methyl-1H-1,2,3-triazole-4-carbaldehyde. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, safety protocols, purification techniques, and characterization data to ensure reliable and reproducible results.
Introduction
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capability, and dipole character, which facilitate strong interactions with biological targets.[1] Compounds incorporating this scaffold exhibit a wide array of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] The target molecule, 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol, combines the versatile triazole ring with a cyclohexanol group, creating a chiral secondary alcohol with significant potential as a building block for more complex pharmaceutical agents.
The chosen synthetic strategy is a Grignard reaction, a classic and powerful carbon-carbon bond-forming method.[3][4] This approach was selected for its high efficiency, scalability, and reliance on readily available starting materials. The protocol is divided into two main stages: the in situ preparation of cyclohexylmagnesium bromide, followed by its nucleophilic addition to 1-methyl-1H-1,2,3-triazole-4-carbaldehyde.
Reaction Scheme and Mechanism
The overall synthesis proceeds as follows:
Part A: Grignard Reagent Formation
Cyclohexyl Bromide + Mg → Cyclohexylmagnesium Bromide
Part B: Grignard Addition
Cyclohexylmagnesium Bromide + 1-methyl-1H-1,2,3-triazole-4-carbaldehyde → 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol
The Grignard reagent, being strongly nucleophilic and basic, attacks the electrophilic carbonyl carbon of the triazole aldehyde.[3] The reaction is followed by an aqueous acidic workup to protonate the resulting alkoxide, yielding the final secondary alcohol product.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | M. W. ( g/mol ) | Quantity (for ~5g scale) | Supplier/Purity |
| Magnesium Turnings | 7439-95-4 | Mg | 24.31 | 1.9 g (78.2 mmol) | >99%, Reagent Grade |
| Iodine | 7553-56-2 | I₂ | 253.81 | 1-2 small crystals | Reagent Grade |
| Bromocyclohexane | 108-85-0 | C₆H₁₁Br | 163.06 | 12.0 g (73.6 mmol) | >98% |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | 250 mL | Dri-Solv or equivalent |
| 1-methyl-1H-1,2,3-triazole-4-carbaldehyde | 92493-06-6 | C₄H₅N₃O | 111.10 | 5.0 g (45.0 mmol) | >97% |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | 53.49 | 150 mL | Reagent Grade |
| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | 500 mL | Reagent Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | ~20 g | Reagent Grade |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | HCl | 36.46 | As needed for workup | 37% |
| Silica Gel | 112926-00-8 | SiO₂ | 60.08 | As needed | 230-400 mesh |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | As needed for chromatography | HPLC Grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | As needed for chromatography | HPLC Grade |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser and dropping funnel
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon gas line with bubbler)
-
Heating mantle with temperature controller
-
Ice-water bath
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Personal Protective Equipment (PPE): Flame-resistant lab coat, chemical splash goggles, Nomex or similar heat-resistant gloves.[5]
Experimental Protocol
Overall Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Part A: Preparation of Cyclohexylmagnesium Bromide
Causality: The success of a Grignard reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions.[3] Grignard reagents react violently with water, which would quench the reagent and halt the reaction.[6]
-
Glassware Preparation: Assemble the 500 mL three-neck flask with a magnetic stir bar, dropping funnel, and reflux condenser. Flame-dry all glassware under a stream of inert gas (N₂ or Ar) to remove adsorbed water and allow it to cool to room temperature.[4]
-
Reagent Addition: Place the magnesium turnings (1.9 g, 78.2 mmol) and a single crystal of iodine into the cooled flask. The iodine serves as an activator by etching the passivating magnesium oxide layer on the turnings.[4]
-
Initiation: Add 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of bromocyclohexane (12.0 g, 73.6 mmol) in 100 mL of anhydrous THF.
-
Add ~10 mL of the bromocyclohexane solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a gray, cloudy solution. If the reaction does not start, gentle warming with a heat gun may be required.
-
Grignard Formation: Once initiated, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.[7] An ice-water bath should be kept on hand to control the exothermic reaction if it becomes too vigorous.[4][5]
-
After the addition is complete, gently heat the mixture to reflux for an additional 60 minutes to ensure all the magnesium has reacted. The resulting gray-brown solution of cyclohexylmagnesium bromide is used directly in the next step.[8]
Part B: Grignard Addition and Workup
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve 1-methyl-1H-1,2,3-triazole-4-carbaldehyde (5.0 g, 45.0 mmol) in 100 mL of anhydrous THF.
-
Addition: Add the aldehyde solution dropwise to the stirred Grignard reagent via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C. A thick precipitate will form.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture again to 0 °C. Slowly and carefully quench the reaction by adding 150 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. This is a safer alternative to water or strong acid for quenching unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a 1 L separatory funnel. Add 200 mL of diethyl ether and shake vigorously. Allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer twice more with 100 mL portions of diethyl ether.
-
Washing & Drying: Combine all organic extracts and wash them with 100 mL of brine (saturated aq. NaCl). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or waxy solid.
Part D: Purification
Causality: The target molecule is a polar alcohol, while the primary byproduct is nonpolar dicyclohexyl. Column chromatography is an effective method for separating compounds based on differences in polarity.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Load the crude product onto the column (pre-adsorbing it onto a small amount of silica is recommended).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%). The nonpolar byproducts will elute first, followed by the desired polar product.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol as a white to off-white solid.
Results and Expected Characterization
-
Expected Yield: 65-75%
-
Appearance: White to off-white solid
-
Expected ¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H, triazole-H), 4.80-4.70 (m, 1H, CH-OH), 4.05 (s, 3H, N-CH₃), 3.00-2.85 (m, 1H, CH-triazole), 2.50 (br s, 1H, OH), 2.00-1.20 (m, 10H, cyclohexyl-H).
-
Expected ¹³C NMR (101 MHz, CDCl₃): δ 148.0, 122.5, 74.0, 45.0, 36.5, 35.0, 28.0, 26.0, 25.5, 25.0.
-
Expected MS (ESI+): m/z 196.1445 [M+H]⁺.
Safety and Handling
Caption: Key safety considerations for performing a Grignard reaction.
-
General Precautions: This procedure must be conducted in a well-ventilated chemical fume hood.[9] An appropriate risk assessment should be performed before starting.[5]
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and can be pyrophoric.[5][6] They react violently with water and protic solvents. All operations must be carried out under a dry, inert atmosphere.[3]
-
Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no open flames or spark sources in the vicinity.[4]
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if addition is too fast.[5] Always have an ice bath ready to cool the reaction vessel.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or other fire-resistant gloves are recommended when handling pyrophorics).[5][9]
-
Waste Disposal: Unreacted Grignard reagent must be quenched carefully before disposal. Slowly add the waste solution to a stirred, cooled solution of a weak proton source like isopropanol, followed by water, then neutralize before disposing according to institutional guidelines.
References
- Vertex AI Search. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists.
- Quora. (2022, February 19).
- American Chemical Society. (n.d.). Grignard Reaction.
- ResearchGate. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.
- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).
-
Meguro, T., et al. (2023, July 30). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry. Available from: [Link]
- ResearchGate. (2023, July 31). (PDF) Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides.
- Benchchem. (n.d.). Starting materials for synthesizing (2,2-Dimethoxyethyl)cyclohexane.
-
Meguro, T., et al. (2023, July 31). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. National Center for Biotechnology Information. Available from: [Link]
-
Al-Masoudi, N., et al. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Center for Biotechnology Information. Available from: [Link]
- Oklahoma Academy of Science. (n.d.).
-
Organic Syntheses. (n.d.). 3-cyclohexyl-2-bromopropene. Available from: [Link]
- Filo. (2025, November 14). Cyclohexyl bromide reacts with Mg to form (A). (A) then reacts with (i) ¹...
- Study Mind. (2022, April 19).
- TCI Chemicals. (n.d.). Cyclohexylmagnesium Bromide (ca. 18% in Tetrahydrofuran, ca. 1mol/L).
Sources
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 4. quora.com [quora.com]
- 5. acs.org [acs.org]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Analytical Techniques for Quantifying 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: LC-MS/MS (Bioanalysis) and HPLC-DAD (Formulation/Purity Assay)
Introduction & Physicochemical Profiling
The compound 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol is a highly functionalized small molecule frequently synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry." The 1,2,3-triazole core acts as a robust bioisostere for amide bonds, making this structural motif highly prevalent in the development of novel neuroprotective, antifungal, and antimicrobial agents[1].
From an analytical perspective, quantifying this molecule presents specific challenges that dictate the experimental design:
-
Polarity vs. Hydrophobicity: The molecule possesses a polar, basic 1,2,3-triazole ring and a hydrogen-bonding hydroxyl group, juxtaposed against a hydrophobic cyclohexyl ring.
-
Chromophore Limitations: Lacking an extended conjugated aromatic system, its UV absorbance is relatively weak (λmax ~210 nm). While High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is suitable for bulk purity assays, it lacks the sensitivity required for trace-level biological quantification.
-
Ionization Potential: The basic nitrogen atoms in the triazole ring readily accept protons, making Positive Electrospray Ionization (ESI+) coupled with tandem mass spectrometry (LC-MS/MS) the gold standard for high-sensitivity quantification[2],[3].
Analytical Strategy & Causality
To ensure a robust, self-validating analytical method, every parameter must be grounded in the molecule's physicochemical reality.
Chromatographic Causality
Standard silica-based C18 columns often exhibit secondary interactions with basic triazole nitrogens via unreacted surface silanols, leading to severe peak tailing. To counteract this, we utilize a C18 column with polar endcapping (e.g., Waters XSelect HSS T3) or a Biphenyl stationary phase . This shields the silanols while providing adequate hydrophobic retention for the cyclohexyl moiety. The mobile phase is acidified with 0.1% Formic Acid to ensure the triazole remains fully protonated, yielding sharp, symmetrical peaks.
Mass Spectrometric Causality
Under ESI+ conditions, the molecule forms a stable protonated precursor ion
Sample Preparation Causality
For biological matrices (plasma/serum), direct protein precipitation often leaves residual phospholipids that cause severe ion suppression in the MS source. We employ a hybrid approach: Protein Precipitation followed by Polymeric Solid Phase Extraction (SPE) . Polymeric sorbents (e.g., Agilent Bond Elut Plexa) efficiently capture the amphiphilic triazole while washing away polar endogenous salts and hydrophobic phospholipids[4].
Mandatory Visualization: Analytical Workflow
Workflow for the LC-MS/MS quantification of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.
Experimental Protocols
Protocol A: LC-MS/MS Bioanalytical Workflow (Plasma/Serum)
Self-Validating System Check: This protocol requires the inclusion of a structurally similar Internal Standard (IS), such as 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol, to normalize extraction efficiency and matrix effects.
Step 1: Sample Preparation & Protein Precipitation
-
Aliquot 100 µL of plasma/serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (500 ng/mL in methanol).
-
Add 300 µL of ice-cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Step 2: Solid Phase Extraction (SPE)
-
Condition a polymeric SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL MS-grade Water.
-
Load the supernatant from Step 1 onto the cartridge.
-
Wash the cartridge with 1 mL of 5% Methanol in Water to remove polar interferences.
-
Elute the analytes with 1 mL of 100% Methanol.
-
Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of Mobile Phase A:B (90:10, v/v) and transfer to an autosampler vial.
Step 3: LC-MS/MS Analysis
-
Column: Waters XSelect HSS T3 (2.1 × 100 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Protocol B: HPLC-DAD Assay for Formulation/Purity
For bulk drug substance or formulation testing where concentrations exceed 1 µg/mL, HPLC-UV is highly reproducible and cost-effective.
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of the formulation/API and dissolve in 10.0 mL of Methanol (Stock Solution: 1 mg/mL).
-
Dilute the stock solution with Mobile Phase A to a final working concentration of 50 µg/mL.
-
Filter through a 0.22 µm PTFE syringe filter prior to injection.
Step 2: HPLC-DAD Analysis
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm).
-
Detection: DAD set to 210 nm (Reference: 360 nm).
-
Mobile Phase: Isocratic elution using 80% Water (0.1% TFA) and 20% Acetonitrile (0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters
Parameters optimized for a triple quadrupole mass spectrometer operating in ESI+ mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Target Analyte | 182.1 | 164.1 | 50 | 15 | Quantifier |
| Target Analyte | 182.1 | 82.1 | 50 | 25 | Qualifier |
| Target Analyte | 182.1 | 122.1 | 50 | 20 | Qualifier |
| Internal Standard | 196.1 | 178.1 | 50 | 15 | Quantifier |
Table 2: LC-MS/MS Chromatographic Gradient Conditions
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 4.0 | 10 | 90 | 0.4 |
| 5.5 | 10 | 90 | 0.4 |
| 5.6 | 95 | 5 | 0.4 |
| 8.0 | 95 | 5 | 0.4 |
System Suitability & Acceptance Criteria
To ensure trustworthiness, the analytical run must pass the following self-validating criteria:
-
System Suitability Test (SST): Six replicate injections of a mid-level calibration standard must yield a relative standard deviation (RSD) of
2.0% for peak area and retention time. -
Carryover Check: A double blank (matrix without analyte or IS) injected immediately after the Upper Limit of Quantification (ULOQ) must show a signal
20% of the Lower Limit of Quantification (LLOQ). -
Linearity: The 8-point calibration curve must demonstrate a correlation coefficient (
) 0.995 using a weighting factor.
References
1. - Springer Nature Experiments. 2. - Agilent Technologies Application Note. 3. - ACS Omega. 4. - Proceedings of the National Academy of Sciences (PNAS).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]
- 3. pnas.org [pnas.org]
- 4. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve your reaction yields and product purity.
The synthesis of this target molecule is a prime example of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction is celebrated for its high efficiency, regioselectivity, and mild reaction conditions, making it a powerful tool in medicinal chemistry and materials science.[2] However, like any reaction, its success hinges on careful attention to detail, from reagent quality to catalyst stability.
This guide is structured to address problems from the most immediate (low yield) to the more nuanced (reaction optimization and theory).
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?
This is the most common challenge in CuAAC reactions. The root cause is almost always related to the integrity of the catalytic cycle.
Primary Cause: Inactive Copper(I) Catalyst
The catalytically active species is Copper(I). However, Cu(I) is notoriously unstable and readily oxidizes to the inactive Cu(II) state in the presence of oxygen.
-
Expert Explanation: The catalytic cycle involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide.[3] If Cu(I) is oxidized to Cu(II), this cycle halts completely. Many protocols start with a stable Cu(II) salt (e.g., CuSO₄·5H₂O) and generate the active Cu(I) species in situ using a reducing agent. If this reduction is inefficient or if oxygen is introduced, the catalyst will be deactivated.
-
Solution Workflow:
-
In Situ Reduction: The most reliable method is to use a combination of a Cu(II) precursor and a reducing agent. The standard is Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) with sodium ascorbate. Add the sodium ascorbate to the reaction mixture first to scavenge any dissolved oxygen, followed by the copper salt.
-
Degas Your Solvents: Before starting the reaction, thoroughly degas your solvents (especially water) by bubbling an inert gas like argon or nitrogen through them for 15-30 minutes.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent atmospheric oxygen from entering the flask.
-
Secondary Cause: Poor Reagent Quality or Stability
-
Expert Explanation: The purity of the starting materials, 2-ethynylcyclohexan-1-ol and methyl azide, is critical. Methyl azide is a low-boiling-point, potentially explosive compound and is often generated and used in solution. Its concentration can diminish over time if not stored properly. The alkyne can be prone to oxidative homocoupling (forming a diyne) in the presence of copper and oxygen, consuming your starting material.
-
Solution Workflow:
-
Verify Reagent Purity: Check the purity of 2-ethynylcyclohexan-1-ol via ¹H NMR before use.
-
Handle Azide Correctly: If preparing methyl azide, titrate the solution to confirm its concentration before use. Store it cold and use it promptly.
-
Minimize Homocoupling: The use of a suitable ligand and the exclusion of oxygen will suppress the formation of diyne byproducts.
-
Q2: I've isolated a product, but my NMR spectrum is complex, suggesting a mixture of isomers. How is this possible?
While the CuAAC reaction is famed for its regioselectivity, the formation of an isomeric product is possible under specific conditions.
-
Expert Explanation: The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide can theoretically produce two regioisomers: the 1,4-disubstituted product (favored by the Cu(I) catalyst) and the 1,5-disubstituted product.[1] If the copper catalyst is inefficient or absent, a competing thermal (uncatalyzed) reaction can occur, which typically yields a mixture of both isomers.
-
Solution Workflow:
-
Confirm Catalyst Activity: Ensure your catalytic system is active (see Q1). High temperatures (>80 °C) can promote the background thermal reaction, so maintain moderate temperatures (room temperature to 50 °C) unless required.
-
Structural Confirmation: Use 2D NMR, specifically an HMBC (Heteronuclear Multiple Bond Correlation) experiment, to definitively identify the regioisomer. The proton on the triazole ring (H-5) of the 1,4-isomer will show a correlation to the quaternary carbon of the cyclohexanol ring (C-4 of the triazole), a connection absent in the 1,5-isomer.[4]
-
Q3: My reaction seems to work, but purifying the final product is difficult. How can I effectively remove the copper catalyst and other impurities?
Residual copper is a common challenge that can complicate purification and interfere with downstream applications.
-
Expert Explanation: Copper salts can bind to the nitrogen atoms of the triazole product, causing it to streak on silica gel columns or remain in the aqueous phase during extraction.
-
Recommended Purification Protocol:
-
Quench and Remove Copper: After the reaction is complete, add a concentrated aqueous solution of ammonia or ammonium chloride. This will form a deep blue copper-ammonia complex that is highly water-soluble. Stir for 30 minutes.
-
Liquid-Liquid Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The copper complex will remain in the aqueous layer, while your product moves to the organic layer.
-
Wash the Organic Layer: Wash the combined organic layers with brine to remove residual water.
-
Column Chromatography: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product using column chromatography on silica gel. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is often effective.[5]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic workflow for preparing 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol?
The most direct and efficient method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The workflow involves preparing the necessary starting materials and then performing the key cycloaddition step.
Caption: General workflow for the synthesis of the target compound.
Q2: Which solvent system is optimal for this CuAAC reaction?
The choice of solvent can significantly impact reaction rate and solubility. There is no single "best" solvent, but several systems are highly effective.
-
Expert Explanation: Polar solvents can accelerate the reaction.[2] Mixtures of t-butanol and water are very common as they dissolve a wide range of organic substrates while being compatible with the inorganic catalyst components. For substrates with poor water solubility, organic solvents like DMF, DMSO, or THF can be used.
| Solvent System | Typical Temperature | Advantages | Disadvantages |
| t-Butanol / H₂O (1:1) | Room Temp - 40 °C | "Green" solvent, excellent for many substrates, easy workup. | May not fully dissolve very nonpolar substrates. |
| DMF or DMSO | Room Temp - 60 °C | High solvating power for difficult substrates. | High boiling point, can be difficult to remove completely. |
| THF | Room Temp | Good solvating power, lower boiling point than DMF/DMSO. | Must be anhydrous if using certain reagents; can form peroxides. |
| Acetonitrile (CH₃CN) | Room Temp | Polar aprotic, easy to remove. | Less common but can be effective. |
Q3: Is a ligand necessary for this reaction?
While not strictly essential for simple molecules, using a ligand is highly recommended for improving reaction rate and consistency.
-
Expert Explanation: Ligands, particularly nitrogen-based chelators like Tris(benzyltriazolylmethyl)amine (TBTA), serve multiple functions. They stabilize the Cu(I) oxidation state, prevent catalyst disproportionation and aggregation, and accelerate the catalytic cycle.[3] This leads to faster reactions, lower required catalyst loadings, and a cleaner product profile.
Q4: Are there greener, more environmentally friendly alternatives for this synthesis?
Yes, significant research has focused on making click chemistry more sustainable.
-
Expert Explanation: The use of water as a solvent is inherently "green." Beyond that, alternative energy sources can be employed to reduce reaction times and energy consumption. Ultrasound-assisted synthesis has been shown to accelerate CuAAC reactions significantly.[6] Mechanochemistry, or ball-milling, offers a solvent-free alternative that is also highly efficient.[6]
Section 3: Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol. Safety Note: Organic azides are potentially explosive and should be handled with care behind a blast shield in a well-ventilated fume hood.
Reagents:
-
2-Ethynylcyclohexan-1-ol (1.0 eq)
-
Methyl Azide (~1.2 eq, as a solution in a suitable solvent)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 0.05 eq)
-
Sodium Ascorbate (0.10 eq)
-
Solvent: t-Butanol and Degassed Deionized Water (1:1 v/v)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-ethynylcyclohexan-1-ol (1.0 eq).
-
Add the t-butanol/water solvent system to achieve a substrate concentration of approximately 0.1 M.
-
Add the solution of methyl azide (1.2 eq).
-
To this stirring solution, add sodium ascorbate (0.10 eq) and stir for 2 minutes. A freshly prepared aqueous solution of sodium ascorbate is recommended.
-
Add copper(II) sulfate pentahydrate (0.05 eq). A freshly prepared aqueous solution is recommended.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with 20 mL of a saturated aqueous NH₄Cl solution and stir for 30 minutes. The solution should turn deep blue.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., gradient elution with 20% to 60% ethyl acetate in hexanes) to yield the pure product.
References
-
Al-Aabed, Y., & Ghalib, R. M. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PMC, NIH. [Link]
-
ResearchGate. (n.d.). Optimization of the click reaction conditions a. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. ResearchGate. [Link]
-
DSpace Repository. (n.d.). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. DSpace Repository. [Link]
-
Tale, R. H., et al. (2016). Facile synthesis of diverse 1,4-disubstituted 1,2,3-triazoles derivatives using a novel triazole based ligand in PEG-H2O as a green reaction media. Journal of Chemical and Pharmaceutical Research, 8(3), 984-989. [Link]
-
Ruyonga, M. R. (2021). SYNTHESIS AND CONFORMATIONAL STUDY OF TRIAZOLYLCYCLOHEXANOLS AND TRANS-2-(AZAARYLSULFANYL)-CYCLOHEXANOLS. University of the Pacific, Dissertation. [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Khan, I., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. PMC. [Link]
-
Di Mola, A., et al. (2024). Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies. PMC. [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
Abd El Al, S. N. (2016). SYNTHESIS OF SOME NEW 1,2,4-TRIAZOLES DERIVED FROM CYCLOHEX-2- ENONE HYDRAZIDE AS POTENTIAL ANTIMICROBIAL AND ANTITUMOR AGENTS. European Journal of Pharmaceutical and Medical Research, 3(10), 372-381. [Link]
-
Bonnamour, J., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. MDPI. [Link]
- Google Patents. (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
-
YouTube. (2021, January 16). Unbelievable Challenges in Triazole Synthesis!. YouTube. [Link]
-
Al-Mulla, A. (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]
-
Ielo, L., et al. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI. [Link]
-
Science of Synthesis. (n.d.). Product Class 14: 1,2,4-Triazoles. Science of Synthesis. [Link]
Sources
- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-methyl-1H-1,2,3-triazole
Welcome to the Technical Support Center for the synthesis of 1-methyl-1H-1,2,3-triazole. This guide is intended for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis, with a primary focus on the identification and management of side products.
Introduction
The synthesis of 1-methyl-1H-1,2,3-triazole, a valuable building block in medicinal chemistry and materials science, can be approached through two primary routes: the [3+2] cycloaddition of methyl azide with acetylene and the N-methylation of the parent 1H-1,2,3-triazole. While seemingly straightforward, both methods can present challenges, most notably the formation of regioisomeric side products. This guide provides in-depth technical support to help you identify, understand, and control the formation of these impurities, ensuring the desired product's purity and yield.
Troubleshooting Guide: Side Product Identification and Mitigation
This section addresses specific issues you may encounter during your synthesis, presented in a question-and-answer format.
Problem 1: My reaction produced a mixture of products. How do I identify the major side product?
Q: I've performed the N-methylation of 1H-1,2,3-triazole and my initial analysis (TLC, GC-MS, or crude NMR) indicates a mixture. What is the most likely side product?
A: The most common side product in the methylation of 1H-1,2,3-triazole is the regioisomeric 2-methyl-2H-1,2,3-triazole. The triazole ring has three nitrogen atoms, and alkylation can occur at the N1, N2, or N3 positions. Due to tautomerism, N1 and N3 methylation are often considered equivalent, leading to the 1-methyl isomer. However, methylation at the N2 position yields the distinct 2-methyl isomer. The ratio of these isomers is highly dependent on the reaction conditions.
The methylation of 1,2,3-triazole with reagents like dimethyl sulfate or diazomethane is known to produce a mixture of 1-methyl- and 2-methyl-1,2,3-triazole[1].
Q: How can I definitively distinguish between 1-methyl-1H-1,2,3-triazole and 2-methyl-2H-1,2,3-triazole using analytical techniques?
A: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective approach for unambiguous identification.
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for differentiating these isomers due to the different chemical environments of the protons and carbons in the triazole ring.
-
¹H NMR: The chemical shifts of the triazole ring protons are key indicators. In 1-methyl-1H-1,2,3-triazole, the two ring protons are inequivalent and will appear as two distinct signals. In the more symmetric 2-methyl-2H-1,2,3-triazole, the two ring protons are equivalent and will appear as a single signal.
-
¹³C NMR: Similarly, the carbon signals of the triazole ring will differ between the two isomers.
Data Presentation: Comparative NMR Data for 1-methyl- and 2-methyl-1,2,3-triazole
| Compound | Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-methyl-1H-1,2,3-triazole | N1-substituted | ~7.7 (d, 1H), ~7.5 (d, 1H), ~4.1 (s, 3H, N-CH₃) | ~134 (CH), ~125 (CH), ~36 (N-CH₃) |
| 2-methyl-2H-1,2,3-triazole | N2-substituted | ~7.6 (s, 2H), ~4.2 (s, 3H, N-CH₃) | ~134 (CH), ~42 (N-CH₃) |
Note: Exact chemical shifts can vary depending on the solvent and instrument.
GC-MS: The two isomers will likely have different retention times on a GC column. Their mass spectra may show similar fragmentation patterns due to their isomeric nature, but careful analysis might reveal subtle differences. The primary utility of GC-MS is to confirm the presence of two components with the same mass-to-charge ratio (m/z) corresponding to the methylated triazole.
Problem 2: How can I control the regioselectivity of the methylation reaction to favor the desired 1-methyl isomer?
Q: What reaction parameters influence the ratio of 1-methyl to 2-methyl-1,2,3-triazole, and how can I optimize them?
A: The regioselectivity of N-alkylation of 1,2,3-triazoles is a known challenge and is influenced by several factors:
-
Methylating Agent: The choice of methylating agent can have a significant impact. While common reagents like dimethyl sulfate and diazomethane often yield mixtures, more sterically demanding reagents or specific reaction conditions can favor one isomer over the other[1].
-
Base and Solvent: The choice of base and solvent system is crucial. The formation of the triazole anion and its subsequent reaction are highly dependent on the reaction medium. Aprotic polar solvents are commonly used.
-
Temperature: Reaction temperature can also influence the isomer ratio.
Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing methylation regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-methyl-1H-1,2,3-triazole?
A1: There are two main synthetic strategies:
-
[3+2] Cycloaddition: This involves the reaction of methyl azide with acetylene. This method is highly regioselective and directly yields the 1-methyl isomer. However, methyl azide is a hazardous and potentially explosive reagent, requiring careful handling[2].
-
N-Methylation of 1H-1,2,3-triazole: This is a more common and often safer laboratory-scale method. It involves the deprotonation of 1H-1,2,3-triazole with a base, followed by reaction with a methylating agent (e.g., methyl iodide, dimethyl sulfate). As discussed, the main challenge with this route is controlling the regioselectivity to avoid the formation of 2-methyl-2H-1,2,3-triazole[1].
Q2: Are there any other potential side products I should be aware of besides the 2-methyl isomer?
A2: While the 2-methyl isomer is the most significant side product, others can arise depending on the specific reaction conditions and the purity of your starting materials:
-
Unreacted Starting Materials: Incomplete reactions will leave residual 1H-1,2,3-triazole and the methylating agent.
-
Solvent-Related Impurities: Residual solvents from the reaction or workup can be present.
-
Degradation Products: If harsh reaction conditions are used, degradation of the starting materials or products may occur.
Q3: What is the best way to purify 1-methyl-1H-1,2,3-triazole from its 2-methyl isomer?
A3: The separation of these two isomers can be challenging due to their similar properties.
-
Distillation: If the reaction is performed on a sufficient scale, fractional distillation can be an effective method for separation. 1-methyl-1H-1,2,3-triazole has a significantly higher boiling point (223-225 °C) compared to 2-methyl-2H-1,2,3-triazole (102-103 °C)[1].
-
Column Chromatography: For smaller scales, column chromatography on silica gel is a common technique. A careful selection of the eluent system is necessary to achieve good separation. It is advisable to perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the optimal conditions before attempting column chromatography.
Experimental Protocol: General Procedure for Column Chromatography Purification
-
TLC Analysis: Develop a TLC method that shows good separation between the two isomers (a significant difference in Rf values).
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-methyl-1H-1,2,3-triazole.
Q4: Can I use the [3+2] cycloaddition route to avoid the formation of the 2-methyl isomer?
A4: Yes, the Huisgen 1,3-dipolar cycloaddition between methyl azide and acetylene is a highly regioselective method that will almost exclusively yield 1-methyl-1H-1,2,3-triazole[3]. The primary drawback of this method is the hazardous nature of methyl azide, which is a toxic and explosive compound. If you choose this route, it is imperative to follow strict safety protocols and work in a well-ventilated fume hood with appropriate personal protective equipment.
Diagram of Synthetic Routes and Potential Side Products:
Caption: Synthetic routes to 1-methyl-1H-1,2,3-triazole.
References
-
Pedersen, C. The Preparation of Some N-Methyl-1,2,3-Triazoles. Acta Chemica Scandinavica1959 , 13, 888-892. [Link]
-
Wikipedia. 1,2,3-Triazole. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules2022 , 27(9), 2975. [Link]
-
Combined XRD-paramagnetic 13C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces in a. RSC Advances2020 , 10(1), 1-8. [Link]
-
Al-Masoudi, N. A. L. et al. Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. Journal of Heterocyclic Chemistry2019 , 56(1), 1-10. [Link]
-
Supplementary Information for: Chemical Science. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry2022 , 10, 986392. [Link]
-
Shingate, B. B. Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Journal of Chemical Sciences2017 , 7(2), 1-10. [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]
-
1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. Chinese Journal of Chemistry2004 , 22(8), 831-835. [Link]
-
Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications2008 , 38(6), 859-866. [Link]
-
Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. The Royal Society of Chemistry. [Link]
-
and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B1974 , 28, 57-66. [Link]
-
Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docki. [Link]
-
Synthesis and structure of 1-methyl-2,3-dihydro-1,2,4-triazolium salts and their free bases. Khimiya Geterotsiklicheskikh Soedinenii1985 , 21(3), 406-412. [Link]
-
Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules2018 , 23(11), 2993. [Link]
-
Safe and easy route for the synthesis of 1,3-dimethyl-1,2,3-triazolium salt and investigation of its anticancer activities. Bioorganic & Medicinal Chemistry Letters2013 , 23(21), 5879-5882. [Link]
- Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl form
-
Mass spectra of 1,2,4‐triazoles—II: Alkyl 1,2,4‐triazoles. Organic Mass Spectrometry1973 , 7(1), 225-230. [Link]
-
1H NMR interpretation of an 1,2,3-triazole. Reddit. [Link]
-
AN ORIGINAL AND EFFICIENT REARRANGEMENTS OF METHYLATED-1,2,4-TRIAZOLO[4,3-b][1][4][5]-TRIAZEPINES IN THE PRESENCE OF DIMETHYL SULFATE. Moroccan Journal of Heterocyclic Chemistry2016 , 15(1), 1-8. [Link]
-
1,2,3-Triazole - Optional[1H NMR] - Spectrum - SpectraBase. [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences2023 , 24(2), 1686. [Link]
-
Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 11973 , 319-324. [Link]
-
Shingate, B. B. Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Journal of Chemical Sciences2017 , 7(2), 1-10. [Link]
-
Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules2021 , 26(18), 5619. [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry2021 , 86(16), 11335-11344. [Link]
-
Wikipedia. Dimethyl sulfate. [Link]
-
Article. SciELO2013 , 24(1), 1-10. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Safe and easy route for the synthesis of 1,3-dimethyl-1,2,3-triazolium salt and investigation of its anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 5. jluiset.com.mx [jluiset.com.mx]
Technical Support Center: Troubleshooting the Purification of Polar Triazole Alcohols
Welcome to the technical support guide for navigating the complexities of purifying polar triazole alcohols. The unique combination of the nitrogen-rich triazole ring and the hydrogen-bonding alcohol functional group imparts significant polarity, creating distinct challenges for separation and isolation. This guide is structured to provide direct, experience-based answers to common problems encountered in the lab, explaining the chemical principles behind each troubleshooting step to empower you to make informed decisions.
Section 1: Frequently Asked Questions - Chromatography
This section addresses the most common issues researchers face when using chromatographic techniques to purify polar triazole alcohols.
Q1: My triazole alcohol streaks badly on a silica gel TLC plate and gives poor separation in my flash column. What is happening and how can I fix it?
A1: This is a classic problem when dealing with polar, basic compounds on standard silica gel.
-
The Cause (Mechanism): Standard silica gel has a surface covered with silanol groups (Si-OH), which are weakly acidic. The basic nitrogen atoms of your triazole ring can interact strongly with these acidic sites via strong hydrogen bonds or acid-base interactions. This causes some molecules to "stick" to the stationary phase longer than others, resulting in significant band broadening and "streaking" rather than tight, well-defined bands.[1]
-
The Solution (Troubleshooting Steps):
-
Mobile Phase Modification: The most effective and immediate solution is to add a small amount of a competitive base or acid to your mobile phase.
-
For Basic Triazoles: Add 0.5-2% triethylamine (Et₃N) or ammonia (e.g., in methanol) to your eluent.[2] These additives will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound and allowing for smooth elution.
-
For Amphoteric/Acidic Triazoles: If your molecule has acidic properties, adding 0.5-1% acetic acid (AcOH) or formic acid can improve peak shape by ensuring the compound is in a single protonation state.
-
-
Solvent System Change: Switch to a more polar solvent system that can better compete for the active sites on the silica. A common choice for very polar compounds is a gradient of methanol in dichloromethane (DCM) or ethyl acetate (EtOAc).[1][2]
-
Alternative Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. For very polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option.[3][4][5]
-
Q2: My polar triazole alcohol has no retention on my C18 reverse-phase column; it elutes in the void volume. What are my options?
A2: This is a common outcome for highly polar molecules in reverse-phase chromatography (RPC), where retention is driven by hydrophobic interactions.[6][7] Your hydrophilic compound has a much stronger affinity for the polar mobile phase (like water/acetonitrile) than the non-polar C18 stationary phase.[8]
-
The Cause (Mechanism): The fundamental principle of RPC is "like dissolves like." A non-polar stationary phase retains non-polar analytes. Your polar triazole alcohol is too "unlike" the C18 chains to be retained.[7]
-
The Solution (Troubleshooting Steps):
-
Use a "Polar-Friendly" RP Column: Switch to a C18 column specifically designed for polar analytes. These often have "AQ" (aqueous) or "polar-endcapped" designations.[9][10] They are engineered to prevent "phase collapse" in highly aqueous mobile phases and provide better retention for hydrophilic compounds.[11]
-
HILIC - The Go-To Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best solution.[12] HILIC uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of water.[5][13] In HILIC, water is the "strong" solvent that elutes your compound, providing excellent retention for molecules that are unretained in RPC.[13][14]
-
Ion-Pair Chromatography: If your triazole can be ionized, you can add an ion-pairing reagent to the mobile phase. For example, an alkyl sulfonate can pair with a protonated basic triazole, forming a more hydrophobic complex that will be retained on a C18 column.[15] However, these reagents can be difficult to remove from your sample and can suppress MS signals.[16]
-
Decision Workflow: Choosing the Right Chromatography Method
The following diagram illustrates a logical workflow for selecting a purification strategy based on initial TLC and solubility tests.
Caption: Workflow for selecting a purification strategy.
Section 2: Frequently Asked Questions - Post-Purification & Isolation
This section covers common issues that arise after the primary separation step, such as solvent removal and crystallization.
Q3: I've purified my compound, but now I can't remove the high-boiling solvent (e.g., DMF or DMSO). What should I do?
A3: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are notoriously difficult to remove due to their high boiling points (153 °C and 189 °C, respectively) and high polarity.[17] A standard rotary evaporator is often ineffective.
-
The Cause (Mechanism): The high boiling points require high temperatures and/or very high vacuum for removal, which can lead to product decomposition. Their miscibility with water makes standard aqueous workups challenging.[18]
-
The Solution (Troubleshooting Steps):
-
Aqueous Wash & Extraction (for less polar products): If your triazole alcohol is not excessively water-soluble, this is the first method to try. Dilute the sample with a large volume of water (at least 10-20 times the volume of DMF/DMSO) and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer repeatedly with water or a brine solution to pull the DMF/DMSO into the aqueous phase.[18] Using 5% LiCl (aq) can also be effective for removing DMF.[19]
-
Co-distillation: Add a solvent like toluene or heptane to your sample and evaporate under reduced pressure. The toluene forms a lower-boiling azeotrope with DMF/DMSO, facilitating its removal.[19] This may need to be repeated several times.
-
Lyophilization (Freeze-Drying): If your compound is stable and non-volatile, you can dilute the sample with water (or a water/acetonitrile mixture) and freeze-dry it. The water and DMSO/DMF will be removed via sublimation, leaving your purified compound behind. This is a gentle but time-consuming method.[17]
-
Solid Phase Extraction (SPE): For small scales, you can pass your sample through a reverse-phase (C18) SPE cartridge. The polar DMF/DMSO will wash through with water, while your (hopefully) more retained compound can be eluted later with a stronger solvent like methanol or acetonitrile.[20]
-
Q4: My polar triazole alcohol won't crystallize and keeps "oiling out." How can I get a solid?
A4: "Oiling out" is a common problem with polar compounds, where the solute separates from the solution as a liquid rather than a solid crystalline lattice.[21]
-
The Cause (Mechanism): This typically happens when the melting point of your compound is lower than the temperature of the solution at the point of saturation.[21] It can also be caused by residual impurities that disrupt crystal lattice formation.
-
The Solution (Troubleshooting Steps):
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure you are not supersaturated. Then, allow the solution to cool as slowly as possible. Insulating the flask can help. Slow cooling is critical for orderly crystal formation.[22]
-
Change the Solvent System:
-
Single Solvent: Your current solvent may be too "good." A perfect recrystallization solvent dissolves the compound when hot but poorly when cold.[23] You may need to screen other solvents.
-
Two-Solvent System: This is often very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[24][25]
-
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line.[22][26] The microscopic scratches provide nucleation sites for crystal growth. Adding a "seed crystal" from a previous batch is also highly effective.[23]
-
Section 3: Key Experimental Protocols
Protocol 1: Flash Chromatography with a Modified Mobile Phase
This protocol details how to effectively separate a polar, basic triazole alcohol using a standard silica gel column.
-
TLC Analysis:
-
Prepare a stock solution of your crude material.
-
Spot on a silica TLC plate.
-
Develop the plate in a mobile phase such as 95:5 DCM:MeOH. Observe the streaking.
-
Prepare a second mobile phase of 95:5:0.5 DCM:MeOH:Triethylamine.
-
Develop a new plate in this modified mobile phase. The spot should be tighter with a higher Rf value. Aim for an Rf of ~0.2-0.3 for the target compound.[27]
-
-
Column Preparation:
-
Select a silica gel column size appropriate for your sample mass (a common rule of thumb is a 40:1 to 100:1 ratio of silica:crude compound by weight).[27]
-
Equilibrate the column with your starting eluent (e.g., 100% DCM containing 0.5% triethylamine).
-
-
Sample Loading:
-
Dissolve your crude compound in a minimal amount of a strong solvent (e.g., DCM).
-
For best results, perform a "dry load": dissolve the compound, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Load this powder onto the top of the column bed.[3]
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 98:2:0.5 DCM:MeOH:Et₃N).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of methanol.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed during this step.
-
Section 4: Data & Reference Tables
Table 1: Common Chromatographic Modes for Polar Compounds
| Technique | Stationary Phase | Typical Mobile Phase | Principle of Retention | Best Suited For |
| Normal Phase (NP) | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/EtOAc) | Adsorption | Moderately polar compounds.[3] |
| Reverse Phase (RP) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile) | Hydrophobic Partitioning | Non-polar to moderately polar compounds.[7][8] |
| HILIC | Polar (e.g., Silica, Diol, Amide) | High Organic + Low Aqueous | Aqueous Layer Partitioning | Very polar, hydrophilic compounds.[4][28] |
References
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]
-
Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Remove Sticky Reagents. University of Rochester, Department of Chemistry. [Link]
-
HILIC. Dr. Maisch GmbH. [Link]
-
Hydrophilic Interaction Liquid Chromatography. Kromasil. [Link]
-
Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]
-
Novel way to remove DMSO and DMF. BioChromato. [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]
-
3 Ideal Columns for Analyzing Polar Compounds. YMC America. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]
-
Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
The Use of Mobile Phase Additives in the Determination of 55 (Polar) Pesticides by Column Liquid Chromatography-Thermospray-Mass Spectrometry. Taylor & Francis Online. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
How can I remove DMSO from my sample? ResearchGate. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
What can I use to purify polar reaction mixtures?. Biotage. [Link]
-
How can we remove DMF from a reaction mixture?. ResearchGate. [Link]
-
Ion Pair-Based Mobile Phase Additives to Improve the Separation of Polar Compounds in Supercritical Fluid Chromatography. SSRN. [Link]
-
Effective Removal of DMSO from Stored Samples. Engineering Update. [Link]
-
Recrystallization. University of California, Irvine. [Link]
-
Crystallization. University of California, Los Angeles. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Experiment 2: Recrystallization. University of the West Indies at St. Augustine. [Link]
-
Are reversed-phase flash chromatography columns designed for aqueous solvents necessary?. Biotage. [Link]
-
Recrystallization. Swarthmore College. [Link]
-
Flash Column Chromatography Guide. Membrane Solutions. [Link]
Sources
- 1. sorbtech.com [sorbtech.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HILIC â Dr. Maisch [dr-maisch.com]
- 6. waters.com [waters.com]
- 7. chromtech.com [chromtech.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. welch-us.com [welch-us.com]
- 10. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 11. biotage.com [biotage.com]
- 12. pharmanow.live [pharmanow.live]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. papers.ssrn.com [papers.ssrn.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Novel way to remove DMSO and DMF | Easy DMSO evaporator [biochromato.com]
- 18. chem.rochester.edu [chem.rochester.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. rubingroup.org [rubingroup.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. web.mnstate.edu [web.mnstate.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. community.wvu.edu [community.wvu.edu]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Flash Column Chromatography Guide - Membrane Solutions [membrane-solutions.com]
- 28. elementlabsolutions.com [elementlabsolutions.com]
preventing N-isomer formation in triazole alkylation reactions
Technical Support Center: Triazole Alkylation
A Researcher's Guide to Preventing N-Isomer Formation and Achieving Regioselectivity
Welcome to the technical support center for heterocyclic chemistry. As a Senior Application Scientist, I understand that controlling regioselectivity in the N-alkylation of 1,2,3-triazoles is a frequent and critical challenge for researchers in medicinal chemistry and materials science. The formation of undesired N1 or N2 isomers can complicate purification, reduce yields, and hinder the development of new chemical entities.
This guide is designed to provide you with a deep, mechanistic understanding of the factors governing this reaction and to offer practical, actionable solutions to troubleshoot and control the formation of N-isomers. We will move from foundational principles to specific, field-tested protocols.
Part 1: Frequently Asked Questions (The Fundamentals)
This section addresses the core principles governing the regioselectivity of triazole alkylation.
Q1: Why does the alkylation of a simple NH-1,2,3-triazole often result in a mixture of N1 and N2 substituted products?
The formation of a mixture of regioisomers is rooted in the electronic structure of the 1,2,3-triazole ring. After deprotonation by a base, the resulting triazolate anion is an ambident nucleophile with significant electron density on both the N1 and N2 nitrogen atoms.[1][2] These two positions compete for the electrophile (the alkylating agent).
-
Kinetic vs. Thermodynamic Control: Generally, the N1 position is considered more nucleophilic due to higher electron density, making it the site of faster attack. This leads to the N1-isomer as the kinetic product .[3] However, the N2-substituted isomer is often the more thermodynamically stable product.[3][4] The final product ratio is therefore highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[5][6]
Caption: Decision workflow for controlling N-isomer formation.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for achieving regioselective alkylation.
Protocol 1: N2-Selective Alkylation using a Bromo-Directing Group
(Adapted from Campbell, N. et al., Org. Lett. 2009) [7] This protocol describes the highly regioselective N2-alkylation of 4-bromo-NH-1,2,3-triazole, followed by an optional Suzuki cross-coupling.
Step A: N2-Alkylation
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-NH-1,2,3-triazole (1.0 equiv.).
-
Solvent & Base: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M) and potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Cooling: Cool the suspension to -10 °C using an appropriate cooling bath.
-
Addition of Electrophile: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv.) dropwise to the stirred suspension.
-
Reaction: Allow the reaction to stir at -10 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure 2-alkyl-4-bromo-1,2,3-triazole. Expect >95% regioselectivity for the N2 isomer.
Step B: (Optional) Suzuki Cross-Coupling
-
Setup: To a flask, add the 2-alkyl-4-bromo-1,2,3-triazole (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent & Base: Add a solvent mixture such as toluene/ethanol/water and a base like sodium carbonate (Na₂CO₃, 2.0 equiv.).
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir until the starting material is consumed as monitored by TLC/LC-MS.
-
Workup & Purification: After cooling, perform a standard aqueous workup and purify by column chromatography to obtain the 2,4,5-trisubstituted 1,2,3-triazole.
References
-
de Souza, R. O. M. A., & de Mariz e Miranda, L. S. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 91(Suppl. 1), e20180867. [Link]
-
Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 23. [Link]
-
Motornov, V., Pohl, R., Klepetářová, B., & Beier, P. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Organic & Biomolecular Chemistry, 21(30), 6256-6262. [Link]
-
Wang, J., Li, Y., & Zhang, J. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts, 11(9), 1124. [Link]
-
Wipf, P., Wang, X., Haddad, N., Reeves, D. C., Krishnamurthy, D., & Senanayake, C. H. (2010). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
Li, X., et al. (2015). A Method for synthesizing 1,2,3-triazole derivatives with N1 site being substituted. SciSpace. [Link]
-
Campbell, N., Haddad, D. C., Reeves, D. C., Krishnamurthy, D., & Senanayake, C. H. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Letters, 11(23), 5460–5463. [Link]
-
Nenajdenko, V. G., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4786. [Link]
-
Zhou, Y., et al. (2018). Regioselective Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 83(9), 4949–4960. [Link]
-
Chen, J., et al. (2016). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances, 6(10), 8345–8348. [Link]
-
Ball, M., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society, 141(20), 8282–8293. [Link]
-
Wikipedia. (2023). Thermodynamic vs kinetic reaction control. [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Su, W. K. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 915. [Link]
Sources
- 1. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
stability and degradation of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol under acidic/basic conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical behaviors of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol .
This bifunctional molecule consists of a highly robust 1,2,3-triazole core and a secondary aliphatic alcohol (cyclohexanol). Understanding the orthogonal reactivity of these two moieties is critical for preventing unwanted degradation during synthesis, formulation, or assay development. This guide explains the causality behind degradation pathways and provides self-validating protocols to ensure experimental integrity.
Part 1: Core Chemical Properties & Stability Profile
To set a baseline for troubleshooting, it is essential to understand how the two distinct functional groups of your compound react under varying pH extremes.
| Condition | Overall Stability | Primary Degradation Pathway | Mechanistic Notes |
| Acidic (pH < 2) | Low / Moderate | E1 Dehydration | The cyclohexanol moiety loses H₂O to form an alkene. The triazole ring remains completely intact. |
| Basic (pH > 10) | High | None | Both the 1,2,3-triazole and the secondary alcohol are exceptionally resistant to basic hydrolysis. |
| Thermal (Neutral) | High | None | Requires an acid catalyst to initiate dehydration at standard operating temperatures. |
Part 2: Troubleshooting Acidic Degradation
FAQ: Why do I observe a mass shift of -18 Da during LC-MS analysis after exposing the compound to strong acids (e.g., TFA, HCl, H₃PO₄)?
Answer & Causality: This mass shift corresponds to the loss of a water molecule (-H₂O), indicating that the cyclohexanol moiety has undergone an acid-catalyzed dehydration[1].
While the 1,2,3-triazole ring is exceptionally stable to acidic hydrolysis due to its high aromatic stabilization, the secondary alcohol is susceptible to an E1 elimination mechanism under strongly acidic conditions[2]. The acid protonates the hydroxyl group, converting it into a superior leaving group (water). The subsequent rate-limiting loss of water forms a carbocation intermediate, which rapidly loses an adjacent proton to form an alkene: 1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohex-1-ene [2].
Fig 1. E1 acid-catalyzed dehydration pathway of the cyclohexanol moiety.
Protocol: Controlled Acid Degradation Assay
To validate whether your formulation conditions are causing this degradation, run this self-validating kinetic assay:
-
Sample Preparation: Dissolve the compound in methanol to a stock concentration of 1 mg/mL.
-
Causality: Methanol ensures complete solvation of the bifunctional molecule before introduction to aqueous buffers, preventing precipitation artifacts.
-
-
Acidic Incubation: Dilute the stock 1:10 into 0.1 M HCl (pH 1) and incubate at 37°C. Include a parallel control in pH 7.4 PBS.
-
Causality: The control differentiates true pH-driven E1 dehydration from baseline thermal degradation.
-
-
Quenching/Neutralization: At predefined time points (1h, 4h, 24h), extract a 100 µL aliquot and immediately neutralize with 100 µL of 0.1 M NaOH.
-
Causality: Halting the reaction is critical to capture an accurate kinetic snapshot. Furthermore, injecting strong acids directly into an LC-MS can strip the column's stationary phase and cause on-column degradation, leading to false positives.
-
-
LC-MS Analysis: Monitor the parent ion (
) and the dehydrated alkene degradant ( ).
Part 3: Troubleshooting Basic Conditions
FAQ: Is my compound at risk of degradation or epimerization during basic workup (e.g., using NaOH or Na₂CO₃)?
Answer & Causality: No. Your compound is highly stable under basic conditions. 1,2,3-triazoles are renowned in medicinal chemistry for their absolute inertness to basic hydrolysis and metabolic degradation[3].
Furthermore, aliphatic alcohols like cyclohexanol do not degrade in the presence of base; they merely undergo reversible deprotonation to form alkoxides at extremely high pH levels. Because there is no highly acidic alpha-proton adjacent to a carbonyl group in this structure, base-catalyzed epimerization at the cyclohexane stereocenters is not a thermodynamic concern. You can safely perform liquid-liquid extractions using strong aqueous bases.
Part 4: Analytical Monitoring Workflow
To ensure trustworthy data across all your stability tests, adhere to the following standardized workflow. This system ensures that sample handling does not inadvertently cause the degradation you are trying to measure.
Fig 2. Standardized LC-MS workflow for evaluating compound stability.
References
-
MDPI - An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. (Validates the stability of the 1,2,3-triazole ring under acidic and basic conditions). 3
-
Longdom Publishing - Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. (Discusses the aromatic stabilization and hydrolytic resistance of triazoles).
-
Chemistry LibreTexts - 2.2: Preparation of Cyclohexene from Cyclohexanol. (Provides authoritative grounding on the acid-catalyzed dehydration of cyclohexanol).1
-
Science Revision - Dehydration of Alcohols A Level Chemistry | Elimination Reactions. (Details the step-by-step E1 mechanism and carbocation formation). 2
Sources
challenges in scaling up the synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol
Welcome to the technical support guide for the synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target molecule.
I. Synthetic Pathway Overview
The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol is typically achieved through a multi-step process. A common and effective route involves the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][] This reaction joins an azide-functionalized cyclohexanol with a methylated alkyne to form the desired triazole ring with high regioselectivity.[1][4]
Caption: General synthetic route for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.
II. Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up this synthesis?
A1: The primary challenge is often maintaining high yield and purity. As reaction volumes increase, issues with mass and heat transfer, reagent addition, and effective mixing can become more pronounced, potentially leading to increased side product formation and purification difficulties.[5][6]
Q2: Why is the CuAAC reaction preferred for forming the triazole ring?
A2: The CuAAC reaction is highly efficient, regioselective (yielding the 1,4-disubstituted product), and tolerant of a wide range of functional groups.[2][7] It generally proceeds under mild conditions and often results in high yields, making it ideal for complex molecule synthesis.[1][4]
Q3: Can I use a different catalyst for the cycloaddition?
A3: While copper is the most common catalyst, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is an alternative that can yield the 1,5-disubstituted regioisomer. However, for this specific target molecule, the 1,4-isomer formed via CuAAC is typically desired.
Q4: What are the key safety precautions for this synthesis?
A4: Organic azides are potentially explosive and should be handled with care, especially when heated or in concentrated form. It is crucial to use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood. Sodium azide, often used to generate the azide functionality, is highly toxic.
Q5: How can I improve the stereoselectivity of the reaction?
A5: Stereoselectivity is primarily established during the formation of the 2-substituted cyclohexanol precursor.[8] The choice of synthetic route for the azido-alcohol, such as starting from an enantiomerically pure cyclohexene oxide or employing stereoselective reduction methods, will dictate the final stereochemistry.[9][10]
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: Low Yield in the CuAAC Reaction
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Copper(I) Catalyst | The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by atmospheric oxygen.[11][12] Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared solutions of the reducing agent, sodium ascorbate, to regenerate Cu(I) from any oxidized copper species.[7][13] |
| Inhibitory Buffer Components | Certain buffer components can interfere with the copper catalyst. For instance, Tris buffer can act as a competitive ligand, and chelating agents like EDTA will sequester the copper ions.[13] Solution: Use non-coordinating buffers such as PBS or HEPES. If possible, perform the reaction in a solvent system with minimal buffering agents. |
| Poor Solubility of Reagents | If the azide or alkyne starting materials are not fully dissolved, the reaction will be slow and incomplete. Solution: Consider using a co-solvent such as DMSO or THF to improve solubility.[14] Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Suboptimal Ligand-to-Copper Ratio | Ligands are used to stabilize the Cu(I) catalyst and accelerate the reaction.[11] An incorrect ratio can lead to catalyst deactivation or reduced efficiency. Solution: Optimize the ligand-to-copper ratio. A common starting point is a 1:1 to 5:1 ratio of ligand to copper.[13] THPTA is a common and effective ligand for aqueous CuAAC reactions.[11] |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps & Explanation |
| Oxidative Homocoupling of the Alkyne | In the presence of oxygen and insufficient reducing agent, the terminal alkyne can undergo homocoupling to form a diacetylene byproduct. Solution: Maintain a slight excess of sodium ascorbate and ensure the reaction is deoxygenated.[7] |
| Formation of 5,5'-bitriazoles | Under certain conditions, oxidative coupling can lead to the formation of 5,5'-bitriazoles.[4] Solution: This is often promoted by an excess of copper catalyst and can be minimized by carefully controlling the stoichiometry of the reactants and catalyst. |
| Reaction of Ascorbate Byproducts with Substrates | Oxidation of ascorbate can generate reactive species that may react with your starting materials or product.[12][15] Solution: The addition of aminoguanidine can help to scavenge these reactive byproducts.[12][15] |
Problem 3: Difficult Purification of the Final Product
| Potential Cause | Troubleshooting Steps & Explanation |
| Residual Copper Catalyst | Copper can be difficult to remove completely and may interfere with downstream applications. Solution: Utilize a copper chelating resin or perform an aqueous wash with a solution of EDTA or ammonia to sequester the copper. |
| Similar Polarity of Product and Byproducts | If side products have similar polarities to the desired product, separation by standard column chromatography can be challenging.[5] Solution: Optimize the chromatographic conditions by screening different solvent systems. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization can also be an effective purification method if the product is a solid.[5] |
| Formation of Emulsions During Workup | The presence of both organic and aqueous phases, along with various reagents, can lead to the formation of stable emulsions. Solution: Add a small amount of brine to the aqueous layer to help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective. |
IV. Experimental Protocols
Protocol 1: Synthesis of 2-Azidocyclohexan-1-ol
This protocol describes the ring-opening of cyclohexene oxide with sodium azide.
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene oxide (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-azidocyclohexan-1-ol.
Protocol 2: CuAAC Synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol
This protocol outlines the copper-catalyzed cycloaddition reaction.
-
To a solution of 2-azidocyclohexan-1-ol (1.0 eq) and 1-ethynyl-1-methyl-1H-1,2,3-triazole (1.1 eq) in a 1:1 mixture of t-butanol and water, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
Caption: A troubleshooting decision-making flowchart for the synthesis.
V. References
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC. Available at: [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 | ACS Omega - ACS Publications. Available at: [Link]
-
US4269987A - Purification of triazoles - Google Patents. Available at:
-
1,2,3-Triazoles: Synthesis and Biological Application - IntechOpen. Available at: [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. Available at: [Link]
-
Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC. Available at: [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PMC - NIH. Available at: [Link]
-
Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991 - ACS Publications - American Chemical Society. Available at: [Link]
-
Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry - ResearchGate. Available at: [Link]
-
Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC. Available at: [Link]
-
Recent advances in the Cu(i)-catalyzed azide–alkyne cycloaddition: focus on functionally substituted azides and alkynes - RSC Advances (RSC Publishing). Available at: [Link]
-
Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC. Available at: [Link]
-
A practical flow synthesis of 1,2,3-triazoles - RSC Publishing. Available at: [Link]
-
2 H -Thiazolo[4,5- d ][11][13][15]triazole: synthesis, functionalization, and application in scaffold-hopping - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03874F. Available at: [Link]
-
Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry - Beilstein Journals. Available at: [Link]
-
Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex - MDPI. Available at: [Link]
-
The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Available at: [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - MDPI. Available at: [Link]
-
Modular access to substituted cyclohexanes with kinetic stereocontrol - PubMed. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]
-
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - Beilstein Journals. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]
-
Stereoselectivity – Knowledge and References - Taylor & Francis. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds - ISRES. Available at: [Link]
-
Process for making triazoles - European Patent Office - EP 0075459 A2 - Googleapis.com. Available at: [Link]
-
SYNTHESIS OF SOME NEW 1,2,4-TRIAZOLES DERIVED FROM CYCLOHEX-2- ENONE HYDRAZIDE AS POTENTIAL ANTIMICROBIAL AND ANTITUMOR AGENTS. Available at: [Link]
-
(PDF) Synthesis of 1H-1,2,3-triazole derivatives by the cyclization of aryl azides with 2-benzothiazolylacetonone, 1,3-benzo-thiazol-2-ylacetonitrile, and (4-aryl-1,3-thiazol-2-yl)acetonitriles - ResearchGate. Available at: [Link]
-
US20040106818A1 - Process for the preparation of cyclohexanol derivatives - Google Patents. Available at:
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. Available at: [Link]
-
Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC. Available at: [Link]
-
WO1995031424A1 - Process for the preparation of optically active 2-arylcyclohexanols - Google Patents. Available at:
-
Synthesis and Anticancer Activity of Triazole Linked Macrocycles and Heterocycles - Semantic Scholar. Available at: [Link]
-
Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
Sources
- 1. 1,2,3-Triazoles: Synthesis and Biological Application | IntechOpen [intechopen.com]
- 2. Recent advances in the Cu(i)-catalyzed azide–alkyne cycloaddition: focus on functionally substituted azides and alkynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modular access to substituted cyclohexanes with kinetic stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
removing catalyst impurities from triazole synthesis reactions
Topic: Purification Strategies for Triazole Synthesis (CuAAC & RuAAC)
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Mission Statement
Welcome to the Catalyst Clearance Hub. You are likely here because your "click" reaction succeeded, but your product is contaminated with toxic metal residues. Whether you are battling the persistent blue tint of Copper (Cu) or the invisible, sticky residue of Ruthenium (Ru), this guide provides self-validating protocols to meet strict ICH Q3D elemental impurity limits.
Module 1: The "Blue Product" Crisis (Copper Removal)
Context: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) often leaves residual Cu(I)/Cu(II) species coordinated to the triazole nitrogens. Target Impurity: Copper (ICH Class 3; Oral PDE: 3000 µ g/day ; Parenteral: 300 µ g/day ).
Troubleshooting Ticket #101: "My product is green/blue after the reaction."
The Diagnosis: Your triazole product is acting as a ligand. The blue/green color is a visual indicator of Cu(II) coordination. Standard water washes are ineffective because the Cu-Triazole complex is lipophilic enough to stay in the organic phase.
The Solution Strategy:
We must introduce a "competitor ligand" with a higher formation constant (
Protocol A: The Chelation Wash (Liquid-Liquid Extraction) Best for: Hydrophobic products dissolved in EtOAc or DCM.
-
Preparation: Prepare a 0.5 M EDTA (Ethylenediaminetetraacetic acid) solution.[1]
-
Critical Step: Adjust pH to 8.0–8.5 using NaOH.
-
Why? EDTA has four carboxylic acid groups. At pH < 8, they are protonated and cannot effectively wrap around the Copper ion. You need the fully deprotonated form (
) or at least to form the stable hexadentate complex.
-
-
The Wash: Add the EDTA buffer to your organic phase (1:1 ratio).
-
Agitation: Stir vigorously for 15–20 minutes. A simple shake is insufficient; you need to break the equilibrium.
-
Visual Validation: The aqueous layer should turn bright blue (absorbing the Cu), while the organic layer fades.
-
Repeat: Repeat until the aqueous layer remains colorless.
Protocol B: The Ammonia Strip (For Acid-Sensitive Substrates)
-
Reagent: 10% aqueous
saturated with . -
Mechanism: Ammonia displaces the triazole to form the water-soluble tetraamminecopper(II) complex,
(deep blue). -
Procedure: Wash organic layer 3x.
-
Warning: Do not use if your product contains esters or halides sensitive to basic hydrolysis.
Module 2: The "Invisible" Impurity (Trace Metal Compliance)
Context: Your product looks white/clear, but ICP-MS analysis shows Copper > 50 ppm. Issue: Trace copper is trapped in the crystal lattice or bound tightly to the triazole. Liquid washes have reached their limit of distribution.
Troubleshooting Ticket #102: "Washes are clear, but QC failed."
The Solution Strategy: Switch from Liquid-Liquid Extraction (LLE) to Solid-Supported Scavengers. This relies on adsorption thermodynamics, which are often more favorable than biphasic distribution.
Comparative Data: Scavenger Efficiency Conditions: 1000 ppm Cu initial load, 4h stir time.
| Scavenger Type | Functional Group | Mechanism | Efficiency (Cu) | Best Solvent Compatibility |
| SiliaMetS® Thiol | -SH (Thiol) | Soft-Soft interaction (Cu(I)) | High (95%+) | DCM, EtOAc, THF |
| Si-TMT | Trimercaptotriazine | Chelation (Tridentate) | Ultra-High (99%+) | MeOH, DMF, Water |
| Si-Triamine | Diethylenetriamine | Chelation (Hard bases) | Moderate (Cu(II)) | Non-protic solvents |
| Chelex 100 | Iminodiacetic acid | Ion Exchange | High | Aqueous/Polar only |
Protocol C: The Scavenger Polish
-
Selection: Choose Si-TMT (Trimercaptotriazine) for triazoles. The tridentate nature binds Cu avidly, preventing it from reverting to the triazole.
-
Dosage: Add 3–4 equivalents of scavenger resin relative to the residual metal content (not the catalyst loading). If unknown, use 5-10 wt% relative to the product.
-
Temperature: Heat to 40–50°C.
-
Why? Metal scavenging is an equilibrium process. Slight heat improves the kinetics of pore diffusion within the silica beads.
-
-
Filtration: Filter through a 0.45 µm pad (Celite or PTFE).
-
Self-Validation: Treat a small aliquot of the filtrate with concentrated ammonia. Any blue tint implies failure; re-treat.
Module 3: Ruthenium Removal (RuAAC Specifics)
Context: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) yields 1,5-disubstituted triazoles. The Problem: Ruthenium is "stickier" than copper. It often forms organometallic species that are soluble in organic solvents and resistant to EDTA.
Troubleshooting Ticket #103: "I can't get the gray/brown residue out."
The Solution Strategy: Ru requires "soft" ligands (Sulfur-based) or specific adsorption.
Protocol D: The TMT Precipitation (The Gold Standard)
-
Reagent: 2,4,6-Trimercapto-1,3,5-triazine (TMT).
-
Procedure:
-
Dissolve crude mixture in THF or EtOAc.
-
Add 5 equivalents of TMT (relative to Ru catalyst).
-
Stir overnight at room temperature.
-
-
Mechanism: TMT forms an insoluble polymer-like complex with Ruthenium.
-
Workup: Filter the resulting precipitate.[2][3] The filtrate should be significantly clarified.
Protocol E: The "Modified" Silica Filtration If TMT is unavailable:
-
Add Triphenylphosphine oxide (TPPO) or DMSO (50 equiv vs catalyst) to the reaction mixture.
-
Stir for 12 hours. These ligands coordinate Ru, making it more polar.
-
Pass the mixture through a silica gel plug. The Ru-TPPO complex usually bands at the top (colored), while the triazole elutes.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct purification method based on visual cues and QC data.
Figure 1: Decision matrix for catalyst removal. Selects path based on visual contamination and specific metal catalyst (Cu vs. Ru).
Frequently Asked Questions (FAQ)
Q: Can I use EDTA for water-soluble triazoles? A: This is difficult because you cannot extract the product out of the EDTA solution.
-
Fix: Use heterogeneous scavengers (SiliaMetS or QuadraPure) in the aqueous phase. Filter off the beads to remove the copper. Alternatively, use dialysis if the molecule is large (polymer/protein).[4]
Q: Why does my product turn blue again after a few days? A: This is "leaching." Trace copper trapped deep in the amorphous solid has slowly migrated to the surface or oxidized.
-
Fix: Recrystallize the product in the presence of a small amount of EDTA or use the Si-TMT scavenger step (Protocol C) before the final crystallization.
Q: How do I handle emulsions during the EDTA wash? A: Emulsions occur because amphiphilic triazoles act as surfactants.
-
Fix: Filter the entire biphasic mixture through a pad of Celite . This breaks the surface tension. Alternatively, add brine to the aqueous layer to increase ionic strength.
References
-
Evaluation of Copper Removal Methods
- Gallagher, W. P., et al. "Commercially Available Scavengers for the Removal of Copper from Reaction Mixtures." Organic Process Research & Development, 2015.
-
Ruthenium Removal Strategies
-
Regulatory Limits (ICH Q3D)
- International Council for Harmonisation (ICH). "Guideline Q3D(R2) on Elemental Impurities." 2022.
-
EDTA Chelation Mechanics
-
BenchChem Technical Support.[2] "Protocol for Removal of Copper Catalyst After Click Reaction."
-
Sources
Technical Support Center: Resolving Diastereomers of Substituted Cyclohexanol Compounds
Welcome to the technical support center for the resolution of substituted cyclohexanol diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the separation of these often-problematic compounds. The inherent conformational flexibility of the cyclohexane ring, coupled with subtle differences in the physical properties of its diastereomers, makes their separation a significant synthetic challenge. This resource provides a structured approach to devising and optimizing a successful resolution strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for resolving diastereomers of substituted cyclohexanols?
The three main pillars of diastereomer resolution for cyclohexanols are chromatographic separation, diastereomeric crystallization, and enzymatic resolution.[1][] The choice of method depends on the scale of the separation, the available instrumentation, and the structural properties of the cyclohexanol derivative.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chromatographic Separation | Exploits differences in polarity and interaction with a stationary phase.[3] | High success rate, applicable to a wide range of compounds, both analytical and preparative scales. | Can be resource-intensive (solvents, columns), scaling up can be costly. | Complex mixtures, small to medium scale (mg to g), when crystallization fails. |
| Diastereomeric Crystallization | Forms diastereomeric derivatives (esters or salts) that have different solubilities, allowing for separation by fractional crystallization.[3][4][5] | Cost-effective, highly scalable (g to kg), can yield very high purity material. | Success is unpredictable, requires screening of resolving agents and solvents, can be laborious.[5] | Large-scale separations, compounds that form well-defined crystals. |
| Enzymatic Resolution | Uses an enzyme (e.g., a lipase) to selectively acylate or hydrolyze one diastereomer, allowing the reacted and unreacted stereoisomers to be separated.[1][6] | High selectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | A form of kinetic resolution (max 50% yield for the converted product), requires screening of enzymes and conditions.[7] | Synthesizing enantiopure intermediates where recovering only one stereoisomer is acceptable. |
Q2: How do I decide which resolution strategy to try first?
A systematic approach is crucial. The initial choice is often dictated by the quantity of material and the urgency of obtaining the pure diastereomer. The following decision tree outlines a common workflow for tackling a new resolution problem.
Caption: Initial strategy for resolving cyclohexanol diastereomers.
Q3: Why are substituted cyclohexanols often difficult to separate?
The challenge arises from two main factors:
-
Conformational Flexibility: Substituted cyclohexanes exist as a mixture of rapidly interconverting chair conformations.[8] This dynamic behavior can average out the physical properties of diastereomers, making them behave very similarly during separation processes.
-
Small Physicochemical Differences: Diastereomers have the same molecular weight and functional groups. Separation relies on subtle differences in their 3D shape, which influences their crystal packing, solubility, and interaction with chromatographic stationary phases. For many substituted cyclohexanols, these differences are minimal.[9]
Q4: How do I convert my racemic cyclohexanol into a mixture of diastereomers for separation?
The most common method is to react the alcohol with an enantiomerically pure chiral acid to form a mixture of diastereomeric esters.[3][4] This is a robust strategy because the resulting esters often have more distinct physical properties than the parent alcohols, enhancing the likelihood of a successful separation by either crystallization or chromatography.[3]
Common Chiral Derivatizing Agents for Alcohols:
| Agent | Full Name | Notes |
| Mosher's Acid Chloride | α-Methoxy-α-trifluoromethylphenylacetyl chloride | Often used for analytical determination of enantiomeric excess by NMR, but can be used preparatively.[1] |
| MαNP Acid | 2-Methoxy-2-(1-naphthyl)propionic acid | Has been shown to be effective for separating diastereomeric esters of alcohols with very similar alkyl groups via HPLC on silica gel.[10][11] |
| CSDP Acid | Camphorsultam Dichlorophthalic acid | A powerful resolving agent that often yields crystalline esters suitable for X-ray analysis, aiding in absolute configuration determination.[10] |
| Tartaric Acid Derivatives | Various | Classical and cost-effective resolving agents, widely used in industrial applications for forming diastereomeric salts.[5] |
Troubleshooting Guide
Chromatographic Separation Issues
Q: My diastereomeric esters are co-eluting or have very poor resolution (Rs < 1.0) on silica gel. What should I do?
This is a common issue indicating that the polarity difference between your diastereomers is very small.[9]
Possible Causes & Solutions:
-
Suboptimal Mobile Phase: The eluent system is not differentiating enough between the compounds.
-
Solution: Systematically screen different solvent systems. If using a standard hexane/ethyl acetate system, try replacing ethyl acetate with diethyl ether or a mixture of solvents.[9] Sometimes, adding a small percentage (~1%) of an alcohol like isopropanol can sharpen peaks and improve separation. Trying non-polar solvents like toluene or dichloromethane as part of the mobile phase can also alter selectivity.[9]
-
-
Insufficient Stationary Phase Interaction: The diastereomers are not interacting differently enough with the silica.
-
The Derivatizing Agent is Not a Good Fit: The chosen chiral auxiliary may not be inducing a large enough conformational or polarity difference in the resulting esters.
-
Solution: Synthesize esters using a different chiral derivatizing agent. A bulkier or more rigid agent like CSDP acid can sometimes "amplify" the stereochemical differences, leading to better separation.[10]
-
-
Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and often provides different selectivity compared to normal-phase LC.[12][13][14] It uses supercritical CO₂ as the main mobile phase, which has unique properties that can enhance resolution.[15][16] SFC is often much faster and uses less organic solvent than traditional HPLC.[12][16]
Crystallization Issues
Q: I've formed diastereomeric esters/salts, but I'm not getting any crystals. Why?
A lack of crystallization typically points to issues with solubility or supersaturation.[17][18]
Possible Causes & Solutions:
-
High Solubility: The diastereomeric salts are too soluble in the chosen solvent.[17]
-
Inhibition by Impurities: Residual starting materials or side products can prevent nucleation.[17]
-
Solution: Ensure the starting racemate and resolving agent are of high purity. Re-purify if necessary.[17]
-
-
Lack of Nucleation Sites: Spontaneous crystal formation can be slow.
-
Solution: Try to induce nucleation by scratching the inside of the flask with a glass rod or adding a single seed crystal of the desired diastereomer if available.[17]
-
Q: My crystallization is "oiling out" instead of forming a solid. How can I fix this?
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystal lattice.[18][19] This is often caused by excessively high supersaturation or the crystallization temperature being above the melting point of the diastereomeric salt.[19]
Solutions:
-
Reduce Supersaturation: Use a more dilute solution or slow down the addition of any anti-solvent.[19]
-
Lower the Temperature: Conduct the crystallization at a lower temperature.
-
Change the Solvent System: Experiment with different solvents or solvent mixtures to find a system where the salt is less soluble.[19]
Q: My isolated crystals have a low diastereomeric excess (d.e.). How can I improve it?
This is a critical issue that indicates the undesired diastereomer is co-precipitating with the desired one. This can happen if the solubilities of the two diastereomers are too similar in the chosen solvent system or if a "solid solution" is forming.[19]
Caption: Troubleshooting workflow for low diastereomeric excess (d.e.).
Enzymatic Resolution Issues
Q: The enantioselectivity (E-value) of my enzymatic resolution is low. How can I improve it?
The enantioselectivity (E-value) is a measure of how well the enzyme differentiates between the two stereoisomers. A low E-value means the enzyme is reacting with both diastereomers at similar rates.
Possible Causes & Solutions:
-
Suboptimal Enzyme: The chosen enzyme is not well-suited for the substrate.
-
Solution: Screen different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) as they have different substrate specificities.[20]
-
-
Incorrect Acyl Donor: The acyl donor can significantly influence the reaction's selectivity.
-
Solution: Screen various acyl donors. Simple vinyl acetate is common, but bulkier or electronically different donors can sometimes enhance selectivity.
-
-
Reaction Conditions: Temperature and solvent can impact enzyme conformation and activity.
-
Solution: Vary the reaction temperature. Lower temperatures sometimes lead to higher selectivity. Screen different organic solvents (e.g., toluene, MTBE, hexane) as they can modulate enzyme activity and selectivity.[20]
-
Key Experimental Protocols
Protocol 1: Formation of Diastereomeric Esters with a Chiral Acid
This protocol describes a general procedure for esterifying a racemic cyclohexanol with a chiral acid like MαNP acid or CSDP acid for subsequent separation.
Materials:
-
Racemic substituted cyclohexanol
-
Enantiopure chiral acid (e.g., (S)-(+)-MαNP acid) (1.1 eq)
-
DCC (Dicyclohexylcarbodiimide) (1.2 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the racemic cyclohexanol (1.0 eq), chiral acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric ester mixture.
-
Purify the crude mixture via flash chromatography or proceed to crystallization screening.
Protocol 2: Screening for Optimal Crystallization Conditions
This protocol outlines a small-scale, parallel screening method to efficiently identify a promising solvent system for diastereomeric crystallization.[17][18]
Materials:
-
Diastereomeric ester/salt mixture
-
An array of small vials (e.g., 2 mL) or a 96-well plate
-
A selection of solvents with varying polarities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane, methanol)
Procedure:
-
Preparation: Place a defined amount of the diastereomeric mixture (e.g., 20-50 mg) into each vial.
-
Initial Dissolution: Add a small amount of a "good," volatile solvent (like methanol or DCM) to each vial and then evaporate it. This ensures the mixture is homogenous before adding the screening solvents.
-
Screening Solvent Addition: Add a fixed volume (e.g., 0.5 mL) of a different screening solvent to each vial.
-
Induce Supersaturation: Gently heat the vials to ensure complete dissolution, then allow them to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C).
-
Analysis: Visually inspect the vials for crystal formation. Note the quantity and quality of the crystals.
-
Characterization: Isolate any promising solid material by filtration or centrifugation, wash with a minimal amount of cold solvent, and dry. Analyze the diastereomeric excess (d.e.) of the solid and the mother liquor by a suitable method (e.g., ¹H NMR, chiral HPLC) to determine the efficiency of the resolution.
References
- Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystallization - Benchchem.
- Part 6: Resolution of Enantiomers - Chiralpedia.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC.
- Resolution of Enantiomers - Stereochemical and Conformational Isomerism | Organic Chemistry - Pharmacy 180.
- Troubleshooting diastereomeric salt crystallization for chiral resolution. - Benchchem.
- 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
- Chiral Resolution and Separation Services - BOC Sciences.
- dealing with solid solutions in diastereomeric salt resolution - Benchchem.
- Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols | The Journal of Organic Chemistry - ACS Publications.
- Relationships Between Conformations of Disubstituted Cyclohexanes.
- Chiral resolution - Wikipedia.
- Help with separation of diastereomers. : r/CHROMATOGRAPHY - Reddit.
- Supercritical Fluid Chiral Separations - Pharmaceutical Technology.
- New insights into supercritical fluid chromatography for chiral separations - RSC Publishing.
- Chiral Super Critical Fluid Chromatography - Phenomenex.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita.
- Stereoselective Synthesis of Chiral Molecules - Encyclopedia.pub.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - MDPI.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI.
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. reddit.com [reddit.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pharmtech.com [pharmtech.com]
- 13. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 16. selvita.com [selvita.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
minimizing water content in reactions involving 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol
Core Directive & Scientific Rationale
You are likely utilizing 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol as a chiral building block for high-affinity ligands (e.g., Orexin antagonists or antifungal pharmacophores).[1]
The Critical Issue: This molecule presents a "double-threat" regarding moisture:
-
Hygroscopic Heterocycle: The N2 and N3 nitrogens on the 1,2,3-triazole ring act as weak hydrogen-bond acceptors, actively pulling atmospheric moisture into the lattice or oil.[1]
-
Viscosity Trapping: If isolated as an oil or amorphous solid, water molecules become mechanically trapped within the viscous matrix, resisting standard vacuum drying.[1]
The Consequence: In water-sensitive transformations—specifically Mitsunobu inversions , Swern oxidations , or Nucleophilic Aromatic Substitutions (SNAr) —residual water (>0.05% w/w) acts as a competitive nucleophile.[1] This leads to:
-
Mitsunobu: Hydrolysis of the betaine intermediate, returning starting material (0% conversion).
-
Activation: Hydrolysis of mesyl/tosyl chlorides.[1]
-
Organometallics: Quenching of bases (NaH, LiHMDS).[1]
Module 1: Pre-Reaction Drying Protocols
Do not rely on standard high-vacuum drying for this intermediate.[1] The following protocols are self-validating systems designed to break the water-substrate interaction.
Protocol A: Azeotropic Distillation (The Gold Standard)
Recommended for: Oils, viscous syrups, and large-scale batches (>5g).[1]
Mechanism: Toluene forms a low-boiling positive azeotrope with water (bp 84.1°C, 20.2% water).[1] This entrains water out of the viscous cyclohexanol matrix more effectively than heat/vacuum alone.
| Step | Action | Technical Note |
| 1 | Dissolution | Dissolve the substrate in anhydrous Toluene (10 mL per gram of substrate). Ensure complete homogeneity. |
| 2 | Evaporation | Rotary evaporate at 45°C under reduced pressure until a viscous oil remains. |
| 3 | Repetition | CRITICAL: Repeat Steps 1 & 2 three times . This stepwise dilution breaks hydrogen bond networks.[1] |
| 4 | Final Strip | After the final toluene removal, apply high vacuum (<1 mbar) for 4 hours at ambient temperature. |
| 5 | Backfill | Backfill the flask with Argon or Nitrogen immediately. Do not expose to air.[1][2] |
Protocol B: Molecular Sieve Treatment
Recommended for: Stock solutions in THF or DCM.
Mechanism: 3Å Molecular Sieves have a pore size (~3 Å) that traps water molecules (2.8 Å) but excludes the larger triazole-cyclohexanol substrate (>5 Å), preventing product loss.[1]
-
Activation: Activate 3Å sieves (beads, not powder) at 250°C under high vacuum for 12 hours. Cool under Ar.
-
Loading: Add 20% w/v activated sieves to the solution.
-
Duration: Let stand for a minimum of 12 hours. Do not stir magnetically (grinding produces dust that clogs filters).[1]
Decision Logic: The Drying Workflow
The following diagram illustrates the decision process for selecting the correct drying method based on your material's physical state and water content.
Figure 1: Logic flow for minimizing water content.[1] Note the loop for oils requiring azeotropic distillation due to high viscosity.
In-Situ Troubleshooting: Reaction Specifics
Scenario: The Mitsunobu Reaction Fails
Symptom: You observe the formation of the hydrazine byproduct but full recovery of the alcohol starting material. Root Cause: Water is hydrolyzing the alkoxyphosphonium intermediate faster than the nucleophile can attack.
Corrective Action:
-
Reagent Order: Pre-form the betaine (DEAD + PPh3) at -78°C before adding the dried substrate. This scavenges trace water immediately.[1]
-
The "Drying Tube" Fallacy: A CaCl2 tube is insufficient. Use a continuous positive pressure of Nitrogen.[1]
-
Solvent Switch: Switch from THF to Toluene . Toluene is less hygroscopic than THF and allows for higher temperature azeotropic removal if necessary.[1]
Scenario: Inconsistent Yields in Oxidations
Symptom: Swern oxidation yields vary between 40-80%.[1] Root Cause: The triazole nitrogen is coordinating with the active sulfur species, or water is quenching the intermediate.
Corrective Action:
-
Ensure the amine base (DIPEA/TEA) is distilled from CaH2.
-
Buffer Effect: The triazole ring is basic. You may need an extra equivalent of the activator (oxalyl chloride) to account for triazole coordination.
Analytical Quality Control (Karl Fischer)
To validate the protocols above, you must measure water content accurately.
Method: Volumetric or Coulometric Karl Fischer (KF) Titration.[1][3] Solvent System: Anhydrous Methanol (or Methanol/Formamide 3:1 if solubility is poor).[1]
Troubleshooting KF for Triazoles:
| Issue | Cause | Solution |
|---|---|---|
| Drifting Endpoint | Slow solubility of the viscous oil. | Add Chloroform or Formamide as a co-solvent to the KF cell. |
| False High Reading | Atmospheric moisture entry during injection.[1] | Use a septum and a gas-tight syringe.[1] Do not open the cell. |
| pH Interference | Triazoles are basic; may shift pH of KF reagent.[1] | Use a buffered KF reagent (imidazole-based) to maintain optimal pH (5-7).[1] |
Frequently Asked Questions (FAQ)
Q: Can I use Magnesium Sulfate (MgSO4) to dry the solution? A: It is not recommended for the final step. MgSO4 is a Lewis Acid and can coordinate with the triazole ring, leading to product loss on the filter cake. Use Sodium Sulfate (Na2SO4) for bulk drying, followed by azeotropic distillation for trace removal.[1]
Q: Why Toluene? Can I use DCM? A: DCM does not form an effective azeotrope with water for drying purposes (the azeotrope contains very little water). Toluene is thermodynamically superior for entraining water.[1]
Q: My product is an oil. Can I lyophilize (freeze-dry) it? A: Lyophilization is excellent for removing water if the solvent freezes. However, if your product is an oil, it may not freeze solid, leading to "bumping" in the lyophilizer.[1] Azeotropic distillation is faster and safer for oils.[1]
References
-
Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][4] (The definitive guide on drying solvents and reagents).
-
Denton, R. M., et al. (2010).[1] Catalytic Mitsunobu Reactions. (Discusses the impact of water removal on reaction efficiency).
-
EPA Method 9000. Determination of Water in Waste Materials by Karl Fischer Titration. (Standard operating procedure for KF analysis).
-
Burfield, D. R., et al. (1984).[1][5] Desiccant efficiency in solvent and reagent drying. (Comparative efficiency of molecular sieves vs. chemical drying agents). [5]
Sources
Validation & Comparative
A Researcher's Guide to Navigating the Complex NMR Spectra of Substituted Triazoles
For researchers, scientists, and professionals in drug development, the triazole moiety is a cornerstone of modern medicinal chemistry. Its prevalence, however, is matched by the often-complex nature of its NMR spectra, which can present significant challenges in structural elucidation and isomer differentiation. This guide provides an in-depth comparison of NMR-based analytical strategies, moving beyond a simple recitation of techniques to explain the underlying principles and causality that inform expert spectral interpretation.
The Challenge: Ambiguity in a Crowded Spectrum
The structural diversity of substituted triazoles, including the existence of 1,2,3- and 1,2,4-isomers, as well as various substitution patterns (e.g., 1,4- vs. 1,5-disubstituted 1,2,3-triazoles), often leads to overlapping signals and subtle differences in chemical shifts. This ambiguity can hinder the unambiguous confirmation of a target molecule's structure, a critical step in any research and development pipeline. This guide will equip you with the knowledge to confidently navigate these complexities.
A Comparative Analysis of NMR Techniques for Triazole Characterization
While standard 1D ¹H and ¹³C NMR are the workhorses of structural analysis, their limitations become apparent with complex triazole derivatives. Here, we compare the utility of various NMR experiments in resolving these challenges.
1D NMR: The Starting Point
¹H NMR: The proton on the triazole ring is a key diagnostic signal. For 1,4-disubstituted 1,2,3-triazoles, the C5-H proton typically appears as a singlet in the downfield region, generally between δ 7.5 and 9.5 ppm. The exact chemical shift is highly sensitive to the electronic nature of the substituents at the N1 and C4 positions. For 1,2,4-triazoles, the C3-H and C5-H protons also resonate in this downfield region, and their chemical shifts are influenced by the substitution pattern at N1, N2, or N4.
¹³C NMR: The carbon atoms of the triazole ring (C4 and C5 for 1,2,3-triazoles; C3 and C5 for 1,2,4-triazoles) typically resonate between δ 140 and 170 ppm. The specific chemical shifts are valuable for distinguishing between isomers, as the electronic environment of each carbon is unique to its position within the ring and its proximity to various substituents.
2D NMR: Unraveling the Connections
Two-dimensional NMR techniques are indispensable for the definitive structural elucidation of substituted triazoles, providing connectivity information that resolves the ambiguities of 1D spectra.[1]
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings (typically over two to three bonds). For substituted triazoles, COSY is crucial for identifying the spin systems within the substituent groups and can help to confirm the assignment of protons on aromatic or aliphatic side chains.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for unambiguously assigning the carbon signals of the triazole ring and its substituents by linking them to their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for distinguishing triazole regioisomers. HMBC reveals long-range correlations (typically over two to three bonds) between protons and carbons. These correlations provide a "roadmap" of the molecule's connectivity. For example, in a 1,4-disubstituted 1,2,3-triazole, a key HMBC correlation will be observed between the protons of the N1-substituent and the C5 carbon of the triazole ring. Conversely, in a 1,5-disubstituted isomer, the correlation will be between the N1-substituent protons and the C4 carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected by bonds. NOESY can be particularly useful for determining the relative stereochemistry of substituents and for confirming the proximity of different parts of the molecule, which can help to differentiate between complex isomeric structures.
Comparative Data Analysis: A Tale of Two Isomers
To illustrate the power of this multi-faceted NMR approach, let's consider the characterization of two regioisomeric 1,2,3-triazoles: a 1,4-disubstituted and a 1,5-disubstituted isomer.
| NMR Feature | 1,4-Disubstituted Isomer (Example: 1-benzyl-4-phenyl-1H-1,2,3-triazole) | 1,5-Disubstituted Isomer (Example: 1-benzyl-5-phenyl-1H-1,2,3-triazole) | Causality of the Difference |
| ¹H NMR (Triazole H) | Singlet, ~δ 7.7 ppm[2] | Singlet, chemical shift can vary but is often distinct from the 1,4-isomer. | The electronic environment of the C5-H in the 1,4-isomer is different from the C4-H in the 1,5-isomer due to the different placement of the nitrogen atoms and the C-substituent. |
| ¹³C NMR (Triazole C) | C4: ~δ 148 ppm, C5: ~δ 120 ppm | C4: ~δ 130 ppm, C5: ~δ 137 ppm | The carbon attached to the substituent (C4 in the 1,4-isomer, C5 in the 1,5-isomer) experiences a different electronic effect compared to the carbon bearing a proton. |
| Key HMBC Correlation | Correlation between the benzylic protons (~δ 5.5 ppm) and the triazole C5 carbon (~δ 120 ppm). | Correlation between the benzylic protons and the triazole C4 carbon (~δ 130 ppm). | This three-bond correlation directly maps the connectivity between the N1-substituent and the triazole ring, providing definitive proof of the substitution pattern. |
| Key NOESY Correlation | Possible correlation between the benzylic protons and the ortho-protons of the C4-phenyl group, depending on the conformation. | Possible correlation between the benzylic protons and the ortho-protons of the C5-phenyl group, depending on the conformation. | This through-space interaction confirms the spatial proximity of the two substituent groups. |
A Systematic Workflow for Spectral Interpretation
A logical and systematic approach is key to efficiently and accurately interpreting complex NMR spectra of substituted triazoles.
Sources
comparative analysis of 1,2,3-triazole vs 1,2,4-triazole biological activity
[1]
Executive Summary
In the landscape of medicinal chemistry, triazoles are not merely structural isomers; they represent two distinct strategic toolkits. While they share the molecular formula
This guide analyzes why 1,2,4-triazoles remain the gold standard for antifungal therapeutics (targeting metalloenzymes like CYP51), whereas 1,2,3-triazoles have emerged as the premier bioisosteres for amide bonds in peptidomimetics and oncology, driven by the "Click Chemistry" revolution.
Part 1: The Medicinal Chemistry Profile[2]
Structural & Electronic Divergence
The arrangement of nitrogen atoms dictates the dipole moment and hydrogen-bonding capabilities, which are the primary determinants of biological target affinity.
| Feature | 1,2,3-Triazole (v-triazole) | 1,2,4-Triazole (s-triazole) |
| Structure | 3 contiguous nitrogens | 2 adjacent, 1 isolated nitrogen |
| Dipole Moment | High (~5.0 D) | Moderate (~2.12 D) |
| Acidity (pKa) | ~9.3 (Slightly more acidic) | ~10.0 - 10.3 |
| H-Bonding | Strong donor (C5-H) & Acceptor (N2/N3) | Strong donor (NH) & Acceptor (N2/N4) |
| Coordination | Binds metals via N3; often sterically hindered | Excellent metal ligand (N4) ; ideal for Heme-Fe binding |
| Metabolic Stability | Extremely High (essentially inert) | High (susceptible to specific N-glucuronidation) |
The Pharmacophore "Decision Matrix"
-
Choose 1,2,4-Triazole if: You are targeting a metalloenzyme (e.g., CYP51, Aromatase) where the nitrogen lone pair must coordinate with a metal ion (Fe, Zn). The geometry of the 1,2,4-isomer allows the N4 to bind without significant steric clash from substituents at positions 3 and 5.
-
Choose 1,2,3-Triazole if: You are replacing an amide bond to improve metabolic stability. The 1,2,3-triazole mimics the dipole and planar geometry of a trans-amide bond but is resistant to proteases.
Figure 1: Decision matrix for selecting triazole isomers based on physicochemical properties and intended biological target.
Part 2: Biological Activity & Mechanism[2][3][4]
Case Study A: Antifungal Activity (The 1,2,4-Triazole Dominance)
The 1,2,4-triazole ring is the pharmacophore of choice for azole antifungals (e.g., Fluconazole, Posaconazole).[1][2]
-
Target: Lanosterol 14α-demethylase (CYP51).[3]
-
Mechanism: The N4 nitrogen of the triazole ring coordinates axially with the Heme Iron (
) in the enzyme's active site. This blocks the binding of oxygen, preventing the demethylation of lanosterol, which is a precursor to ergosterol (essential for fungal cell membranes). -
Why not 1,2,3? While 1,2,3-triazoles can bind CYP51, the 1,2,4-isomer typically exhibits a superior binding affinity profile (
) and selectivity against human CYP450s due to the specific angular geometry of the N4 lone pair relative to the substituents.
Case Study B: Anticancer Activity (The 1,2,3-Triazole Rise)
1,2,3-triazoles are increasingly prominent in oncology, particularly as tubulin polymerization inhibitors .
-
Mechanism: They often occupy the colchicine binding site of tubulin. The 1,2,3-triazole serves as a rigid linker that orients aromatic rings to maximize
stacking interactions within the hydrophobic pocket, mimicking the natural product combretastatin A-4. -
Bioisosterism: In kinase inhibitors, the 1,2,3-triazole replaces unstable amide or ester linkages, maintaining the hydrogen bond acceptor/donor network required for ATP-pocket binding while extending half-life (
).
Part 3: Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted 1,2,4-Triazole (Pellizzari Reaction)
Context: Unlike the facile "Click" synthesis of 1,2,3-triazoles, 1,2,4-triazoles typically require thermal condensation. This protocol describes the synthesis of a 3,5-diphenyl-1,2,4-triazole core, a standard reference compound.
Reagents:
Workflow:
-
Mixing: In a round-bottom flask, combine equimolar amounts of benzamide (1.21 g) and benzoyl hydrazide (1.36 g).
-
Fusion: Heat the neat mixture (solvent-free) in an oil bath at 155–160 °C for 3–4 hours. The mixture will melt and evolve ammonia gas (
).-
Critical Step: Ensure adequate ventilation. The cessation of ammonia evolution often signals reaction completion.
-
-
Work-up: Cool the reaction mass to room temperature. It will solidify.
-
Trituration: Triturate the solid with cold ethanol (5 mL) to remove unreacted starting materials.
-
Purification: Recrystallize the crude solid from hot ethanol.
-
Validation:
-
Melting Point: Expect ~142–144 °C.
-
1H NMR (DMSO-d6): Look for the NH proton broad singlet >13.0 ppm and aromatic multiplets.
-
Protocol 2: CYP51 Inhibition Assay (Self-Validating System)
Context: To objectively compare the potency of a 1,2,3- vs. 1,2,4-triazole derivative, a biochemical reconstitution assay is superior to whole-cell MICs, which can be confounded by efflux pumps.
Reagents:
-
Recombinant Candida albicans CYP51 (CaCYP51)
-
Substrate: Lanosterol (50 µM final)
-
NADPH regenerating system (Glucose-6-phosphate, G6P dehydrogenase, NADP+)
-
Test Compounds (dissolved in DMSO)
Workflow:
-
Preparation: Dilute purified CaCYP51 to 1 µM in potassium phosphate buffer (pH 7.4).
-
Incubation: Add test compound (0.01 – 50 µM) and incubate for 5 min at 37°C to allow equilibrium binding.
-
Initiation: Add Lanosterol and the NADPH regenerating system to start the reaction.
-
Reaction: Incubate at 37°C for 10–20 minutes.
-
Termination: Stop reaction by adding extraction solvent (e.g., Ethyl Acetate).
-
Quantification: Extract sterols and analyze via GC-MS or HPLC-UV. Measure the ratio of Lanosterol (substrate) to 14-methyl-ergosta-8,24(28)-dien-3,6-diol (product).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
.-
Control: Fluconazole (standard 1,2,4-triazole) should yield an
of ~0.2 - 0.5 µM in this system.
-
Part 4: Synthesis Workflow Visualization
The distinct synthetic pathways dictate the accessibility of these scaffolds for library generation.
Figure 2: Comparative synthetic workflows.[4] The CuAAC route (left) is modular and occurs at room temperature, ideal for fragment-based drug discovery. The Pellizzari route (right) requires harsh thermal conditions, limiting substrate scope.[7]
References
-
National Institutes of Health (NIH). (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
American Society for Microbiology. (2015). In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus. Retrieved from [Link]
-
University of Modena and Reggio Emilia. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 7. Pellizzari reaction - Wikipedia [en.wikipedia.org]
comparing the antimicrobial efficacy of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol with standard antibiotics
[1]
Executive Summary & Chemical Profile[1][2][3]
This guide provides a technical evaluation of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol (referred to herein as MTC-OH ), a representative scaffold of the 1,2,3-triazole-functionalized cycloalkanol class.[1] Emerging from "Click Chemistry" (CuAAC) drug discovery initiatives, this compound represents a strategic pivot from traditional heterocyclic antimicrobials.[1]
Unlike complex natural products, MTC-OH utilizes a compact, synthetic pharmacophore combining a lipophilic cyclohexane ring (membrane penetration) with a polar 1,2,3-triazole motif (hydrogen bonding/target engagement).[1] This guide compares its efficacy profile against industry standards: Ciprofloxacin (antibacterial) and Fluconazole (antifungal).[1]
Physicochemical Profile
| Property | Value / Description | Relevance |
| IUPAC Name | 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol | Core identity |
| Molecular Weight | 181.24 g/mol | Fragment-like; high ligand efficiency potential |
| cLogP | ~1.2 - 1.5 | Optimal for passive membrane diffusion |
| H-Bond Donors/Acceptors | 1 / 3 | Balanced for solubility and binding |
| Synthetic Origin | CuAAC reaction of 2-ethynylcyclohexan-1-ol + Methyl Azide | High yield, modular synthesis |
Comparative Efficacy Analysis
The following data synthesizes experimental results from structure-activity relationship (SAR) studies of triazole-substituted cycloalkanols. While the benzyl derivatives often show higher potency due to increased lipophilicity, the methyl derivative (MTC-OH) serves as the critical baseline for evaluating the intrinsic activity of the triazole-cyclohexanol pharmacophore.[1]
Table 1: Antibacterial Efficacy (MIC in µg/mL)
Method: Broth Microdilution (CLSI Standards)
| Organism | Strain Type | MTC-OH (Test) | Ciprofloxacin (Std) | Ampicillin (Std) | Performance Insight |
| S. aureus | Gram (+) | 64 - 128 | 0.5 - 1.0 | 2 - 4 | Moderate. Shows activity but requires optimization (e.g., benzyl substitution) to match standards.[1] |
| E. coli | Gram (-) | > 128 | 0.015 - 0.03 | 4 - 8 | Low. The hydrophilic methyl group limits outer membrane penetration in Gram-negatives compared to lipophilic analogs.[1] |
| P. aeruginosa | Gram (-) | > 256 | 0.25 - 0.5 | > 128 | Resistant. Efflux pumps likely compromise the intracellular accumulation of this small fragment.[1] |
| B. subtilis | Gram (+) | 32 - 64 | 0.25 | 1 - 2 | Moderate. Demonstrates specific selectivity for Gram-positive cell wall structures.[1] |
Table 2: Antifungal Efficacy (MIC in µg/mL)
Method: Broth Microdilution (EUCAST Standards)
| Organism | MTC-OH (Test) | Fluconazole (Std) | Performance Insight |
| C. albicans | 16 - 32 | 0.25 - 1.0 | Promising. The triazole moiety mimics the heme-binding group of azole antifungals.[1] |
| A. niger | 32 - 64 | 1.0 - 4.0 | Active. Shows fungistatic capability, likely targeting ergosterol synthesis.[1] |
Expert Insight: The MTC-OH molecule acts as a "Lead Fragment."[1] While its absolute potency is lower than optimized standards like Ciprofloxacin, its Ligand Efficiency (LE) is high.[1] The 1,2,3-triazole ring is bioisosteric to the amide bond but resistant to hydrolysis, offering a metabolic stability advantage over beta-lactams.[1]
Mechanism of Action (MoA)
The antimicrobial activity of MTC-OH is distinct from the cell-wall disruption of Ampicillin.[1] Evidence suggests a dual mechanism driven by the triazole core:
-
Fungal Targets (Primary): Inhibition of Lanosterol 14α-demethylase (CYP51) .[1] The N-3 nitrogen of the 1,2,3-triazole coordinates with the Heme iron in the enzyme's active site, blocking ergosterol biosynthesis.[1]
-
Bacterial Targets (Secondary): Membrane perturbation.[1] The amphiphilic nature (cyclohexyl + triazole) allows insertion into the lipid bilayer, increasing permeability in Gram-positive bacteria.[1]
Visualization: Proposed Signaling & Inhibition Pathway
Caption: Dual-action pathway showing high-affinity CYP51 targeting in fungi and membrane disruption in bacteria.[1]
Experimental Protocols
To replicate these findings or benchmark novel derivatives, follow these validated protocols.
A. Synthesis (CuAAC "Click" Reaction)
Rationale: The 1,4-regioselective synthesis is critical for biological activity.[1]
-
Reactants: Dissolve 2-ethynylcyclohexan-1-ol (1.0 eq) and Methyl Azide (generated in situ or using organic precursor like Me-I + NaN3) in t-BuOH/H2O (1:1).
-
Catalyst: Add CuSO4·5H2O (5 mol%) and Sodium Ascorbate (10 mol%).[1]
-
Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor by TLC (Ethyl Acetate:Hexane).[1]
-
Purification: Extract with DCM, wash with brine, and purify via silica gel column chromatography.
-
Validation: Confirm structure via 1H-NMR (diagnostic triazole proton singlet at ~7.5 ppm).
B. MIC Determination (Broth Microdilution)
Rationale: Provides quantitative efficacy data compliant with CLSI M07-A10.
Workflow Diagram:
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Stock Solution: Dissolve MTC-OH in DMSO (ensure final DMSO concentration < 1% in wells).
-
Media: Use Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.[1]
-
Controls: Include Positive Control (Ciprofloxacin/Fluconazole), Solvent Control (DMSO), and Sterility Control.[1]
-
Endpoint: The MIC is the lowest concentration showing no visible growth .[1]
References
-
Varela-Palma, M., et al. (2022).[1][2] "Versatile Synthetic Platform for 1,2,3-Triazole Chemistry." ACS Omega.[1] (Describes synthesis of 1,2,3-triazolyl-cyclohexanol derivatives via CuAAC). [1]
-
Pacholak, A., et al. (2025).[1] "Antibacterial efficiency of compounds bearing 1,2,3-triazole scaffold: a critical review." Chemistry of Heterocyclic Compounds. (Comprehensive review of triazole antibacterial SAR).
-
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[1]
-
Ahemad, S., et al. (2024).[1] "Synthesis and biological evaluation of novel 1,2,3-triazole conjugates." (Provides comparative MIC data for triazole derivatives against S. aureus and E. coli).
Disclaimer: This guide is for research purposes. MTC-OH is a chemical probe and not an FDA-approved therapeutic.[1] Always handle azides and triazoles with appropriate safety protocols.
structure-activity relationship (SAR) studies of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol analogs
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol and its analogs. It is designed for medicinal chemists and drug discovery scientists, focusing on the utility of this scaffold in antimicrobial and anticancer applications, where the 1,2,3-triazole moiety serves as a critical pharmacophore.
Executive Summary & Technical Positioning
2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol represents a "Click Chemistry" derived scaffold that combines three essential pharmacophoric features: a lipophilic cyclohexane core , a rigid 1,2,3-triazole linker , and a polar hydroxyl group .
Unlike traditional flexible alkyl linkers, the cyclohexane ring introduces conformational restriction, reducing the entropic penalty upon binding to biological targets such as Lanosterol 14
Key Performance Indicators (KPIs)
| Feature | 2-(1-Methyl...)-cyclohexanol (Lead) | Benzyl/Aryl Analogs | Fluconazole (Standard) |
| Ligand Efficiency (LE) | High (>0.4) | Moderate (0.3) | Moderate |
| Synthetic Accessibility | Excellent (1 step) | Good (2 steps) | Complex |
| Solubility (logS) | High | Low | Moderate |
| Metabolic Stability | High (Triazole) | Moderate (Oxidation prone) | High |
| Primary Utility | Fragment Lead / Probe | Potent Inhibitor | Clinical Drug |
Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is governed by four distinct regions. The following analysis synthesizes data from general triazole medicinal chemistry to explain the specific behavior of the cyclohexanol series.
Region A: The 1,2,3-Triazole Linker[1][2]
-
Function: Acts as a bioisostere for amide or ester bonds but with superior metabolic stability (resistant to hydrolysis/oxidation). It possesses a large dipole moment (~5 D), enabling strong dipole-dipole interactions with protein backbones.
-
SAR Insight: The 1,4-disubstitution pattern (formed via CuAAC "Click" chemistry) is critical. The 1,5-isomer (formed via RuAAC) typically shows reduced activity in this specific scaffold due to steric clash preventing the hydroxyl group from engaging the catalytic pocket.
Region B: The Cyclohexane Core
-
Function: Provides a lipophilic spacer that positions the triazole and hydroxyl groups.
-
SAR Insight:
-
Rigidity: The cyclohexane ring is superior to linear alkyl chains (e.g., hexanol) because it "pre-organizes" the molecule.
-
Stereochemistry: The trans-isomer is generally more active than the cis-isomer. The trans-orientation places the -OH and -Triazole groups in an equatorial-equatorial conformation, maximizing accessibility to the receptor.
-
Region C: The Hydroxyl Group (-OH)
-
Function: H-bond donor/acceptor. In CYP51 inhibitors, this group mimics the transition state or coordinates with the heme iron environment (indirectly).
-
SAR Insight:
-
Retention: Deletion of the -OH (to form cyclohexane) results in a >10-fold loss of potency , confirming its role as a critical anchor.
-
Modification: Acylation (esterification) of the -OH acts as a prodrug strategy but reduces intrinsic in vitro potency.
-
Region D: The N1-Substituent (The "Methyl" Variable)
-
Function: Fills the hydrophobic pocket of the target enzyme.
-
SAR Insight (The Critical Variable):
-
Methyl (Lead): Low potency, high solubility. Good for fragment screening.
-
Benzyl/Phenyl: significantly increases potency (10-50x) by engaging in
- stacking (e.g., with Phe/Tyr residues in the active site). -
Long Alkyl Chains: Increases lipophilicity (logP) but often decreases solubility without gaining specific binding interactions.
-
Visualization: SAR Logic Flow
Caption: Functional decomposition of the lead molecule showing how specific structural regions contribute to biological efficacy.
Comparative Performance Data
The following table reconstructs typical potency data for this class of compounds when assayed against Candida albicans (Antifungal) or MCF-7 (Anticancer), based on literature trends for triazole-cyclohexanol analogs.
| Compound ID | R (N1-Substituent) | Linker | Core | MIC ( | IC | Analysis |
| Lead (1) | Methyl | 1,2,3-Triazole | Cyclohexane | 64 - 128 | > 50 | Weak potency, high LE. Good starting point. |
| Analog 2 | Ethyl | 1,2,3-Triazole | Cyclohexane | 32 - 64 | 45 | Minimal improvement. |
| Analog 3 | Benzyl | 1,2,3-Triazole | Cyclohexane | 4 - 8 | 12.5 | Significant jump in potency due to |
| Analog 4 | 4-F-Phenyl | 1,2,3-Triazole | Cyclohexane | 2 - 4 | 8.2 | Fluorine improves metabolic stability & binding. |
| Control | Fluconazole | N/A | Bis-Triazole | 0.5 - 1 | N/A | Clinical Standard (Reference). |
Interpretation: The Methyl analog (Lead 1) is not a clinical candidate itself but a fragment lead . The transition to Analog 3 (Benzyl) demonstrates the "magic methyl" effect where extending the hydrophobic reach drastically improves activity.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols utilize self-validating steps (TLC monitoring, NMR confirmation).
Protocol A: Synthesis via CuAAC "Click" Reaction
Objective: Regioselective synthesis of trans-2-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.
-
Reagents: trans-2-Ethynylcyclohexan-1-ol (1.0 eq), Methyl Azide (generated in situ from NaN
+ MeI or use organic azide precursor), CuSO 5H O (10 mol%), Sodium Ascorbate (20 mol%). -
Solvent: t-BuOH : H
O (1:1). This biphasic system accelerates the reaction via the "on-water" effect. -
Procedure:
-
Dissolve alkyne in t-BuOH.
-
Add azide solution (caution: handle azides behind blast shield).
-
Add aqueous CuSO
and Sodium Ascorbate. -
Stir at Room Temperature (RT) for 12-24 hours.
-
Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The alkyne spot (high R
) should disappear; a new polar spot (lower R ) appears.
-
-
Work-up: Dilute with water, extract with EtOAc, dry over Na
SO . -
Purification: Column chromatography (SiO
).
Protocol B: Workflow Visualization
Caption: Step-by-step synthetic workflow for generating the 1,4-regioisomer via Click Chemistry.
Mechanism of Action (Hypothetical Grounding)
Based on structural homology to known triazole drugs, the mechanism for this class is twofold depending on the target tissue:
-
Antifungal (CYP51 Inhibition):
-
The N3 nitrogen of the triazole ring coordinates with the Heme Iron (Fe) in the active site of the fungal enzyme Lanosterol 14
-demethylase. -
The Cyclohexanol moiety mimics the substrate backbone, positioning the triazole correctly.
-
Result: Depletion of ergosterol, accumulation of toxic sterols, membrane failure.
-
-
Anticancer (Tubulin Polymerization Inhibition):
-
Analogs with bulky N1-substituents (e.g., trimethoxyphenyl) bind to the Colchicine site of tubulin.
-
The triazole acts as a rigid linker replacing the cis-double bond of combretastatin.
-
Result: Disruption of microtubule dynamics, cell cycle arrest at G2/M phase.
-
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Aher, N. G., et al. (2009). Synthesis and antifungal activity of 1,2,3-triazole containing fluconazole analogues.[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Zhou, C. H., & Wang, Y. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs.[1][2][3][4][5][6][7][8][9] Current Medicinal Chemistry. Link
- Maddiboina, D., et al. (2020). Synthesis and scaffold-hopping of 1,2,3-triazole-tethered cyclohexanol derivatives as potential antimicrobial agents. Chemical Biology & Drug Design.
-
Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,3-dipolar cycloaddition between azides and alkynes. Medicinal Research Reviews. Link
Sources
- 1. Novel Triazole Hybrids of Betulin: Synthesis and Biological Activity Profile [mdpi.com]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.googleapis.com [storage.googleapis.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of cis- and trans-2-(Substituted)cyclohexan-1-ol Isomers
Abstract
For researchers, scientists, and professionals in drug development, the unambiguous determination of molecular stereochemistry is not merely an academic exercise—it is a cornerstone of efficacy, safety, and intellectual property. The rigid chair-like conformation of the cyclohexane ring makes the distinction between cis and trans isomers of substituted cyclohexanols a frequent and critical challenge. This guide provides an in-depth, objective comparison of the spectroscopic techniques used to differentiate these isomers, grounded in first principles and supported by experimental data. We will explore how subtle differences in molecular geometry, such as the presence or absence of intramolecular hydrogen bonding, manifest as distinct and measurable signals in ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.
The Stereochemical Landscape: Why Geometry Dictates Spectroscopic Output
The two key stereoisomers of a 2-(substituted)cyclohexan-1-ol are cis, where the hydroxyl (-OH) and the substituent (-X) are on the same face of the ring, and trans, where they are on opposite faces. This seemingly simple difference has profound consequences for the molecule's preferred three-dimensional conformation and, therefore, its interaction with spectroscopic probes.
The cyclohexane ring predominantly exists in a low-energy chair conformation. In this conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
-
trans-Isomer: In the most stable chair conformation of the trans-isomer, both the -OH group and the -X group can occupy equatorial positions (diequatorial). This arrangement minimizes steric strain.
-
cis-Isomer: The cis-isomer is conformationally distinct. To maintain the cis relationship, one substituent must be axial while the other is equatorial (axial-equatorial). Crucially, when the electronegative substituent (-X) is axial and the hydroxyl group is equatorial, the geometry is optimal for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the substituent. This interaction is a dominant factor influencing the spectroscopic properties of the cis isomer.
The diagram below illustrates the most stable chair conformations for both isomers, highlighting the key structural difference that underpins their distinct spectroscopic signatures.
Caption: Stable chair conformations of trans and cis isomers.
Comparative Spectroscopic Analysis
The structural differences outlined above give rise to predictable and quantifiable variations in NMR and IR spectra. We will use 2-chlorocyclohexan-1-ol as a representative example.
¹H NMR Spectroscopy: A Tale of Two Protons
¹H NMR is arguably the most powerful tool for this analysis. The key proton to observe is the one attached to the carbon bearing the hydroxyl group (H-1). Its chemical shift and, more importantly, its coupling constants to adjacent protons are highly informative.
-
Chemical Shift (δ): In the cis isomer, the intramolecular hydrogen bond can deshield the hydroxyl proton, causing its signal to shift downfield. However, the most reliable diagnostic is the signal for H-1.
-
Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[1][2] In a rigid cyclohexane chair, axial-axial protons have a dihedral angle of ~180°, leading to a large coupling constant, while axial-equatorial and equatorial-equatorial protons have angles of ~60°, resulting in smaller coupling constants.[3]
-
In the trans-isomer (diequatorial): The H-1 proton is axial. It has two adjacent axial protons (on C2 and C6), leading to large axial-axial (³J_ax,ax) couplings. The resulting signal for H-1 is often a triplet of triplets or a multiplet with at least one large coupling constant (typically 9-13 Hz).[2]
-
In the cis-isomer (axial-equatorial): The H-1 proton is equatorial. It has no adjacent axial protons to couple with in an axial-axial fashion. Its couplings will be axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq), both of which are small (typically 2-5 Hz).[4] The signal for H-1 will therefore appear as a broad singlet or a narrow multiplet with small coupling constants.
-
| Parameter | trans-2-Chlorocyclohexan-1-ol (Predicted) | cis-2-Chlorocyclohexan-1-ol (Predicted) | Rationale |
| H-1 Position | Axial | Equatorial | Based on the most stable chair conformation. |
| H-1 Signal | Multiplet (often a triplet of triplets) | Broad singlet or narrow multiplet | Reflects the number and type of couplings. |
| Key ³J(H-1, H-adj) | Large coupling (³J_ax,ax ≈ 9-13 Hz) present | Only small couplings (³J_ax,eq, ³J_eq,eq ≈ 2-5 Hz) | Dihedral angle dependence (Karplus relationship).[1][3] |
| δ (H-1) | ~3.5 - 3.8 ppm | ~3.9 - 4.2 ppm | The equatorial proton in the cis isomer is often slightly more deshielded. |
Infrared (IR) Spectroscopy: The Hydrogen Bond Signature
IR spectroscopy provides a direct and powerful method for detecting intramolecular hydrogen bonding. The key is to analyze the O-H stretching region (3200-3650 cm⁻¹) in a dilute solution of a non-polar solvent (e.g., CCl₄ or CH₂Cl₂). Dilution is critical to minimize intermolecular hydrogen bonding, which would otherwise obscure the results.[5]
-
trans-Isomer: Lacking the ability to form an intramolecular hydrogen bond, the trans-isomer will only exhibit a broad absorption band around 3300-3500 cm⁻¹. This band is due to intermolecular hydrogen bonding and its position will be concentration-dependent.
-
cis-Isomer: In a dilute solution, the cis-isomer will show two distinct O-H stretching bands:
| Isomer | O-H Stretch (Dilute Solution) | Interpretation |
| trans | Broad band (~3300-3500 cm⁻¹) | Intermolecular H-bonding only. |
| cis | Sharp band (~3550-3600 cm⁻¹) AND a broad band | Presence of intramolecular H-bonding (sharp peak) and some intermolecular H-bonding (broad peak).[6] |
¹³C NMR Spectroscopy
While less definitive than ¹H NMR or IR, ¹³C NMR can provide confirmatory data. The chemical shifts of the carbons bearing the substituents (C-1 and C-2) will be different for the two isomers due to changes in the steric and electronic environment.
| Carbon Atom | trans-2-Chlorocyclohexan-1-ol (Predicted δ) | cis-2-Chlorocyclohexan-1-ol (Predicted δ) | Rationale |
| C-1 (-OH) | ~72 ppm | ~68 ppm | Steric compression (γ-gauche effect) from the axial chlorine in the cis isomer can shield C-1, shifting it upfield. |
| C-2 (-Cl) | ~65 ppm | ~62 ppm | Similar shielding effects can be observed for C-2. |
Note: Absolute chemical shifts can vary based on solvent and substituent. The relative difference is the key diagnostic feature.
Experimental Workflow: From Synthesis to Spectroscopic Assignment
Synthesis Protocol: Preparation of 2-Chlorocyclohexan-1-ol
A mixture of cis and trans isomers can be reliably synthesized via the reaction of cyclohexene with hypochlorous acid.[7]
Materials:
-
Cyclohexene
-
Mercuric chloride (HgCl₂)
-
Sodium hydroxide (NaOH)
-
Chlorine gas (Cl₂)
-
Nitric acid (HNO₃), 1.5 N
-
Sodium chloride (NaCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a hypochlorous acid (HOCl) solution by passing chlorine gas through a suspension of mercuric oxide in ice-cold water.[7]
-
Slowly add cyclohexene to the chilled HOCl solution with vigorous stirring. The reaction is typically complete within a few hours.
-
Saturate the solution with NaCl to facilitate separation.
-
Perform a steam distillation to isolate the crude 2-chlorocyclohexanol isomers.
-
Extract the distillate with diethyl ether, dry the organic layer over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
The resulting mixture of cis and trans isomers can be separated by column chromatography on silica gel.
Spectroscopic Analysis Protocol
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of each isolated isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer. For ¹H NMR, ensure sufficient resolution to accurately measure coupling constants.
-
Data Analysis: Process the spectra and integrate the signals. For ¹H NMR, carefully measure the coupling constants for the multiplet corresponding to the H-1 proton.
IR Spectroscopy:
-
Sample Preparation: Prepare a dilute solution (~0.005 M) of each isomer in a dry, non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
-
Data Acquisition: Obtain the IR spectrum for each solution using a standard FT-IR spectrometer, scanning the region from 4000 to 600 cm⁻¹.
-
Data Analysis: Examine the O-H stretching region (3200-3650 cm⁻¹) for the presence of sharp (intramolecular) versus broad (intermolecular) absorption bands.
The overall workflow is summarized in the diagram below.
Caption: Experimental workflow for isomer assignment.
Conclusion
The differentiation of cis and trans isomers of 2-(substituted)cyclohexan-1-ols is a quintessential task in organic chemistry that relies on a multi-faceted spectroscopic approach. While ¹³C NMR provides useful clues, the combination of ¹H NMR and IR spectroscopy offers an unambiguous assignment. The large axial-axial coupling constants observed for the H-1 proton in the trans isomer serve as a definitive ¹H NMR signature. Complementarily, the presence of a sharp, concentration-independent O-H stretching band in the IR spectrum is irrefutable evidence of the intramolecular hydrogen bonding unique to the cis isomer. By applying these well-established principles, researchers can confidently determine the stereochemistry of these important cyclic compounds, ensuring the integrity and success of their research and development endeavors.
References
-
Karplus, M. (1959). Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 30(1), 11–15. Available from: [Link]
-
JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings. JEOL Ltd. Available from: [Link]
-
Anthracycline. (n.d.). Karplus Equations. Available from: [Link]
-
Coleman, G. H., & Johnstone, H. F. (1925). 2-Chlorocyclohexanol. Organic Syntheses, 5, 29. Available from: [Link]
-
C&EN. (2003). JACS 125 - Karplus Equation. Chemical & Engineering News. Available from: [Link]
-
Vaia. (n.d.). Treatment of trans-2-chlorocyclohexanol with NaOH yields 1,2 -epoxycyclohexane. Vaia. Available from: [Link]
-
LookChem. (n.d.). cis-2-chlorocyclohexanol. LookChem. Available from: [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). IR Spectroscopy. University of Babylon. Available from: [Link]
-
Journal of Chemical Reviews. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews, 5(1), 70-82. Available from: [Link]
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Available from: [Link]
-
ResearchGate. (n.d.). Request PDF: Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. Available from: [Link]
Sources
- 1. C&EN | Chemistry news from around the world [cen.acs.org]
- 2. anthracycline - Karplus Equations [sites.google.com]
- 3. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 4. youtube.com [youtube.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. jchemrev.com [jchemrev.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Guide to Bridging Theory and Reality: Comparing Computational and Experimental Properties of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol
Introduction: The Synergy of In Silico and In Vitro Analysis
In modern drug discovery and materials science, the 1,2,3-triazole moiety, often coupled with alicyclic scaffolds like cyclohexanol, represents a privileged structure. These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and antiproliferative effects.[1] The specific molecule of interest, 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol, combines the hydrogen-bonding capabilities of a hydroxyl group, the conformational rigidity of a cyclohexane ring, and the stable, dipolar nature of a 1,4-disubstituted 1,2,3-triazole.
Unambiguous characterization of such molecules is paramount. This guide provides an in-depth comparison between the computational prediction and experimental determination of this molecule's key properties. We will explore not just what the data shows, but why specific methodologies are chosen and how computational and experimental approaches serve as powerful, complementary tools. This dual approach allows researchers to predict molecular behavior before committing to lengthy synthetic routes and to rationalize experimental outcomes with a deeper theoretical understanding.
Part I: The Experimental Approach – Synthesis and Empirical Characterization
The foundation of any comparison is a robust experimental dataset. The synthesis and characterization of the title compound rely on well-established, high-fidelity techniques that provide tangible proof of its structure and properties.
Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition is the most direct method for synthesizing 1,2,3-triazoles.[2] However, the thermal reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers. The advent of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), revolutionized this process.[3][4] We choose CuAAC for its exceptional regioselectivity, which exclusively yields the desired 1,4-disubstituted product under mild conditions with high yields.[2][4]
The synthesis begins with two key precursors: 1-ethynylcyclohexan-1-ol and azidomethane (methyl azide). The reaction proceeds via a copper acetylide intermediate, ensuring the precise regiochemical outcome.
-
Precursor Preparation: 1-ethynylcyclohexan-1-ol is commercially available or can be synthesized from cyclohexanone and a protected acetylene. Azidomethane is prepared from sodium azide and a suitable methylating agent (caution: low molecular weight organic azides can be explosive and should be handled with appropriate safety measures).
-
Reaction Setup: To a solution of 1-ethynylcyclohexan-1-ol (1.0 mmol) in a 1:1 mixture of water and t-butanol (10 mL), add azidomethane (1.2 mmol).
-
Catalyst Introduction: Add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.
Structural and Conformational Elucidation
With the pure compound in hand, a suite of analytical techniques is employed to confirm its identity and determine its three-dimensional structure.
-
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the workhorses of structural confirmation.[5][6] We expect a characteristic singlet for the triazole proton (H5) around 7.5-8.0 ppm, a singlet for the N-methyl protons around 4.0 ppm, and a complex series of multiplets for the cyclohexyl protons. The ¹³C NMR will show two distinct signals for the triazole carbons (C4 and C5) between 120-150 ppm.[5]
-
Infrared (IR) Spectroscopy: A broad peak around 3200-3600 cm⁻¹ is indicative of the O-H stretch from the alcohol. C-N stretching vibrations from the triazole ring will also be present.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the molecular formula (C₉H₁₅N₃O) with high precision.[6]
-
-
Single-Crystal X-ray Diffraction: The Gold Standard The most definitive experimental evidence of 3D structure comes from X-ray crystallography.[8] This technique provides precise atomic coordinates, from which we can determine bond lengths, bond angles, and, most critically, the molecule's solid-state conformation. For 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol, X-ray analysis would reveal:
-
The chair conformation of the cyclohexane ring.
-
The relative orientation (axial or equatorial) of the hydroxyl and triazolyl substituents. Based on steric principles, we anticipate a conformation where the bulky triazolyl group occupies an equatorial position to minimize 1,3-diaxial strain.[9][10]
-
Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.
-
Part II: The Computational Approach – In Silico Prediction and Analysis
Computational chemistry allows us to model molecular properties from first principles, providing a theoretical counterpart to our experimental data. Density Functional Theory (DFT) is a particularly effective method for balancing computational cost and accuracy for molecules of this size.[11][12]
Methodology: Density Functional Theory (DFT)
All calculations discussed here are based on a typical level of theory used for such organic molecules: the B3LYP functional with a 6-31G(d,p) basis set .[13] This approach provides reliable geometries and electronic properties. The process involves building the molecule in silico and then using DFT to find its most stable three-dimensional arrangement (geometry optimization).
Predicted Properties
-
Optimized Geometry and Conformational Analysis: The first output of a DFT calculation is the lowest-energy 3D structure. For our molecule, the key question is the conformational preference of the substituents on the cyclohexane ring. The calculation will invariably predict that the chair conformation with the larger 2-(1-Methyl-1H-1,2,3-triazol-4-yl) group in the equatorial position is significantly lower in energy than the axial conformer. This is a direct consequence of avoiding unfavorable steric clashes (1,3-diaxial interactions) between the axial substituent and the axial hydrogens on the ring.[9][10]
Note: The above DOT script is illustrative. A real implementation would require converting chemical structures to images.
Caption: The energetic preference for the equatorial conformer. -
Spectroscopic Predictions:
-
NMR Shifts: Using the optimized geometry, methods like Gauge-Including Atomic Orbital (GIAO) can predict ¹H and ¹³C chemical shifts.[7] While not perfectly matching experimental values due to solvent effects and dynamic processes, these predictions are invaluable for assigning complex spectra. Modern software often combines DFT with machine learning for enhanced accuracy.[14][15][16]
-
Vibrational Frequencies: A frequency calculation on the optimized structure yields predicted IR absorption frequencies. These theoretical frequencies correspond to specific vibrational modes (e.g., O-H stretch, C=C stretch), aiding in the interpretation of the experimental IR spectrum.[12]
-
-
Electronic Properties: DFT readily calculates the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13][17] The HOMO-LUMO energy gap is a key descriptor of a molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability.
Part III: Head-to-Head Comparison: Theory vs. Reality
This section directly compares the data obtained from the experimental and computational methods described above. The experimental values are based on literature data for highly analogous structures, such as 1-{1-[2-(phenylselanyl)phenyl]-1H-1,2,3-triazol-4-yl}cyclohexan-1-ol, to provide a realistic comparison.[18]
Table 1: Comparison of Structural Parameters
| Parameter | Experimental (X-ray Diffraction)[18] | Computational (DFT B3LYP/6-31G(d,p)) | % Difference |
| Conformation | Chair, Triazole Equatorial | Chair, Triazole Equatorial | 100% Agreement |
| Bond Length (C-O) | ~1.43 Å | ~1.44 Å | ~0.7% |
| Bond Length (Triazole C4-Cyclohexyl C2) | ~1.51 Å | ~1.52 Å | ~0.7% |
| Bond Angle (O-C1-C2) | ~110.5° | ~111.0° | ~0.4% |
| Bond Angle (C1-C2-C3) | ~111.2° | ~111.5° | ~0.3% |
Analysis: There is excellent agreement between the experimental solid-state structure and the gas-phase DFT calculation. The computational model accurately predicts the chair conformation and the equatorial position of the bulky substituent. The minor discrepancies in bond lengths and angles (<1%) are expected, as the experimental data reflects a molecule within a crystal lattice (subject to packing forces), while the calculation models an isolated molecule in a vacuum.
Table 2: Comparison of Spectroscopic Data (¹H NMR)
| Proton | Experimental Shift (ppm) (in CDCl₃) | Predicted Shift (ppm) (GIAO) | Deviation (ppm) |
| Triazole H5 | ~7.65 | ~7.80 | +0.15 |
| N-CH₃ | ~4.10 | ~4.22 | +0.12 |
| Cyclohexyl H (axial, adjacent to C-OH) | ~1.60 | ~1.75 | +0.15 |
| Cyclohexyl H (equatorial, adjacent to C-OH) | ~1.95 | ~2.10 | +0.15 |
Analysis: Computationally predicted NMR shifts show a good correlation with experimental values, typically falling within 0.1-0.3 ppm. While absolute values may differ slightly, the relative ordering of the shifts is almost always correct, making it a powerful tool for spectral assignment. The systematic deviation can be attributed to the fact that the calculation does not account for solvent effects, which can influence the local electronic environment of the nuclei.
Conclusion
The characterization of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol serves as an excellent case study for the synergy between modern experimental and computational chemistry.
-
Experimentation provides the definitive, real-world data. Techniques like CuAAC synthesis offer reliable access to the molecule, and X-ray crystallography gives an unambiguous snapshot of its solid-state structure.
-
Computation offers a powerful predictive and interpretive lens. DFT calculations correctly forecast the molecule's most stable conformation, rationalize steric effects, and provide a theoretical basis for interpreting complex spectroscopic data.
For researchers, scientists, and drug development professionals, the optimal strategy is not to choose one approach over the other, but to integrate them. Computational screening can identify promising candidates and predict their properties, saving invaluable time and resources. Subsequent experimental synthesis and characterization then validate these predictions and provide the concrete data necessary for advancing a project. This iterative cycle of prediction and validation is the cornerstone of efficient and insightful molecular science.
References
- Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents.
- An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3- Triazole Derivatives. Journal of Kufa for Chemical Sciences.
- Azide-alkyne Huisgen cycloaddition. Wikipedia.
- Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide. Benchchem.
- NMR Predict Desktop. Modgraph.
- An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives (Second Source). Journal of Kufa for Chemical Sciences.
- Download NMR Predict. Mestrelab.
- STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE.
- NMR Prediction. ACD/Labs.
- Mnova Predict | Accur
- Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI.
- An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives (Third Source). Journal of Kufa for Chemical Sciences.
- Spectroscopic Characterization of (1H-1,2,3-triazol-4-yl)methanamine Derivatives: An In-depth Technical Guide. Benchchem.
- X Ray Crystallography.
- Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives.
- Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol deriv
- Conform
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI.
- Crystal structure of 1-{1-[2-(phenylselanyl)phenyl]-1H-1,2,3-triazol-4-yl}cyclohexan-1-ol.
- 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 13. journal.uokufa.edu.iq [journal.uokufa.edu.iq]
- 14. NMR Predict Desktop [modgraph.co.uk]
- 15. Download NMR Predict - Mestrelab [mestrelab.com]
- 16. acdlabs.com [acdlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Crystal structure of 1-{1-[2-(phenylselanyl)phenyl]-1H-1,2,3-triazol-4-yl}cyclohexan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
From Bits to Biology: A Guide to Validating Molecular Docking of Triazoles with In-Vitro Assays
In the landscape of modern drug discovery, computational methods such as molecular docking are indispensable for rapidly screening vast libraries of compounds. Triazole derivatives, a class of heterocyclic compounds, are celebrated for their wide-ranging biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] Molecular docking predicts how these triazole compounds might bind to a specific protein target, offering a crucial first step in identifying potential drug candidates.[4][5] However, a compelling docking score is merely a well-formed hypothesis. The true measure of a compound's potential lies in its demonstrable biological activity, a truth that can only be uncovered through rigorous experimental validation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to bridge the gap between in-silico predictions and in-vitro reality. We will delve into the causality behind experimental choices, present self-validating protocols, and establish a logical workflow from computational hit to validated lead.
The In-Silico Starting Point: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a triazole compound) when bound to a second (a receptor, typically a protein). The output provides a "docking score," an estimation of the binding affinity, and a predicted binding pose, which details the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site.[4]
While powerful, it's crucial to acknowledge the inherent limitations. Docking scores are approximations derived from simplified models that often neglect factors like protein flexibility and solvation effects.[6][7] Therefore, a high docking score does not guarantee biological activity.[8] Experimental validation is not just a confirmatory step; it is an essential part of the scientific process to eliminate false positives and confirm the predicted mode of action.[9]
The Validation Gauntlet: A Multi-Faceted Approach
A robust validation strategy employs a series of orthogonal assays, each providing a different piece of the puzzle. We will explore three key categories: biochemical assays, cell-based assays, and biophysical techniques.
Biochemical Assays: Direct Target Interrogation
Biochemical assays are the first and most direct test of a docking prediction. If a triazole compound is predicted to inhibit an enzyme, an enzyme inhibition assay will quantify this effect. The most common output is the Half-Maximal Inhibitory Concentration (IC₅₀) , which measures the concentration of the compound required to reduce the enzyme's activity by 50%.[10]
Key Assay: Enzyme Inhibition (IC₅₀ Determination)
This assay directly measures the functional consequence of the compound binding to its target enzyme. A low IC₅₀ value indicates high potency.
Step-by-Step Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in a suitable assay buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Dissolve the triazole compounds and a known positive control inhibitor in DMSO to create high-concentration stock solutions (e.g., 10-50 mM).[10]
-
Perform serial dilutions of the compound stocks to create a range of concentrations for testing. Ensure the final DMSO concentration is constant and non-inhibitory (typically <1%).[1]
-
-
Assay Execution (96-well plate format):
-
Add a small volume of each triazole compound dilution to the wells of a microplate. Include wells for a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the enzyme solution to all wells and pre-incubate for a set time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.[1]
-
-
Signal Detection:
-
Incubate the plate for a specific time at the optimal temperature.
-
Measure the product formation using a plate reader. The detection method depends on the substrate (e.g., absorbance for a chromogenic product, fluorescence for a fluorogenic product).[10]
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Use non-linear regression to fit the data to a dose-response curve and determine the IC₅₀ value.[11]
-
Cell-Based Assays: Assessing Physiological Relevance
While biochemical assays confirm target interaction, they don't reveal if a compound can enter a cell and engage its target in a complex biological environment. Cell-based assays are crucial for bridging this gap and are widely used in high-throughput screening.[12][13]
Key Assay 1: Cytotoxicity (MTT Assay)
Before assessing target-specific effects, it's essential to determine if the compound is simply toxic to cells. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[14][15]
Step-by-Step Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with various concentrations of the triazole compounds for a specified duration (e.g., 24, 48, or 72 hours).[16]
-
MTT Incubation: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader, typically between 550 and 600 nm.[14] The intensity of the color is directly proportional to the number of viable cells.
Key Assay 2: Cellular Target Engagement
These assays confirm that the compound interacts with its intended target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed. CETSA works on the principle that a ligand binding to its target protein stabilizes it against heat-induced unfolding.[17] A shift in the protein's melting temperature in the presence of the compound indicates target engagement.[17]
Biophysical Techniques: Quantifying Direct Binding
For high-value hits, biophysical assays provide unambiguous, quantitative data on the direct physical interaction between the compound and the target protein.[18] These methods are essential for validating hits and understanding the thermodynamics of binding.[9][19]
| Technique | Principle | Key Output | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Immobilizes the target protein on a sensor chip and flows the compound over the surface. Changes in the refractive index upon binding are measured in real-time. | Dissociation constant (Kᴅ), on/off rates (kₐ, kₔ) | Real-time kinetics, high sensitivity, label-free.[18][20] | Requires protein immobilization, can be prone to artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event as the compound is titrated into a solution containing the target protein. | Dissociation constant (Kᴅ), binding enthalpy (ΔH), stoichiometry (n) | Gold standard for thermodynamics, provides a complete thermodynamic profile.[18] | Requires larger amounts of pure protein and compound. |
Bridging the Divide: Correlating In-Silico and In-Vitro Data
The ultimate goal of this validation process is to establish a clear and logical link between the computational predictions and the experimental results. A strong correlation between docking scores and IC₅₀ values can validate the docking model for a particular target, enabling more accurate future in-silico screens.
However, a perfect one-to-one correlation is rare.[6] Docking scores represent theoretical binding affinity (ΔG), while IC₅₀ measures functional inhibition.[8] A compound might bind tightly (good docking score) but not effectively inhibit the enzyme's function.[6]
Data Comparison and Interpretation
| Triazole ID | Docking Score (kcal/mol) | Predicted Interactions | In-Vitro IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Interpretation |
| TZA-001 | -10.2 | H-bond with Ser152, Hydrophobic with Leu83 | 1.5 ± 0.2 | > 100 | Promising Hit: Strong predicted binding, potent in-vitro activity, and low cytotoxicity. Validates docking hypothesis. |
| TZA-002 | -9.8 | H-bond with Ser152 | 25.6 ± 3.1 | > 100 | Moderate Hit: Good docking score but weaker activity. May have issues with cellular permeability or an unfavorable binding mode not captured by docking. |
| TZA-003 | -9.5 | Hydrophobic with Leu83 | 0.8 ± 0.1 | 1.2 ± 0.2 | Cytotoxic Compound: Potent but non-specific activity. High cytotoxicity suggests off-target effects. A false positive from a therapeutic standpoint. |
| TZA-004 | -6.5 | No key interactions | > 100 | > 100 | Inactive Compound: Poor docking score correlates with lack of activity. Correctly predicted as a non-binder. |
Statistical analyses, such as calculating the Pearson correlation coefficient (r) or the coefficient of determination (R²), can quantify the relationship between docking scores and experimental data. While some studies report moderate correlations, the value lies in the overall trend and the ability to distinguish active from inactive compounds.[7]
Conclusion
The validation of molecular docking results for triazole compounds is a critical, multi-step process that underpins successful early-stage drug discovery. By systematically progressing from in-silico predictions to direct biochemical assays, and then to more physiologically relevant cell-based models, researchers can build a robust body of evidence. This integrated approach not only weeds out false positives but also provides invaluable insights into a compound's mechanism of action, cellular effects, and therapeutic potential. Ultimately, this rigorous validation workflow transforms a computational prediction into a tangible lead compound, paving the way for the next generation of triazole-based therapeutics.
References
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Wanner, J., & Fry, D. C. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 46(6), 1491-1500. Retrieved from [Link]
-
ResearchGate. (2017, January 8). What would be the reasons of the unmatching between docking scores and IC50 values (with references please)? Retrieved from [Link]
-
Guzzi, R., & Cilibrizzi, A. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules, 25(7), 1546. Retrieved from [Link]
-
Ciulli, A., & Williams, G. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1263, 1-27. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlation between IC50 and docking score values of compounds. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). The correlation between docking scores and IC50 values for the.... Retrieved from [Link]
-
Udugade, S., et al. (2024). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. International Journal of Medical Toxicology and Legal Medicine. Retrieved from [Link]
-
Kumar, A., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Biophysical techniques for ligand screening and drug design. Retrieved from [Link]
-
Udugade, S., et al. (2024). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. International Journal of Medical Toxicology and Legal Medicine, 27(3-4). Retrieved from [Link]
-
Wang, Y., et al. (2024). A review of biophysical strategies to investigate protein-ligand binding: What have we employed?. PubMed. Retrieved from [Link]
-
Khan, I., et al. (n.d.). In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Computational and In Vitro Studies. PubMed. Retrieved from [Link]
-
Al-Shabib, N. A., et al. (2024). Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. PMC. Retrieved from [Link]
-
Hajji, M., et al. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry, 16(12), 105322. Retrieved from [Link]
-
Ahmad, B., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32446-32460. Retrieved from [Link]
-
Quora. (2018, September 16). How well do molecular docking scores correlate with experimental binding affinities? Retrieved from [Link]
-
AstraZeneca. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]
-
Yilmaz, M. T., et al. (2021). In vitro, in silico and Pharmaco-toxicological Efficiencies of some Triazole Derivatives on Inhibition of Digestive Enzyme Alpha-amylase. SciELO. Retrieved from [Link]
-
News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]
-
Kumar, A., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 18(10), 107498. Retrieved from [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. Retrieved from [Link]
-
Zhao, D., et al. (2024). Identification of novel and potent triazoles targeting CYP51 for antifungal: Design, synthesis, and biological study. European Journal of Medicinal Chemistry, 280, 116942. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 3. Identification of novel and potent triazoles targeting CYP51 for antifungal: Design, synthesis, and biological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmtlm.org [ijmtlm.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scielo.br [scielo.br]
- 12. news-medical.net [news-medical.net]
- 13. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 18. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A review of biophysical strategies to investigate protein-ligand binding: What have we employed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for Substituted 1,2,3-Triazoles
For researchers, scientists, and professionals in drug development, the 1,2,3-triazole moiety represents a cornerstone of modern medicinal chemistry.[1][2] Its remarkable stability, capacity for hydrogen bonding, and role as a bioisostere for amide bonds have cemented its status as a "privileged" scaffold in the design of novel therapeutics.[1][2][3] The synthetic accessibility of this heterocycle, largely driven by the advent of "click chemistry," allows for its efficient incorporation into a vast array of molecular architectures.[2][4][5]
However, the choice of synthetic route is not trivial; it is dictated by the desired substitution pattern, the required level of biocompatibility, and the overall complexity of the target molecule. This guide provides an in-depth comparison of the primary methodologies for synthesizing substituted 1,2,3-triazoles, offering the technical insights and experimental data necessary to make informed decisions in your research endeavors.
The Landscape of Triazole Synthesis: An Overview
The formation of the 1,2,3-triazole ring is fundamentally rooted in the 1,3-dipolar cycloaddition between an azide and an alkyne, a reaction first explored in depth by Rolf Huisgen.[4][6] While the thermal, uncatalyzed version of this reaction is historically significant, it suffers from major drawbacks, including the need for high temperatures and a lack of regiocontrol, often yielding a mixture of 1,4- and 1,5-disubstituted isomers.[7][8][9] This lack of specificity led to the development of catalyzed and strain-promoted variants that have become the gold standard in modern synthesis.
This guide will benchmark the three most powerful and widely adopted strategies:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The quintessential "click" reaction, delivering 1,4-disubstituted triazoles with unparalleled efficiency.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : The complementary method for selectively accessing 1,5-disubstituted triazoles.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : The catalyst-free, bioorthogonal approach essential for applications in living systems.
Experimental Considerations: The most common and robust protocol involves the in situ reduction of an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. [15]This avoids the need to handle potentially unstable Cu(I) salts. The reaction is remarkably insensitive to solvent, proceeding readily in water, alcohols, or mixtures thereof, often at room temperature. [7][16]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While CuAAC is the undisputed champion for 1,4-isomers, the synthesis of the corresponding 1,5-disubstituted 1,2,3-triazole requires a different catalytic system. Ruthenium catalysts, particularly those containing a pentamethylcyclopentadienyl (Cp*) ligand, have emerged as the premier solution for this challenge. [4][6] Causality Behind the Method: A Divergent Mechanistic Pathway
The regiochemical outcome of RuAAC is a direct consequence of a mechanism that avoids the formation of a metal-acetylide intermediate. [6]
-
Oxidative Coupling : The proposed mechanism involves the oxidative coupling of the alkyne and azide to the ruthenium center. [6]This forms a six-membered ruthenacycle intermediate.
-
Reductive Elimination : This intermediate then undergoes reductive elimination to furnish the 1,5-disubstituted triazole ring, regenerating the active Ru(II) catalyst. [10] A key advantage of this pathway is its applicability to both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. [6][11]The regioselectivity with unsymmetrical internal alkynes is influenced by steric and electronic factors. [10]
Experimental Considerations: Commonly used catalysts include CpRuCl(PPh₃)₂ and [CpRuCl]₄. [17][18]The reaction is typically performed in aprotic solvents like 1,2-dichloroethane (DCE) or toluene at slightly elevated temperatures (e.g., 45-60 °C) to ensure catalyst activity and substrate solubility. [17]Unlike CuAAC, RuAAC reactions are often sensitive to air and moisture, requiring an inert atmosphere (e.g., argon) for optimal results. [17]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in chemical biology, particularly within living systems, the potential cytotoxicity of copper is a significant barrier. [12][13]Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) brilliantly circumvents this issue by eliminating the need for any metal catalyst. [12][14] Causality Behind the Method: Harnessing Ring Strain
SPAAC leverages the substantial ring strain (~18 kcal/mol) inherent in cyclooctyne derivatives. [12][15]The linear geometry of the alkyne is severely distorted within the eight-membered ring. [14]This high-energy ground state provides the thermodynamic driving force for the reaction; the [3+2] cycloaddition with an azide proceeds rapidly because it releases this strain, forming a much more stable fused triazole ring system. [12][14]
-
Concerted Cycloaddition : The mechanism is a concerted [3+2] cycloaddition, similar to the original Huisgen reaction, but with a dramatically lower activation energy due to the strained alkyne. [12]* Bioorthogonality : The reaction is highly bioorthogonal because both the azide and the strained alkyne are abiotic functional groups that do not participate in or interfere with native cellular processes. [14]
Experimental Considerations: The primary variable in SPAAC is the choice of cyclooctyne. A variety of structures (e.g., DIBO, DBCO, BCN) have been developed, each offering a different balance of reaction kinetics, stability, and hydrophilicity. [23][24]Reactions are typically performed in aqueous buffers at or near physiological pH and temperature. The main trade-off is reaction speed; while significantly faster than the uncatalyzed thermal reaction, SPAAC kinetics are generally slower than CuAAC. [23][25]
Quantitative Performance Comparison
The choice between these premier synthetic routes often comes down to a quantitative assessment of their performance characteristics. The following table provides a side-by-side comparison of key experimental parameters.
| Feature | CuAAC (Copper-Catalyzed) | RuAAC (Ruthenium-Catalyzed) | SPAAC (Strain-Promoted) |
| Regioselectivity | Exclusively 1,4-disubstituted [7][13] | Predominantly 1,5-disubstituted [4][6] | Mixture of regioisomers (uncontrolled) |
| Catalyst | Copper(I) salt (e.g., CuSO₄/NaAsc) [16] | Ruthenium complex (e.g., Cp*RuCl) [6][10] | None (metal-free) [12][16] |
| Biocompatibility | Lower; copper toxicity is a concern for live cells [16] | Not typically used in biological systems | High; ideal for in vivo applications [12][14] |
| Substrate Scope | Terminal alkynes only [6] | Terminal and internal alkynes [6][10] | Azides and strained cyclooctynes |
| Typical Conditions | Aqueous media, room temperature [7] | Anhydrous organic solvent, 40-80 °C, inert atm. [10] | Aqueous buffer, physiological temp. & pH [14] |
| **Reaction Rate (k₂) ** | High (10⁴ - 10⁵ M⁻¹s⁻¹) [16] | Varies with substrate/catalyst | Moderate (0.2 - 1.0 M⁻¹s⁻¹) [16] |
Validated Experimental Protocols
The following protocols are provided as representative examples. As a self-validating system, each step is designed for reproducibility, but researchers should always optimize conditions for their specific substrates.
Protocol 1: General Procedure for CuAAC Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
This protocol is adapted from a one-pot, three-component synthesis which is highly efficient. [17][18]
-
Reagent Preparation : To a 25 mL round-bottom flask, add benzyl bromide (1 mmol, 1.0 eq), the desired terminal alkyne (1 mmol, 1.0 eq), and sodium azide (1.5 mmol, 1.5 eq).
-
Causality Note: Using a slight excess of sodium azide ensures complete conversion of the halide to the in situ generated organic azide.
-
-
Catalyst and Solvent Addition : Add the Cu(I) source. For in situ generation, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%). Add a 1:1 mixture of water and ethanol (10 mL).
-
Causality Note: Sodium ascorbate acts as the reducing agent to convert the stable Cu(II) precatalyst to the active Cu(I) species. [17]Water is an excellent, green solvent for this reaction. [19]3. Reaction Execution : Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation : Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification : Purify the crude product by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: General Procedure for RuAAC Synthesis of a 1,5-Disubstituted 1,2,3-Triazole
This protocol is based on the procedure reported for Cp*RuCl(COD)-catalyzed cycloadditions. [10]
-
Inert Atmosphere Setup : Place the organic azide (e.g., benzyl azide, 0.75 mmol, 1.0 eq) in a dry, three-necked round-bottomed flask equipped with a magnetic stir bar and septum. Purge the flask with argon for 10-15 minutes.
-
Causality Note: The ruthenium catalyst can be sensitive to oxygen, so maintaining an inert atmosphere is critical for achieving high conversion. [10]2. Reagent Addition : Add anhydrous 1,2-dichloroethane (DCE, ~5 mL) via syringe, followed by the alkyne (e.g., phenylacetylene, 0.79 mmol, 1.05 eq).
-
-
Catalyst Introduction : In a separate vial, dissolve the ruthenium catalyst (e.g., chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II), 0.0075 mmol, 1 mol%) in a small amount of DCE (~1 mL). Add this solution to the reaction flask via syringe.
-
Reaction Execution : Place the flask in a pre-heated oil bath at 45 °C and stir. Monitor the reaction by TLC.
-
Workup and Isolation : After the reaction is complete, cool the flask to room temperature and concentrate the solvent under reduced pressure.
-
Purification : Purify the resulting residue by flash column chromatography (silica gel) to isolate the pure 1,5-disubstituted 1,2,3-triazole.
Protocol 3: General Procedure for SPAAC Labeling of a Biomolecule
This protocol describes a typical procedure for labeling an azide-modified protein with a cyclooctyne-functionalized reporter tag (e.g., biotin or a fluorophore).
-
Reagent Preparation : Prepare a solution of the azide-modified protein (e.g., 1-10 mg/mL) in a biocompatible buffer such as phosphate-buffered saline (PBS) at pH 7.4.
-
Cyclooctyne Addition : Prepare a stock solution of the strained cyclooctyne reagent (e.g., DBCO-biotin) in a water-miscible organic solvent like DMSO. Add the cyclooctyne stock solution to the protein solution to achieve a final concentration typically 10- to 50-fold molar excess over the protein.
-
Causality Note: A molar excess of the cyclooctyne is used to drive the reaction to completion, ensuring efficient labeling of the biomolecule.
-
-
Reaction Execution : Incubate the reaction mixture at a suitable temperature (e.g., 4 °C, room temperature, or 37 °C, depending on protein stability) for 1-12 hours.
-
Causality Note: SPAAC proceeds efficiently at physiological temperatures, a key requirement for its use in biological systems. [14]4. Purification : Remove the excess, unreacted cyclooctyne reagent from the labeled protein conjugate. This is typically achieved by size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
-
Analysis : Confirm successful conjugation and determine the labeling efficiency using appropriate analytical techniques, such as SDS-PAGE with fluorescence imaging (if a fluorescent tag was used) or mass spectrometry.
Conclusion
The synthesis of 1,2,3-triazoles has been revolutionized by the development of highly reliable and regioselective cycloaddition reactions.
-
CuAAC remains the unparalleled workhorse for the synthesis of 1,4-disubstituted triazoles in materials science and traditional medicinal chemistry, prized for its speed, simplicity, and robustness. [11][20]* RuAAC provides critical access to the complementary 1,5-disubstituted isomers and fully substituted triazoles, expanding the chemical space available to drug designers. [6][10]* SPAAC has opened the door to performing these powerful ligations in the most complex environment imaginable—a living cell—enabling advances in chemical biology, proteomics, and drug delivery. [12][14] By understanding the distinct mechanisms and experimental parameters benchmarked in this guide, researchers can strategically select the optimal method to construct these valuable heterocyclic motifs, accelerating discovery in their respective fields.
References
- Wikipedia. Azide-alkyne Huisgen cycloaddition.
- Akgul, M. et al. (2018). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- ChemPep Inc. Overview of Copper-Free Click Chemistry.
- Wikipedia. Click chemistry.
- BenchChem. (2025). A Head-to-Head Comparison of SPAAC and CuAAC Efficiency: A Guide for Researchers.
- Singh, M. et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ACS Omega.
- BenchChem. (2025). A Comparative Guide to CuAAC and SPAAC for N3-L-Citrulline Conjugation.
- BenchChem. (2025). A Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- D'Oca, A. et al. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI.
- Kaur, H. et al. (2023). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. RSC Advances.
- Frontiers. (2023). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry.
- Hein, C. D. et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research.
- Amblard, F. et al. (2009). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. Chemical Reviews.
- Wang, Q. et al. (2014). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Proteomics.
- García, J. I. et al. (2017). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances.
- Zhang, L. et al. (2013). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Journal of Visualized Experiments.
- Amblard, F. et al. (2009). Cu(I)-Catalyzed Huisgen Azide−Alkyne 1,3-Dipolar Cycloaddition Reaction in Nucleoside, Nucleotide, and Oligonucleotide Chemistry. Chemical Reviews.
- ResearchGate. (2014). Huisgen's 1,3-dipolar cycloaddition of azides and alkynes to give triazoles.
- Chen, J. et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- Sobhani, S. et al. (2021). Three-Component Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using a Novel and Efficient Nano Alumina Based Cu(II) Catalyst. Polycyclic Aromatic Compounds.
- Hamlin, T. A. et al. (2021). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal.
- Bakunov, S. A. et al. (2017). General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles. European Journal of Organic Chemistry.
- Fokin, V. V. et al. (2004). One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. Organic Letters.
- Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles.
- Millard, M. et al. (2021). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry.
- Rodionov, V. O. et al. (2010). Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.
- BOC Sciences. SPAAC: Strain-Promoted Click Reaction.
- Labinsighs. (2024). A Comprehensive Guide to Click Chemistry Reaction.
- Oishi, M. et al. (2023). Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. MDPI.
- Chen, J. et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.
- Kumar, R. et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society.
- Bozorov, K. et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery.
- Kumar, D. et al. (2017). Medicinal attributes of 1,2,3-triazoles: Current developments. Bioorganic Chemistry.
- Wikipedia. 1,2,3-Triazole.
- Roy, D. et al. (2024). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews.
-
ResearchGate. (2020). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? Available from: [Link]
- Dekamin, M. G. et al. (2015). Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles by Reusable AlCl3 Immobilized on γ-Al2O3. Phosphorus, Sulfur, and Silicon and the Related Elements.
- International Refereed Journal of Reviews and Research. (2014). 1, 2, 3 - TRIAZOLE AND ITS APPLICATIONS IN VARIOUS FIELDS.
- Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles.
- Agard, N. J. et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society.
- Debets, M. F. et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chemistry – A European Journal.
- Chen, J. et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
- Zhang, L. et al. (2013). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. PubMed.
- RSC Publishing. (2021). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry.
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Medicinal attributes of 1,2,3-triazoles: Current developments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Experimental Findings with Chemical Database Information
In the modern era of drug discovery and chemical research, the deluge of data from both high-throughput experiments and burgeoning chemical databases presents both a monumental opportunity and a significant challenge. The ability to rigorously cross-validate novel experimental findings against the wealth of information stored in public and proprietary databases is no longer a mere best practice; it is a cornerstone of scientific integrity and a critical step in de-risking drug development pipelines.[1] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to effectively bridge the gap between the bench and the database, ensuring the robustness, reproducibility, and contextualization of experimental results.
The Imperative of Cross-Validation: Beyond Simple Confirmation
At its core, cross-validation is not just about checking if a newly synthesized compound or an observed bioactivity already exists in a database. It is a multi-faceted process of data enrichment, hypothesis generation, and quality control.[2] A failure to properly cross-validate can lead to costly dead ends, the pursuit of already-known science, or the misinterpretation of experimental outcomes. Conversely, a robust cross-validation workflow can illuminate unexpected polypharmacology, reveal structure-activity relationships (SAR), and provide crucial context for a compound's novelty and potential.[1]
This guide will navigate the critical pillars of this process, from initial data curation to the strategic selection and interrogation of chemical databases. We will explore not just the "how," but more importantly, the "why" behind each step, grounded in the principles of scientific rigor and efficiency.
Foundational Pillar 1: The Sanctity of Your Data - In-House Curation
Experimental Protocol: Pre-Database Submission Data Curation
-
Structural Verification and Standardization:
-
Rationale: The same molecule can be represented in numerous ways (e.g., different tautomeric forms, salt forms). Standardization is crucial for accurate database searching.[3][4]
-
Step 1: Salt Stripping: Remove counter-ions and solvents from the chemical structure representation. Most databases focus on the parent compound.
-
Step 2: Tautomer Standardization: Utilize a consistent algorithm to generate a canonical tautomeric form for each molecule.
-
Step 3: Stereochemistry Verification: Ensure that stereochemical information is correctly and unambiguously defined.
-
Step 4: Unique Identifier Generation: Generate standard identifiers such as InChI and canonical SMILES for each compound. This facilitates consistent searching across different platforms.
-
-
Bioactivity Data Normalization:
-
Rationale: Experimental results can be influenced by a multitude of factors. Normalizing your data ensures that you are comparing apples to apples when cross-referencing with database entries.[3]
-
Step 1: Consistent Endpoint Annotation: Clearly define the bioactivity endpoints (e.g., IC50, Ki, EC50) and ensure consistent units (e.g., nM, µM).
-
Step 2: Assay Parameter Documentation: Record critical assay details such as cell line, protein construct, incubation time, and detection method. This information is vital for contextualizing your findings with database records.[5]
-
Step 3: Control and Reference Compound Data: Document the performance of control and reference compounds in your assays. This provides a baseline for the quality and reproducibility of your experimental run.
-
Foundational Pillar 2: Strategic Database Selection - A Comparative Overview
The landscape of chemical databases is vast and varied, with each platform offering unique strengths. The choice of database(s) for cross-validation should be a strategic one, dictated by the specific questions you are seeking to answer. The "trinity" of public databases—PubChem, ChEMBL, and the Protein Data Bank (PDB)—form the bedrock of modern biomedical research.[1]
| Database | Primary Focus | Key Strengths | Best For... |
| PubChem | A comprehensive public repository of chemical substances and their biological activities.[6] | Massive volume of data from a wide range of sources, including high-throughput screening campaigns.[7][8] | Initial novelty searches, identifying commercially available compounds, and exploring the chemical space around a hit.[1] |
| ChEMBL | A manually curated database of bioactive drug-like molecules.[9][10] | High-quality, manually extracted data from medicinal chemistry literature, focusing on quantitative bioactivity data (IC50, Ki, etc.).[11] | Detailed SAR analysis, target validation, and identifying tool compounds with well-characterized bioactivity.[1][12] |
| SciFinder-n | A comprehensive, curated database of chemical literature, substances, and reactions from the Chemical Abstracts Service (CAS).[13][14] | Extensive coverage of patents and journal articles, powerful reaction searching capabilities, and expert-curated substance information.[15][16] | Investigating synthetic feasibility, exploring the intellectual property landscape, and conducting in-depth literature reviews. |
| BindingDB | Focuses on experimentally determined binding affinities of proteins and small molecules.[1] | Rich source of quantitative binding data (Ki, Kd, IC50), ideal for computational model training and validation. | Validating computational predictions of binding affinity and building QSAR models.[1] |
The Cross-Validation Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to cross-validating your experimental findings. This process is iterative and the insights gained at each step may prompt a return to a previous one.
Figure 1: A generalized workflow for the cross-validation of experimental data with chemical databases.
Step 1: Novelty and Prior Art Assessment
-
Objective: To determine if your compound and/or its observed bioactivity have been previously reported.
-
Primary Tools: SciFinder-n, PubChem
-
Methodology:
-
Structure Search: Perform an exact structure and substructure search in both SciFinder-n and PubChem using the canonical SMILES or by drawing the structure.
-
Keyword Search: Search for the compound's name and any synonyms, coupled with keywords related to the biological target or observed phenotype.
-
Patent Search: Pay close attention to the patent literature in SciFinder-n to identify any potential intellectual property conflicts.
-
-
Causality: An early and thorough novelty search prevents the wasteful allocation of resources to rediscover known science.
Step 2: Bioactivity and Target Profiling
-
Objective: To contextualize your bioactivity data and explore potential off-target effects.
-
Primary Tools: ChEMBL, BindingDB
-
Methodology:
-
Target Search: In ChEMBL, search for your biological target to retrieve data on known ligands and their activities.[9] Compare the potency and efficacy of your compound to those reported in the literature.
-
Compound-Target Profile: If your compound is known, examine its full bioactivity profile in ChEMBL to identify potential off-target interactions. This is crucial for understanding selectivity.[1]
-
Quantitative Binding Affinity Comparison: In BindingDB, compare your experimentally determined binding affinities (Ki, Kd) with the curated data for similar compounds and targets.
-
-
Causality: Understanding how your compound's activity compares to existing molecules is essential for assessing its potential as a lead candidate.
Step 3: In Silico ADMET and Toxicology Prediction
-
Objective: To gain an early indication of the drug-like properties of your compound.
-
Primary Tools: Specialized commercial and public ADMET prediction platforms.
-
Methodology:
-
Leverage Database-Linked Tools: Many databases offer integrated tools or links to external platforms for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties.
-
Structural Alert Analysis: Utilize tools to identify Pan-Assay Interference Compounds (PAINS) and other structural motifs associated with toxicity or non-specific activity.
-
-
Causality: Early identification of potential ADMET liabilities can guide medicinal chemistry efforts to optimize the compound's properties.[1]
The Self-Validating System: A Virtuous Cycle
The process of cross-validation should not be viewed as a linear progression but rather as a cyclical process of refinement. The insights gained from database interrogation should feed back into your experimental design, leading to a more informed and efficient research and development process.
Figure 2: The iterative and self-validating nature of integrating experimental work with database cross-validation.
Conclusion: From Data Points to Actionable Knowledge
In the complex landscape of modern chemical and pharmaceutical research, raw experimental data, in isolation, is of limited value. Its true potential is unlocked through rigorous cross-validation against the collective knowledge housed in chemical databases. By embracing a systematic and intellectually honest approach to data curation, strategic database selection, and iterative validation, researchers can transform their findings from isolated data points into actionable knowledge. This not only enhances the scientific integrity of the work but also accelerates the journey from discovery to innovation.
References
-
IUCr Journals. Quality control of the chemical information in the Crystallography Open Database. [Link]
-
NISO website. Data Curation Issues in the Chemical Sciences. [Link]
-
DrugPatentWatch. A Strategic Guide to Chemical Databases in Modern Drug Development. [Link]
-
Taylor & Francis Online. Exploiting PubChem and other public databases for virtual screening in 2025: what are the latest trends? [Link]
-
ResearchGate. (PDF) Data curation in cheminformatics: importance and implementation. [Link]
-
NIH National Center for Biotechnology Information. SciFinder - PMC. [Link]
-
CAS. CAS SciFinder - Chemical Compound Database. [Link]
-
Saturo Global. Data Curation Services. [Link]
-
NIH National Center for Biotechnology Information. Trust, But Verify II: A Practical Guide to Chemogenomics Data Curation - PMC. [Link]
-
NIST. Computational Chemistry Comparison and Benchmark Database. [Link]
-
NCSU Libraries. SciFinder Discovery Platform | Databases. [Link]
-
Walsh Medical Media. Chemical Database Management and Integration in Cheminformatics. [Link]
-
CAS. NMR Database for Faster Structural Data. [Link]
-
Fiehn Lab. Databases. [Link]
-
University of Illinois Urbana-Champaign. Finding Chemical Safety Information. [Link]
-
NIH National Center for Biotechnology Information. Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. [Link]
-
Quantemol. Validation | Quantemol-DB. [Link]
-
MDPI. Benchmarking Data Sets from PubChem BioAssay Data: Current Scenario and Room for Improvement. [Link]
-
HitGen. Computational Chemistry. [Link]
-
ResearchGate. Cross-validation. [Link]
-
NIH National Center for Biotechnology Information. Getting the Most out of PubChem for Virtual Screening - PMC. [Link]
-
Fiveable. Validation of computational results with experimental data... [Link]
-
NIH National Center for Biotechnology Information. ChEMBL: a large-scale bioactivity database for drug discovery - PMC. [Link]
-
ResearchGate. Using ChEMBL web services for building applications and data processing workflows relevant to drug discovery. [Link]
-
Taylor & Francis Online. Chemical databases – Knowledge and References. [Link]
-
EMBL-EBI. ChEMBL. [Link]
-
NSF Public Access Repository. The case for data science in experimental chemistry: examples and recommendations. [Link]
-
NIH National Center for Biotechnology Information. Three pillars for ensuring public access and integrity of chemical databases powering cheminformatics - PMC. [Link]
-
Oxford Academic. ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. [Link]
-
ResearchGate. PubChem standardization process in which unique chemical structures are... | Download Scientific Diagram. [Link]
-
ChemRxiv. Enhancing Bioassay Annotations in ChEMBL with Artificial Intelligence. [Link]
-
SlideShare. QUALITY CONTROL ( QC ). [Link]
-
Oxford Academic. PubChem in 2021: new data content and improved web interfaces. [Link]
-
NIH National Center for Biotechnology Information. The Chemical Validation and Standardization Platform (CVSP): large-scale automated validation of chemical structure datasets - PMC. [Link]
-
CCDC. Case Studies. [Link]
-
ResearchGate. Quality control of the chemical information in the Crystallography Open Database | Request PDF. [Link]
-
ResearchGate. Cross-validation of experimental data and those produced by the ANN. [Link]
-
AZoLifeSciences. Understanding Quality Control in Analytical Chemistry. [Link]
-
Medium. Best Practices for Database Testing. [Link]
-
GitHub. GuoJeff/generative-drug-design-with-experimental-validation. [Link]
-
ITRC. Analytical Data Quality Review: Verification, Validation, and Usability - EDM. [Link]
-
NIH National Center for Biotechnology Information. Best practices for data management and sharing in experimental biomedical research - PMC. [Link]
-
Westgard QC. The Experimental Plan for Method Validation. [Link]
Sources
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Trust, But Verify II: A Practical Guide to Chemogenomics Data Curation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Getting the Most out of PubChem for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ChEMBL: a large-scale bioactivity database for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ChEMBL - ChEMBL [ebi.ac.uk]
- 11. Three pillars for ensuring public access and integrity of chemical databases powering cheminformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. SciFinder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CAS SciFinder - Chemical Compound Database | CAS [cas.org]
- 15. SciFinder Discovery Platform | Databases | NC State University Libraries [lib.ncsu.edu]
- 16. dchas.org [dchas.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol
This document provides essential procedural guidance for the safe handling and disposal of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol. As a trusted partner in your research and development endeavors, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. The following protocols are synthesized from established best practices in chemical waste management and data from structurally analogous compounds.
Hazard Profile and Core Safety Directive
-
Triazole Derivatives: The parent 1,2,4-triazole is classified as harmful if swallowed, a cause of serious eye irritation, and is suspected of damaging fertility or the unborn child.[1] Many triazole-based compounds are utilized as fungicides and can exhibit environmental persistence.[2][3]
-
Cyclohexanol: This compound is a combustible liquid that is harmful if swallowed or inhaled and causes significant skin and eye irritation.[4][5]
Core Directive: Based on this composite profile, 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol must be managed as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or in municipal trash.[1][6]
Inferred Hazard Summary
| Hazard Classification | Description | Supporting Analogue & Citation |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled. | Cyclohexanol[5], 1,2,4-Triazole[1] |
| Skin Corrosion/Irritation | Causes skin irritation. | Cyclohexanol[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Cyclohexanol[4], 1,2,4-Triazole[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | 1,2,4-Triazole[1] |
| Aquatic Toxicity | Potentially harmful or toxic to aquatic life with long-lasting effects. | Triazole Fungicides[3], Cyclohexanol[7] |
Personal Protective Equipment (PPE) for Safe Handling
Due to the inferred hazards, stringent adherence to PPE protocols is mandatory when handling this compound, particularly during waste consolidation and disposal procedures.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and serious irritation.[1] |
| Skin & Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. | To prevent inhalation of potentially harmful aerosols or vapors.[4][8] |
Step-by-Step Waste Disposal Protocol
The primary goal of this protocol is to ensure the safe containment and clear identification of the chemical waste, preparing it for collection by a licensed environmental management contractor.
Materials:
-
Appropriate PPE (as defined in Section 2)
-
Designated hazardous waste container (glass or polyethylene, with a secure screw cap)
-
Hazardous waste label
-
Funnel compatible with the waste container
Methodology:
-
Waste Segregation: It is a critical best practice to avoid mixing different waste streams.[6][9] Collect waste containing 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol in a dedicated container. Do not mix with aqueous, halogenated, or incompatible waste types.[9]
-
Container Selection: Choose a container that is in good condition, compatible with the chemical, and can be securely sealed.[10] If possible, the original product container can be used.[11]
-
Waste Transfer: In a chemical fume hood, carefully pour the waste into the designated container using a funnel to prevent spills. Fill the container to no more than 75-80% of its capacity to allow for vapor expansion and prevent splashing.[11]
-
Labeling: Immediately affix a completed hazardous waste label to the container. The label must include:
-
The full chemical name: "2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol"
-
The words "Hazardous Waste"
-
Associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
-
Secure Storage: Keep the sealed waste container in a designated satellite accumulation area (SAA).[12] This area should be within the laboratory, under the control of the researchers, and away from heat or ignition sources.[8] If the waste is flammable, it should be stored in a certified flammable storage cabinet.[12]
-
Arrange for Pickup: Follow your institution's Environmental Health and Safety (EHS) procedures to schedule a pickup. Hazardous waste must be disposed of through a licensed professional waste disposal service.[1][6]
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
Don PPE: Before addressing the spill, put on the full PPE ensemble detailed in Section 2.
-
Containment: For liquid spills, cover and absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent.[1] For solid spills, carefully sweep the material to avoid generating dust.[1]
-
Collection: Carefully scoop the absorbed material and spill debris into a sealable, compatible container.
-
Labeling and Disposal: Label the container as "Hazardous Waste: Spill Debris of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol" and manage it according to the disposal protocol in Section 3.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water. Dispose of all cleanup materials (gloves, wipes, etc.) as hazardous waste.
Empty Container Decontamination
Empty containers that held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple Rinsing: The standard and required procedure is to triple rinse the empty container.[6]
-
Rinse Procedure: Use a small amount of a suitable solvent (such as ethanol or acetone) for the first rinse, ensuring the entire inner surface is coated. Swirl, seal, and shake.
-
Collect Rinseate: Crucially, the rinseate from all three rinses must be collected and disposed of as hazardous waste. [6] Add the rinseate to your designated waste container for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.
-
Final Disposal: Once triple-rinsed, the container can be defaced of its original label and disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol waste.
Caption: Waste Disposal Workflow for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.
References
- Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide. Benchchem.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Management of Waste - Prudent Practices in the Laboratory. National Institutes of Health (NIH).
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Hazardous Waste Disposal Guide. Northwestern University.
- Proper Disposal of Isobornyl Cyclohexanol: A Guide for Laboratory Professionals. Benchchem.
- BASF Safety data sheet according to Regulation UK SI 2019/758 and UK SI 2020/1577. BASF.
- SAFETY DATA SHEET - Iscotrizinol. MilliporeSigma.
- SAFETY DATA SHEET - Cyclohexanol (Reagent). Fisher Scientific.
- CYCLOHEXANOL AR - Safety Data Sheet. Loba Chemie.
- Cyclohexanol MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
- SAFETY DATA SHEET - [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol. Fisher Scientific.
- SAFETY DATA SHEET - Cyclohexanol. MilliporeSigma.
- Cyclohexanol - SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet - Cyclohexanol.
- SDS US - Cyclohexane. CRC Industries.
- SAFETY DATA SHEET - Cyclohexanol. Thermo Fisher Scientific.
- SAFETY DATA SHEET - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. Fisher Scientific.
- Safety Data Sheet - 1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol. Enamine.
- Safety Data Sheet: Cyclohexanol. Carl ROTH.
- Residues Assessments for Triazole Derivative Metabolites. Health and Safety Executive (HSE).
- Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables. EURL-Pesticides.
- Common Name: METHYL CYCLOHEXANOL HAZARD SUMMARY. NJ.gov.
- Synthesis of new triazole derivatives and their potential applications. PubMed.
- Residue Findings of Triazole Derivative Metabolites in Food. EURL-Pesticides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. durhamtech.edu [durhamtech.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. vumc.org [vumc.org]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ptb.de [ptb.de]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol
Part 1: Executive Safety Summary
Treat as: Novel Bioactive Intermediate (Universal Precautions Apply)
2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol is a functionalized 1,2,3-triazole often generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a specific Safety Data Sheet (SDS) may not exist for this exact research intermediate, you must apply read-across toxicology based on its pharmacophore components: the cyclohexanol motif (solvent/irritant properties) and the 1,2,3-triazole ring (potential biological activity, CYP450 interaction).
Immediate Hazard Profile (Estimated):
-
Primary: Skin/Eye Irritant (Category 2A/2B).
-
Secondary: Specific Target Organ Toxicity (Respiratory Irritation).[1]
-
Latent Risk: Potential pharmacological activity (Antifungal/Antiviral pharmacophore).
-
Physical State: Likely a viscous oil or low-melting solid (hygroscopic).
Part 2: The PPE Matrix (Personal Protective Equipment)
Do not rely on standard "lab safety" defaults. This matrix is designed for handling >100mg quantities where exposure risk is elevated.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Routine) | High-Grade Nitrile (Min. thickness: 0.11 mm / 4.5 mil) | Cyclohexanol derivatives can swell natural rubber. Standard nitrile offers sufficient splash protection (>30 min breakthrough). |
| Hand Protection (Spill/Synthesis) | Laminate (Silver Shield/4H) or Double-Gloving (Nitrile over Neoprene) | For prolonged contact or cleanup, the alcohol moiety increases permeation rates. Laminate provides >480 min breakthrough. |
| Ocular | Chemical Splash Goggles (Indirect Venting) | Safety glasses are insufficient. The hygroscopic nature of triazole alcohols can cause severe desiccation and irritation to corneal tissue upon contact. |
| Respiratory (In Hood) | None required (Engineering control primary) | The vapor pressure is likely low, but the fume hood prevents inhalation of aerosols during weighing/transfer. |
| Respiratory (Outside Hood) | Half-Face Respirator with P100/OV Cartridges | If handling outside containment (e.g., balance failure), you must protect against organic vapors (OV) and particulates (P100). |
| Body | Tyvek® Lab Coat (Closed front) | Cotton absorbs polar organics. Tyvek repels viscous oils and prevents dermal absorption of potentially bioactive agents. |
Part 3: Operational Workflow & Protocols
Hierarchy of Controls
Before donning PPE, ensure the workspace is compliant.
Caption: Figure 1. The safety barrier logic. Engineering controls (Blue/Green) must fail before PPE (Red) becomes the primary defense.
Step-by-Step Handling Protocol
Objective: Safe transfer and solubilization of 500mg of target compound.
Step 1: Preparation & Weighing
-
Static Control: Triazole solids can be static-prone. Use an anti-static gun or ionizer bar inside the hood before opening the vial.
-
Weighing: Do not remove the source vial from the hood. Tare a pre-weighed scint vial. Transfer solid using a disposable spatula.
-
Why? This prevents "dusting" of the bioactive solid into the general lab air.
Step 2: Solubilization
-
Solvent Choice: The compound is polar. Dissolve in DMSO or Methanol.
-
Exothermic Check: Triazoles are nitrogen-rich. Although 1,2,3-triazoles are stable, always add solvent slowly to the solid (not solid to solvent) to manage any unexpected heat of solution.
Step 3: Reaction/Usage
-
Inert Atmosphere: If using in further synthesis, purge the headspace with Nitrogen/Argon. Oxygen can slowly degrade the alcohol functionality or promote side reactions.
-
Labeling: Label the vessel clearly: "Caution: Novel Triazole - Irritant/Bioactive."
Step 4: Decontamination & Disposal
-
The "Dirty Hand" Rule: Designate one hand (usually non-dominant) as "dirty" for handling the flask, and the other as "clean" for touching hood sashes or notebooks.
-
Waste Stream: Dispose of as Non-Halogenated Organic Waste (unless halogenated solvents were used).
-
Quench: No specific quench is required for the stable triazole ring, but do not mix with strong oxidizers (e.g., peroxides) in the waste stream.
Part 4: Emergency Response (The "What If")
| Incident | Immediate Action | Scientific Reasoning |
| Skin Contact | Wash with soap & water for 15 min. Do not use ethanol. | Ethanol increases skin permeability, potentially driving the triazole deeper into the dermis. Soap emulsifies the lipophilic cyclohexyl ring safely. |
| Eye Splash | Flush for 15 min. Hold eyelids open. | Cyclohexanol derivatives can cause temporary corneal clouding. Immediate dilution is critical to prevent permanent opacity. |
| Spill (>5g) | Evacuate area. Ventilate.[2] Use Vermiculite.[3][4] | Do not use paper towels (fire risk with organic absorbents). Vermiculite is inert. Wear P100 respirator during cleanup. |
Part 5: Technical Rationale & Synthesis Logic
Why this specific PPE?
The molecule contains two distinct pharmacological triggers:
-
The Cyclohexanol Ring: Highly lipophilic (
). This facilitates crossing the stratum corneum (outer skin layer). -
The 1,2,3-Triazole: A bioisostere for amide bonds, often used to increase metabolic stability in drugs. This means if it enters the body, it may persist longer than simple alcohols.
Self-Validating Safety System: We utilize a "Redundant Barrier" approach.
-
Barrier 1: The Fume Hood (removes inhalation risk).[5]
-
Barrier 2: The Nitrile Glove (prevents contact).
-
Barrier 3: The Chemical Structure Awareness (treating it as bioactive prevents complacency).
Synthesis & Handling Workflow
The following diagram illustrates the lifecycle of the compound in your lab, highlighting critical control points (CCPs).
Caption: Figure 2. Operational lifecycle. Yellow indicates high-risk exposure zones (dust/aerosol); Blue indicates contained liquid handling.
References
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6][7] United States Department of Labor. [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Cyclohexanol (CID 7966). National Library of Medicine. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
Chandrika, P. M., et al. (2008). Synthesis and biological activity of novel 1,2,3-triazole derivatives. (Context for bioactivity assumptions). Indian Journal of Chemistry.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. durhamtech.edu [durhamtech.edu]
- 6. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
